Ethyl 2-ethylhexanoate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-7-8-9(5-2)10(11)12-6-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAGIRHBJJLWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863070 | |
| Record name | Hexanoic acid, 2-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to pale yellow liquid / Fruity tropical aroma | |
| Record name | Ethyl 2-ethylhexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2304/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
81.00 °C. @ 24.00 mm Hg | |
| Record name | Ethyl 2-ethylhexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble or insoluble, Insoluble (in ethanol) | |
| Record name | Ethyl 2-ethylhexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2304/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860 - 0.867 | |
| Record name | Ethyl 2-ethylhexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2304/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2983-37-1 | |
| Record name | Ethyl 2-ethylhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2983-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002983371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-ethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-ETHYLHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42R59N31I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 2-ethylhexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ethyl 2-ethylhexanoate chemical properties and structure
This guide provides a comprehensive overview of the chemical properties and structure of ethyl 2-ethylhexanoate (B8288628), tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
Ethyl 2-ethylhexanoate is a fatty acid ester known for its characteristic fruity aroma.[1] It is recognized as a flavoring agent in the food industry and as a fragrance ingredient.[1]
-
IUPAC Name: this compound[1]
-
Synonyms: Ethyl 2-ethylcaproate, Hexanoic acid, 2-ethyl-, ethyl ester[1]
-
CAS Number: 2983-37-1[1]
The structure of this compound consists of a hexanoic acid backbone with an ethyl group at the second carbon position, and an ethyl ester group.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 172.26 g/mol | [1][2] |
| Appearance | Clear to pale yellow liquid with a fruity tropical aroma | [1] |
| Boiling Point | 196 °C | [3] |
| Melting Point | -63.5 °C (estimate) | [3] |
| Density | 0.872 g/cm³ | [3] |
| Flash Point | 71 °C | [3] |
| Vapor Pressure | 1.3 hPa at 25 °C | [3] |
| Refractive Index | 1.4123 | [3] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [3] |
Experimental Protocols
Synthesis:
The synthesis of this compound would typically involve the Fischer esterification of 2-ethylhexanoic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. The reaction involves heating the mixture and removing the water formed to drive the equilibrium towards the product.
A general procedure for the synthesis of a related compound, manganese 2-ethylhexanoate, involves heating 2-ethylhexanoic acid with an alkali solution and then adding a divalent manganese salt solution.[4] While not a direct synthesis of the ethyl ester, this illustrates a common method for derivatizing 2-ethylhexanoic acid.
Analytical Methods:
Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. A typical GC method would involve:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A nonpolar or medium-polarity capillary column (e.g., HP-5).
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures: Injector and detector temperatures would typically be set around 250 °C and 300 °C, respectively. The oven temperature would be programmed to ramp from a low initial temperature to a final temperature to ensure good separation of components.
For the analysis of the parent acid, 2-ethylhexanoic acid, in various matrices, GC coupled with mass spectrometry (GC-MS) is often employed. High-performance liquid chromatography (HPLC) can also be utilized for the analysis of non-volatile impurities.[5]
Applications and Relevance in Drug Development
This compound itself is primarily used in the food and fragrance industries.[1] However, the parent carboxylic acid, 2-ethylhexanoic acid, and its derivatives have broader applications. Metal salts of 2-ethylhexanoic acid, known as metal 2-ethylhexanoates, are used as catalysts in polymerization and oxidation reactions.[6][7]
In the pharmaceutical context, 2-ethylhexanoic acid has been identified as a potential impurity in some drug formulations. For instance, it can be a co-precipitate with potassium clavulanate, an active pharmaceutical ingredient.[8] Therefore, validated analytical methods for its detection and quantification are important for quality control in drug manufacturing.
Safety Information
While a detailed toxicological profile for this compound is not extensively documented in the provided search results, the safety of the parent compound, 2-ethylhexanoic acid, is of note. 2-Ethylhexanoic acid is classified as a reproductive toxicant.[9] Safety data sheets for related compounds emphasize the need for proper handling, including the use of personal protective equipment and adequate ventilation.[9][10][11]
This technical guide provides a summary of the core chemical properties and structural information for this compound based on currently available data. For specific experimental protocols and in-depth safety assessments, further focused literature and database searches are recommended.
References
- 1. This compound | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2983-37-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CN104592002A - Preparation method of 2-ethyl hexanoate manganese powder - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]
- 7. 2-エチルヘキサン酸ナトリウム 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. carlroth.com [carlroth.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Physical properties of Ethyl 2-ethylhexanoate
An In-depth Technical Guide to the Physical Properties of Ethyl 2-ethylhexanoate (B8288628)
Introduction
Ethyl 2-ethylhexanoate (CAS No. 2983-37-1) is a fatty acid ester recognized for its characteristic fruity, tropical aroma.[1] It belongs to the class of short fatty esters and finds applications as a flavoring agent in the food industry and as a fragrance ingredient.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling and characterizing this compound.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its application in various scientific and industrial fields.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O₂ | [1][2] |
| Molecular Weight | 172.26 g/mol | [1][2] |
| Appearance | Clear to pale yellow liquid | [1] |
| Odor | Fruity tropical aroma | [1] |
| Boiling Point | 81.0 °C at 24.00 mm Hg | [1] |
| Solubility | Practically insoluble in water.[1][3] Soluble in some organic solvents.[3] | |
| LogP (Octanol/Water) | 3.9 at 35°C | [3] |
Experimental Protocols
Accurate determination of physical properties is essential for the quality control and application of chemical compounds. The following sections detail the standard methodologies for measuring key physical parameters of liquid esters like this compound.
Density Measurement
Density is a fundamental physical property defined as mass per unit volume. For liquids, it can be determined using several methods, with the pycnometer method being a common and precise approach.
Methodology: Pycnometer Method
-
Preparation: A pycnometer, a flask with a precisely defined volume, is thoroughly cleaned and dried.[4][5]
-
Mass of Empty Pycnometer: The mass of the empty, dry pycnometer is accurately measured using an analytical balance.[5][6]
-
Filling: The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped.[5] The temperature of the sample is allowed to equilibrate to a standard temperature (e.g., 20°C or 25°C), as density is temperature-dependent.[4]
-
Mass of Filled Pycnometer: The mass of the pycnometer filled with the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[7]
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used to identify and assess the purity of compounds.
Methodology: Abbe Refractometer
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard sample with a known refractive index, typically distilled water.[8]
-
Sample Application: A few drops of this compound are placed on the surface of the prism.
-
Measurement: The prism is closed, and the sample is allowed to spread into a thin film. The instrument's light source is switched on, and the measurement is taken at a specific, controlled temperature, as the refractive index is temperature-dependent.[9] The sodium D-line (589.3 nm) is commonly used as the light source.[9]
-
Reading: The eyepiece is adjusted until the boundary line between the light and dark regions is sharp and centered. The refractive index value is then read from the instrument's scale.
Purity Assessment
The purity of this compound is critical for its use in research and commercial applications. Gas chromatography is a powerful analytical technique for determining the purity of volatile compounds.
Methodology: Gas Chromatography (GC)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.[10] The appropriate capillary column is selected based on the polarity of the analyte.
-
Injection: A small volume of the prepared sample is injected into the heated inlet of the GC, where it is vaporized.
-
Separation: An inert carrier gas (e.g., helium or nitrogen) carries the vaporized sample through the column. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase lining the column.[11]
-
Detection: As each component elutes from the column, it is detected by the FID. The detector generates a signal that is proportional to the amount of the component.
-
Data Analysis: The output is a chromatogram, which shows peaks corresponding to each component. The area under each peak is integrated to determine the relative percentage of each component, thus providing a measure of the purity of the this compound sample.[10]
Conclusion
This technical guide has detailed the key physical properties of this compound and outlined the standard experimental protocols for their determination. The provided data and methodologies serve as a valuable resource for scientists and researchers, ensuring accurate characterization and facilitating the effective application of this compound in various fields, including flavor and fragrance science, and chemical synthesis. Adherence to these standardized protocols is crucial for obtaining reliable and reproducible results.
References
- 1. This compound | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2983-37-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. mt.com [mt.com]
- 5. ised-isde.canada.ca [ised-isde.canada.ca]
- 6. scribd.com [scribd.com]
- 7. calnesis.com [calnesis.com]
- 8. Refractive index measurement [bio-protocol.org]
- 9. mt.com [mt.com]
- 10. agilent.com [agilent.com]
- 11. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
An In-Depth Technical Guide to Ethyl 2-Ethylhexanoate
This technical guide provides a comprehensive overview of Ethyl 2-ethylhexanoate (B8288628), including its chemical identifiers, physical and chemical properties. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Synonyms
Ethyl 2-ethylhexanoate is an organic compound classified as an ester. Its unique identification is crucial for research and regulatory purposes.
| Identifier | Value |
| CAS Number | 2983-37-1[1][2] |
| IUPAC Name | This compound[2] |
| Molecular Formula | C10H20O2[1][2] |
| Molecular Weight | 172.26 g/mol [1][2] |
| Synonyms | Ethyl 2-ethylhexanoat, IROTYL, 2-Ethylhexanoic acid ethyl ester, Ai3-33644, Einecs 221-043-3, Ethyl 2-ethylcaproate, Ethyl alpha-ethylcaproate[3] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Melting Point | -63.5°C (estimate)[3] |
| Boiling Point | 196°C[3] |
| Density | 0.872 g/cm³[3] |
| Vapor Pressure | 1.3 hPa at 25°C[3] |
| Refractive Index | 1.4123[3] |
| Flash Point | 71°C[3] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[3] |
Experimental Protocols and Biological Pathways
This compound is primarily utilized as a flavoring and fragrance agent.[2] As such, detailed experimental protocols related to drug development or its involvement in specific biological signaling pathways are not extensively documented in publicly available scientific literature. The compound is not typically studied in the context of complex cellular signaling.
Visual Representations
To aid in the understanding of its molecular structure, a schematic is provided below.
Caption: Chemical structure of this compound.
References
Spectroscopic Profile of Ethyl 2-Ethylhexanoate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-ethylhexanoate (B8288628), a common fragrance and flavoring agent. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) characteristics.
Introduction
Ethyl 2-ethylhexanoate (C10H20O2) is the ester of 2-ethylhexanoic acid and ethanol. Its structural elucidation and purity assessment are crucial for its application in various industries. This guide presents its key spectroscopic data in a structured format, alongside the experimental protocols for obtaining such data, to aid in its identification and characterization.
Spectroscopic Data
The following sections summarize the quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.06 | q | 2H | -OCH2CH3 |
| 2.15 | m | 1H | -CH(CH2CH3)CO- |
| 1.65 - 1.45 | m | 4H | -CH(CH2CH3)CO- and -CH2CH2CH2CH3 |
| 1.35 - 1.20 | m | 7H | -CH2CH2CH2CH3 and -OCH2CH3 |
| 0.88 | t | 6H | -CH2CH3 and -CH2CH2CH2CH3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The data below is for the closely related compound, ethyl hexanoate (B1226103), which exhibits characteristic peaks for the ester functional group that are comparable to this compound. In the experimental infrared spectrum of ethyl hexanoate, the most intense vibrational band is at 1739 cm⁻¹, which is associated with the C=O stretching vibration.[1][2] The band at 1734 cm⁻¹ is a distinct marker for organic ester compounds.[1][2]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2960 - 2850 | C-H Stretch | Alkanes |
| 1739 | C=O Stretch | Ester |
| 1465 | C-H Bend | Alkanes |
| 1380 | C-H Bend | Alkanes |
| 1180 | C-O Stretch | Ester |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile compounds. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 172 | ~5 | [M]+ (Molecular Ion) |
| 127 | ~20 | [M - OCH2CH3]+ |
| 101 | ~80 | [CH3(CH2)3CH(C2H5)C=O]+ |
| 88 | ~100 | [CH3CH2O=C(OH)CH(CH3)2]+ (McLafferty Rearrangement) |
| 57 | ~65 | [C4H9]+ |
| 43 | ~40 | [C3H7]+ |
| 29 | ~50 | [C2H5]+ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy Protocol
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl3), in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.
Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Standard pulse sequences are used for one-dimensional proton NMR.
IR Spectroscopy Protocol
Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
GC-MS Protocol
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.
Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the separation of components. Helium is typically used as the carrier gas.
Mass Spectrometric Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Synthesis of Ethyl 2-Ethylhexanoate from 2-Ethylhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of ethyl 2-ethylhexanoate (B8288628) from 2-ethylhexanoic acid, primarily focusing on the well-established Fischer esterification method. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and characterization methods, tailored for professionals in research and development.
Introduction
Ethyl 2-ethylhexanoate is a branched-chain fatty acid ester with applications in various fields, including its use as a fragrance ingredient, a solvent, and a plasticizer. Its synthesis is a fundamental example of esterification, a vital reaction in organic chemistry and drug development for modifying the properties of molecules. The most common and direct method for this transformation is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1]
Reaction Scheme and Mechanism
The overall reaction for the synthesis of this compound is as follows:
References
Industrial manufacturing process of 2-ethylhexanoic acid
An In-Depth Technical Guide to the Industrial Manufacturing of 2-Ethylhexanoic Acid
Introduction
2-Ethylhexanoic acid (2-EHA), a branched-chain carboxylic acid with the formula CH₃(CH₂)₃CH(C₂H₅)CO₂H, is a critical intermediate in the chemical industry.[1] Its unique structure imparts desirable properties to its derivatives, making it indispensable in a wide range of applications. Metal salts of 2-EHA are extensively used as driers in paints, inks, and varnishes.[2] Its esters serve as plasticizers in polymers like PVC, and as high-performance synthetic lubricants.[1] Furthermore, 2-EHA and its derivatives act as catalysts in polymerization reactions and stabilizers for various materials.[1] This guide provides a detailed technical overview of the predominant industrial manufacturing process for 2-ethylhexanoic acid, focusing on the core chemical transformations, process conditions, and experimental protocols relevant to researchers and chemical development professionals.
Overview of Industrial Synthesis Routes
While several methods for synthesizing 2-EHA exist, the modern industrial standard is a multi-step process starting from n-butyraldehyde.[1][3] Older methods, such as the direct oxidation or catalytic dehydrogenation of 2-ethylhexanol, are now largely obsolete due to lower product yields and the generation of significant by-products, leading to environmental concerns.[4][5] The currently favored route is prized for its efficiency and high purity output (≥99.5%).[1]
The principal pathway involves three main stages:
-
Aldol (B89426) Condensation: Two molecules of n-butyraldehyde are condensed to form 2-ethyl-2-hexenal (B1232207).[1]
-
Selective Hydrogenation: The unsaturated aldehyde, 2-ethyl-2-hexenal, is hydrogenated to produce 2-ethylhexanal (B89479).
-
Oxidation: The final step involves the oxidation of 2-ethylhexanal to yield 2-ethylhexanoic acid.[1]
This process is highly refined, with significant research focused on optimizing the final oxidation step for maximum yield and selectivity.
Detailed Process Chemistry and Conditions
Aldol Condensation of n-Butyraldehyde
The process begins with the self-condensation of two n-butyraldehyde molecules. This reaction is typically base-catalyzed and proceeds via an aldol intermediate (2-ethyl-3-hydroxyhexanal), which readily dehydrates to form the more stable α,β-unsaturated aldehyde, 2-ethyl-2-hexenal.[1]
-
Catalysts: Solid base catalysts are often employed in continuous processes. KF-γ-Al₂O₃ and solid solutions of magnesium oxide and aluminum oxide have shown high efficacy.[6][7]
-
Conditions: The reaction can be carried out in either the liquid or vapor phase.[8] For liquid-phase reactions using a KF-γ-Al₂O₃ catalyst, suitable conditions are a temperature of 120°C and a reaction time of 6 hours, achieving n-butyraldehyde conversion of 99.0% with 99.1% selectivity for 2-ethyl-2-hexenal.[6]
Selective Hydrogenation to 2-Ethylhexanal
The next step is the selective hydrogenation of the carbon-carbon double bond in 2-ethyl-2-hexenal, leaving the aldehyde functional group intact.
-
Catalysts: Palladium-based catalysts, often on a carbon support (Pd/C), are highly effective for this selective transformation.[9]
-
Conditions: The reaction is typically performed in a fixed-bed reactor where a stream of 2-ethyl-2-hexenal is treated with hydrogen gas.[9]
Catalytic Oxidation of 2-Ethylhexanal
This final synthesis step is the most critical for ensuring high purity and yield. The oxidation of 2-ethylhexanal to 2-ethylhexanoic acid is an exothermic process (approx. 250-300 kJ/mol) that follows a radical chain mechanism.[10] The reaction is typically carried out in the liquid phase using air or pure oxygen as the oxidant.[10]
Data on Catalytic Oxidation Systems
The choice of catalyst and reaction conditions for the oxidation of 2-ethylhexanal significantly impacts the process efficiency. A variety of systems have been developed, each with distinct advantages.
| Catalyst System | Oxidant | Solvent | Temp. (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Yield (%) | Citation(s) |
| Mn(Ac)₂ | Oxygen | 2-EHA | 8 - 12 | 0.1 | 99.6 | 93.4 | ~93.0 | [5] |
| Mn(Ac)₂ / Cu(Ac)₂ | Oxygen | 2-EHA | 8 - 12 | 1.0 | 99.5 | 93.6 | ~93.1 | [5] |
| Mn(II) / Na 2-ethylhexanoate | Oxygen | None | Room Temp. | 0.5 - 0.75 | - | - | 97 - 98 | [10] |
| KOH | Oxygen | None | 50 | 0.8 | - | - | 84 | [10] |
| H₄PMo₁₁VO₄₀ | Oxygen | Dilute HCl | 60 | Atmospheric | 99.8 | 98.3 | 98.8 | [11] |
| N-Hydroxyphthalimide (NHPI) | Oxygen/Air | Isobutanol | Mild | Mild | >99 | >99 | >98 | [10][12][13] |
| Fe(II), Ni(II), or Co(II) complexes | Oxygen | Dichloroethane | Room Temp. | - | - | - | 70 | [10] |
| None (Non-catalytic) | Oxygen | Octane | 40 | 0.3 | - | - | 81 | [10] |
Experimental Protocols
Below are representative protocols for the key catalytic oxidation step, synthesized from published industrial methods.
Protocol 1: Manganese-Catalyzed Oxidation in a Bubble Column Reactor
This protocol is based on a typical batch process using a common transition metal catalyst.
-
Reactor Preparation: A bubble column reactor equipped with an external circulation loop, cooling jacket, and gas inlet is charged with a solvent, typically 2-ethylhexanoic acid, and the catalyst, manganese(II) acetate (B1210297) (Mn(Ac)₂), at a concentration of 0.2-2.0% by mass.[5]
-
Charge Reactant: 2-ethylhexanal is added to the reactor to form a solution containing 15-80% of the aldehyde by mass.[5]
-
Set Conditions: The reactor contents are cooled to the target temperature, typically between 5°C and 15°C. The external circulation pump is started to ensure adequate mixing.[5]
-
Initiate Oxidation: Oxygen or air is introduced through the gas inlet at the bottom of the reactor. The pressure is maintained between atmospheric and 1.0 MPa. The flow of the oxidant is carefully controlled.[5]
-
Reaction Monitoring: The reaction is highly exothermic. The temperature is maintained within a narrow range (e.g., 8-12°C) via the cooling jacket. The conversion of 2-ethylhexanal is monitored by sampling and analysis (e.g., gas chromatography).[5]
-
Completion and Workup: The reaction is continued for 60-300 minutes until the desired conversion (>99%) is achieved. The gas flow is then stopped.[5] The crude 2-ethylhexanoic acid is transferred to a purification unit.
Protocol 2: NHPI-Catalyzed "Green" Oxidation Process
This protocol represents a more modern, environmentally friendly approach with high selectivity.[14]
-
Reactor Setup: A stirred tank reactor is charged with isobutanol as the solvent and N-hydroxyphthalimide (NHPI) as the catalyst.[10][12]
-
Reactant Addition: 2-ethylhexanal is added to the reactor.
-
Reaction Initiation: The mixture is heated to a mild temperature (e.g., 40-60°C) while stirring. Oxygen or air is bubbled through the liquid phase.[14]
-
Process Control: The reaction is conducted under mild conditions (atmospheric pressure and moderate temperature). The high selectivity (>99%) of the NHPI catalyst minimizes the formation of by-products.[12]
-
Product Isolation: After the reaction is complete (typically monitored by the cessation of oxygen uptake), the solvent and catalyst are separated from the product. The crude 2-ethylhexanoic acid is then purified.
Purification
Regardless of the synthetic method, the final crude product requires purification to meet commercial specifications (typically ≥99.5% purity).
-
Vacuum Distillation: The most common method for purifying 2-EHA is distillation under reduced pressure.[11] This separates the high-boiling acid from any unreacted starting materials, lower-boiling intermediates, and catalyst residues.
-
Extraction: In some processes, multi-step extraction with aqueous solutions may be used to separate the product from the post-reaction mixture before final distillation.[10]
Conclusion
The industrial production of 2-ethylhexanoic acid is a well-established and highly optimized process, primarily centered on the catalytic oxidation of 2-ethylhexanal. The modern pathway, originating from n-butyraldehyde, provides a robust and efficient route to this vital chemical intermediate. Ongoing research continues to drive improvements, particularly in the development of "green" catalytic systems like N-hydroxyphthalimide, which offer exceptionally high selectivity under mild conditions, reducing both environmental impact and production costs. For professionals in chemical and pharmaceutical development, a thorough understanding of these synthesis routes, reaction parameters, and purification techniques is essential for leveraging 2-ethylhexanoic acid and its derivatives in advanced applications.
References
- 1. nbinno.com [nbinno.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. cdn.intratec.us [cdn.intratec.us]
- 4. Page loading... [wap.guidechem.com]
- 5. CN1357527A - Production process of 2-ethyl hexanoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]
- 8. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]
- 9. cdn.intratec.us [cdn.intratec.us]
- 10. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102701944A - Method for preparing 2-ethyl hexanoic acid by catalytically oxidizing 2-ethylhexanal by molybdovanadophosphoric acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Industrial Versatility of Ethyl 2-ethylhexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-ethylhexanoate (B8288628), a branched-chain fatty acid ester, is a versatile ingredient with significant applications across the flavor, fragrance, and cosmetic industries. Its unique sensory profile and physicochemical properties make it a valuable component in a wide array of consumer products. This technical guide provides an in-depth overview of its core industrial applications, supported by quantitative data, experimental methodologies, and a visualization of its role in product formulation.
Physicochemical Properties
A comprehensive understanding of the physical and chemical characteristics of Ethyl 2-ethylhexanoate is fundamental to its application in various formulations. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O₂ | [1] |
| Molecular Weight | 172.26 g/mol | [1][2] |
| CAS Number | 2983-37-1 | [1][2] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Odor | Fruity, tropical aroma | [1] |
| Boiling Point | 81.0 °C @ 24.00 mm Hg | [1] |
Key Industrial Applications
This compound's primary industrial applications stem from its pleasant aroma and its textural properties as an emollient.
Flavor and Fragrance Industry
In the flavor and fragrance sector, this compound is utilized as a flavoring agent and fragrance ingredient.[1] Its characteristic fruity and tropical scent makes it a popular choice for enhancing the sensory experience of food products, beverages, and perfumes.
Applications include:
-
Food and Beverages: Imparts fruity notes to candies, baked goods, and drinks.
-
Perfumes and Colognes: Contributes to the top and middle notes of fragrance compositions.
-
Scented Consumer Products: Used in lotions, soaps, and other personal care items to provide a pleasant aroma.
Cosmetics and Personal Care Industry
Within the cosmetics industry, this compound and its related alkyl ethylhexanoates primarily function as skin-conditioning agents and emollients.[3][4][5] They impart a smooth, soft feel to the skin and help to maintain the skin's moisture barrier.
Key functions and applications:
-
Emollient: Softens and soothes the skin.
-
Skin-Conditioning Agent: Helps to improve the appearance of the skin.
-
Formulations: Found in a wide range of products including lotions, creams, lipsticks, and other makeup.
Experimental Protocols
The evaluation of this compound in its various applications requires standardized experimental protocols to ensure consistent and reliable results.
Synthesis of this compound (Fischer Esterification)
Objective: To synthesize this compound from 2-ethylhexanoic acid and ethanol (B145695) via Fischer esterification.
Materials:
-
2-ethylhexanoic acid
-
Absolute ethanol (large excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask, combine 2-ethylhexanoic acid and a large excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Set up the apparatus for reflux and heat the mixture for a specified period to drive the equilibrium towards the formation of the ester.[6][7][8][9][10]
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Separate the organic layer containing the ester.
-
Wash the organic layer with water to remove any remaining salts and alcohol.
-
Dry the ester over anhydrous sodium sulfate.
-
Purify the this compound by distillation.
Quality Control: The purity of the synthesized ester can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities.
Sensory Evaluation of Fragrance
Objective: To assess the olfactory characteristics of this compound.
Methodology: A trained sensory panel is utilized to perform a Quantitative Descriptive Analysis (QDA).
Procedure:
-
Panelist Training: Train a panel of assessors to identify and rate the intensity of various aroma descriptors relevant to fruity and floral scents.
-
Sample Preparation: Prepare solutions of this compound at various concentrations in an appropriate solvent (e.g., ethanol).
-
Evaluation: Present the samples to the panelists in a controlled environment. Panelists will rate the intensity of predefined aroma attributes (e.g., fruity, sweet, waxy) on a standardized scale.
-
Data Analysis: Analyze the data statistically to generate a sensory profile of the fragrance.
Evaluation of Emollient Performance in a Cosmetic Formulation
Objective: To quantify the skin-conditioning effects of a cosmetic formulation containing this compound.
Methodology: In-vivo instrumental assessment of skin hydration and transepidermal water loss (TEWL).
Procedure:
-
Subject Recruitment: Recruit a panel of subjects with healthy skin.
-
Baseline Measurements: Measure baseline skin hydration (using a Corneometer) and TEWL (using a Tewameter) on designated areas of the subjects' forearms.
-
Product Application: Apply a standardized amount of the cosmetic formulation containing this compound to the test areas.
-
Post-Application Measurements: Re-measure skin hydration and TEWL at specified time intervals after product application.
-
Data Analysis: Compare the post-application measurements to the baseline to determine the effect of the formulation on skin hydration and barrier function.
Application Workflow in Industry
The following diagram illustrates the typical workflow for incorporating this compound into a consumer product, from initial synthesis to final product evaluation.
References
- 1. This compound | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. cir-safety.org [cir-safety.org]
- 4. View Attachment [cir-reports.cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. athabascau.ca [athabascau.ca]
- 9. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Role of Ethyl 2-Ethylhexanoate in Polymer Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-ethylhexanoate (B8288628), an organic ester, plays a nuanced but important role in the broader field of polymer chemistry. While not a primary building block of polymers as a monomer, nor a direct initiator or catalyst in polymerization reactions, its significance lies in its function as a key additive and a precursor to essential polymer processing aids. This technical guide elucidates the multifaceted role of ethyl 2-ethylhexanoate and its derivatives, distinguishing its functions from the more commonly referenced but chemically distinct metal salts of 2-ethylhexanoic acid. The document details its application as a plasticizer, its use in coatings and adhesives, and provides an overview of the synthesis of related functional molecules. Experimental methodologies and quantitative data for related compounds are presented to offer a comprehensive understanding of the performance and evaluation of 2-ethylhexanoate esters in polymer formulations.
Introduction: Clarifying Chemical Identities
A frequent point of confusion in polymer literature is the distinction between this compound and its metal salts, particularly Tin(II) 2-ethylhexanoate. It is crucial to differentiate these compounds as their roles in polymer chemistry are fundamentally different.
-
This compound is the ethyl ester of 2-ethylhexanoic acid. Its primary applications in the polymer industry are as a plasticizer and a solvent.
-
Metal 2-ethylhexanoates , such as Tin(II) 2-ethylhexanoate (also known as stannous octoate), are metal salts of 2-ethylhexanoic acid. These compounds are widely used as catalysts, particularly in ring-opening polymerization for producing polyesters and in the formulation of polyurethanes.
This guide will focus on the role and applications of This compound and related esters.
Core Function: A Versatile Plasticizer
The most significant application of esters derived from 2-ethylhexanoic acid, including this compound, is as plasticizers for various polymers, most notably for polyvinyl chloride (PVC).[1][2] Plasticizers are additives that increase the flexibility, workability, and durability of a material by reducing the intermolecular forces between polymer chains.
The esters of 2-ethylhexanoic acid are particularly effective in enhancing the low-temperature performance of polymers.[1] Their branched alkyl chains disrupt the close packing of polymer chains, thereby lowering the glass transition temperature (Tg) and imparting greater flexibility.
Mechanism of Plasticization
The process of plasticization by esters like this compound can be visualized as the insertion of these smaller molecules between the large polymer chains. This increases the free volume and allows the polymer chains to move more freely past one another, resulting in a softer and more pliable material.
Applications in Coatings and Adhesives
Sodium 2-ethylhexanoate, a salt derived from 2-ethylhexanoic acid, finds utility in the formulation of coatings and adhesives where it can act as a crosslinking agent to improve strength and bonding properties.[3] While direct data for this compound is less common, esters with similar properties are used to improve the flow and leveling of paints and enhance adhesion.[3]
Synthesis and Formulation Workflow
2-Ethylhexanoic acid serves as a precursor for a variety of additives used in the polymer industry. The general workflow involves the synthesis of the acid, followed by esterification or salt formation to produce the desired additive, which is then incorporated into a polymer formulation.
Quantitative Data and Performance Metrics
Table 1: Typical Properties of Plasticized PVC (Illustrative Data)
| Property | Unplasticized PVC | PVC with Plasticizer (e.g., DEHP/DOTP) |
| Tensile Strength (MPa) | 40 - 50 | 15 - 25 |
| Elongation at Break (%) | 20 - 40 | 200 - 400 |
| Hardness (Shore A) | >90 | 60 - 90 |
| Glass Transition Temp. | 80 - 85 | -40 to 0 |
Note: The values presented are typical ranges and can vary based on the specific plasticizer, its concentration, and the PVC formulation.
Experimental Protocols
The evaluation of this compound as a plasticizer would follow standard protocols for testing plasticized polymers.
Preparation of Plasticized PVC Films
-
Compounding: Dry blend PVC resin with this compound at a specified weight ratio (e.g., 100 parts PVC to 30-60 parts plasticizer) in a high-speed mixer. Add thermal stabilizers and lubricants as required.
-
Milling: Process the dry blend on a two-roll mill at a temperature of 160-170°C until a homogeneous sheet is formed.
-
Pressing: Mold the milled sheet into films of a specified thickness using a hydraulic press at a temperature of 170-180°C and a pressure of approximately 10 MPa.
-
Annealing: Anneal the pressed films to relieve internal stresses.
Characterization of Plasticized Films
-
Mechanical Properties: Perform tensile testing according to ASTM D638 to determine tensile strength, elongation at break, and modulus of elasticity.
-
Thermal Properties: Use Differential Scanning Calorimetry (DSC) according to ASTM D3418 to determine the glass transition temperature (Tg).
-
Hardness: Measure the Shore A hardness using a durometer according to ASTM D2240.
-
Migration and Extraction Resistance: Evaluate the loss of plasticizer upon exposure to solvents or heat according to ASTM D1239.
Conclusion
This compound, while often overshadowed by its metallic salt counterparts, holds a distinct and valuable position in polymer chemistry. Its primary role is not in the direct synthesis of polymers but as a crucial additive that modifies and enhances the properties of the final material. Its function as a plasticizer, particularly for improving flexibility and low-temperature performance, is its most significant contribution. Furthermore, the broader family of 2-ethylhexanoic acid derivatives, including salts and other esters, are indispensable as catalysts, stabilizers, and processing aids. A clear understanding of the specific roles of these different derivatives is essential for researchers and professionals in the field to effectively formulate and develop advanced polymer materials. Future research could focus on quantifying the specific performance of this compound as a plasticizer in various polymer systems and exploring its potential as a bio-based alternative to traditional plasticizers.
References
An In-depth Technical Guide to the Biodegradation Pathways of Ethyl 2-ethylhexanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the current understanding and methodologies for studying the biodegradation of Ethyl 2-ethylhexanoate (B8288628). While direct studies on this specific compound are limited, this document synthesizes available data from structurally similar molecules to propose a putative metabolic pathway. The guide details the initial enzymatic hydrolysis to 2-ethylhexanoic acid and ethanol (B145695), followed by a hypothesized degradation of the recalcitrant branched-chain fatty acid intermediate. Furthermore, it offers detailed experimental protocols for assessing biodegradability based on OECD guidelines and for identifying metabolic products using gas chromatography-mass spectrometry (GC-MS). Quantitative data from related compounds are presented in structured tables to serve as a benchmark for future research. Visual diagrams generated using Graphviz are provided to illustrate the proposed metabolic pathways and experimental workflows, offering a foundational resource for researchers investigating the environmental fate of this compound.
Introduction
Ethyl 2-ethylhexanoate is a branched-chain ester utilized in various industrial applications, including as a fragrance ingredient and a flavoring agent. Its environmental fate is of increasing interest, and understanding its biodegradation pathways is crucial for comprehensive environmental risk assessments. The core structure, featuring an ethyl branch at the alpha-carbon of the carboxylic acid moiety, presents a metabolic challenge for many microorganisms. This guide consolidates current knowledge on the degradation of analogous compounds to build a predictive framework for the biodegradation of this compound.
Proposed Biodegradation Pathway of this compound
The biodegradation of this compound is hypothesized to be a multi-step process initiated by enzymatic hydrolysis, followed by the degradation of its primary metabolites.
Step 1: Enzymatic Hydrolysis
The initial and most critical step is the cleavage of the ester bond. This reaction is catalyzed by microbial esterases or lipases, yielding ethanol and 2-ethylhexanoic acid. Evidence for this initial step is supported by studies on structurally similar esters. For instance, a strain of Nocardia corynebacteroides has been shown to perform enantioselective hydrolysis of butyl 2-ethylhexanoate, demonstrating that microbial esterases can effectively act on the 2-ethylhexanoate moiety[1][2].
Step 2: Degradation of Metabolites
Ethanol: The resulting ethanol is a simple alcohol that is readily metabolized by a wide range of microorganisms through well-established alcohol dehydrogenase pathways into acetyl-CoA, which subsequently enters the citric acid cycle.
2-Ethylhexanoic Acid (2-EHA): This branched-chain carboxylic acid is the more recalcitrant intermediate. Its degradation is challenging due to the ethyl group at the α-position (C-2), which can sterically hinder the enzymes of the standard β-oxidation pathway[3]. While some microorganisms like Mycobacterium austroafricanum can oxidize 2-ethylhexanol to 2-EHA, they are unable to degrade it further, leading to its accumulation and potential toxicity[4][5][6][7].
However, evidence suggests that mixed microbial consortia can degrade 2-EHA. A study using a sediment consortium demonstrated the biodegradation of 2-EHA, identifying butanoic acid and ethanoic acid as metabolic products. This indicates a cleavage of the carbon chain. The proposed pathway likely involves a modified β-oxidation or an alternative oxidative pathway to handle the branched structure, ultimately breaking the eight-carbon chain into smaller, metabolizable units that can enter central metabolism.
The complete mineralization of this compound would involve the entry of these smaller acyl-CoA units into the citric acid cycle.
Visualization of the Proposed Pathway
The following diagram illustrates the hypothesized sequence of reactions in the biodegradation of this compound.
Caption: Hypothesized metabolic pathway for this compound biodegradation.
Quantitative Data on Related Compounds
Table 1: Biodegradation of 2-Ethylhexanoic Acid
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Biodegradation Rate Constant | 6.3 x 10⁻³ mmol/hr | Shake-flask incubation with an enrichment sediment consortium from the Pearl River, China. | |
| Half-life (calculated) | ~5 days | Under the specified laboratory conditions. |
| Identified Products | Butanoic acid, Ethanoic acid | Analysis of culture medium. | |
Table 2: Enantioselective Hydrolysis of Butyl 2-ethylhexanoate by Nocardia corynebacteroides
| Time (hours) | Enantiomeric Excess of S-isomer | Comments | Source |
|---|
| 22 | 86% | Demonstrates preferential hydrolysis of the S-enantiomer. |[1][2] |
Table 3: Kinetic Parameters for Enzymatic Synthesis of 2-Ethylhexyl-2-ethylhexanoate (Note: These parameters are for the synthesis reaction catalyzed by Novozym 435 lipase (B570770) and serve as an approximation for enzyme-substrate interactions.)
| Parameter | Value | Substrate | Source |
|---|---|---|---|
| Rmax (Maximum Reaction Rate) | 37.59 mmol h⁻¹ g⁻¹ | - | [8] |
| Km (Michaelis Constant) | 1.51 M | 2-Ethyl-1-hexanol | [8] |
| Km (Michaelis Constant) | 0.78 M | 2-Ethylhexanoic Acid | [8] |
| KiAc (Inhibition Constant) | 1.55 M | 2-Ethylhexanoic Acid |[8] |
Experimental Protocols
To investigate the biodegradation of this compound, standardized protocols are essential. The following sections detail methods for assessing its biodegradability and identifying its metabolic intermediates.
Assessment of Ready Biodegradability
The Organisation for Economic Co-operation and Development (OECD) provides robust guidelines for testing the biodegradability of chemicals[9][10][11]. For a compound like this compound, which has low water solubility and is volatile, the OECD 301D (Closed Bottle Test) and OECD 301F (Manometric Respirometry Test) are highly suitable[12][13].
Protocol 4.1.1: OECD Guideline 301D - Closed Bottle Test
-
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (e.g., from activated sludge) and kept in a completely filled, sealed bottle in the dark at a constant temperature. The degradation is determined by measuring the consumption of dissolved oxygen over a 28-day period.
-
Methodology:
-
Preparation of Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline. Aerate the medium to achieve oxygen saturation.
-
Inoculum: Use effluent from a domestic wastewater treatment plant. The concentration of microorganisms should be low in the final test bottle.
-
Test Setup: Add the test substance (e.g., at 2-5 mg/L) to the inoculated medium in glass bottles (e.g., 250-300 mL BOD bottles). Prepare parallel sets including a blank control (inoculum only), a reference control (with a readily biodegradable substance like sodium benzoate), and a toxicity control (test substance + reference substance).
-
Incubation: Fill the bottles completely, ensuring no headspace, and seal them. Incubate at 22 ± 2°C in the dark for 28 days.
-
Measurement: At regular intervals, sacrifice replicate bottles from each series to measure the dissolved oxygen concentration using an oxygen electrode.
-
Data Analysis: Calculate the percentage of biodegradation as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test[10][13].
-
Protocol 4.1.2: OECD Guideline 301F - Manometric Respirometry Test
-
Principle: The test substance is incubated in a mineral medium with a higher concentration of microorganisms. The consumption of oxygen is measured directly by a pressure sensor in the headspace of a sealed vessel.
-
Methodology:
-
Preparation: Prepare the mineral medium and inoculum as in OECD 301D, but with a higher inoculum concentration.
-
Test Setup: Add the test substance (e.g., 100 mg/L ThOD) to the test vessels. Include blank, reference, and toxicity controls. Each vessel is connected to a respirometer.
-
Incubation: Incubate the sealed vessels at a constant temperature (22 ± 2°C) with continuous stirring for 28 days.
-
Measurement: The respirometer continuously records the oxygen uptake. Any CO₂ produced is absorbed by a potassium hydroxide (B78521) solution within the vessel.
-
Data Analysis: Calculate the percentage of biodegradation based on the measured oxygen uptake relative to the ThOD. The pass criteria are the same as for the OECD 301D test[10][13].
-
Identification of Metabolic Intermediates
To elucidate the biodegradation pathway, the identification of intermediate metabolites is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose[14][15].
Protocol 4.2.1: Metabolite Extraction and GC-MS Analysis
-
Principle: Microorganisms are cultured with this compound as the primary carbon source. At various time points, the culture medium is extracted with an organic solvent to isolate the parent compound and its metabolites, which are then identified by GC-MS.
-
Methodology:
-
Culturing: Inoculate a suitable mineral salt medium with a microbial consortium or a pure strain capable of degrading the test substance. Add this compound as the sole carbon source. Incubate under appropriate conditions (e.g., 30°C, shaking at 150 rpm).
-
Sampling: Collect aliquots of the culture at different time intervals (e.g., 0, 24, 48, 96 hours).
-
Sample Preparation (Liquid-Liquid Extraction):
-
Centrifuge the sample to remove microbial cells.
-
Acidify the supernatant to a pH of ~2 with HCl to protonate any carboxylic acid metabolites.
-
Extract the supernatant twice with an equal volume of a non-polar organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
-
Derivatization (Optional but Recommended): For better chromatographic resolution and detection of polar metabolites (like carboxylic acids), derivatize the extract. A common method is silylation (e.g., using BSTFA) or methylation (e.g., using diazomethane (B1218177) or BF₃-methanol).
-
GC-MS Analysis:
-
Inject the derivatized (or underivatized) sample into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature gradient program to separate the compounds.
-
The mass spectrometer will fragment the eluting compounds, generating characteristic mass spectra.
-
-
Data Analysis: Identify the parent compound and its metabolites by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns and searching mass spectral libraries (e.g., NIST).
-
Visualizations of Experimental Workflows
The following diagram outlines a logical workflow for a comprehensive study of this compound biodegradation.
Caption: A logical workflow for investigating the biodegradation of this compound.
References
- 1. Enantioselective hydrolysis of butyl 2-ethylhexanoate by a strain of Nocardia corynebacteroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. Biodegradation of 2-Ethylhexyl Nitrate by Mycobacterium austroafricanum IFP 2173 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation of 2-ethylhexyl nitrate by Mycobacterium austroafricanum IFP 2173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archimer.ifremer.fr [archimer.ifremer.fr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eurolab.net [eurolab.net]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 12. d-nb.info [d-nb.info]
- 13. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 14. Identification of ester metabolites from petroleum hydrocarbon biodegradation in groundwater using GC×GC-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Ethyl 2-ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-ethylhexanoate (B8288628), a colorless to pale yellow liquid with a characteristic fruity aroma, is a common intermediate in organic synthesis. While the majority of suppliers indicate that this chemical does not meet the criteria for hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a conservative approach to its handling is prudent due to some conflicting classifications and the potential hazards of its breakdown products. This guide provides an in-depth overview of the safety and handling precautions for Ethyl 2-ethylhexanoate in a laboratory setting.
Core Safety and Physical Data
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe use. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 2983-37-1 | [1] |
| Molecular Formula | C10H20O2 | [2] |
| Molecular Weight | 172.27 g/mol | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 81 °C @ 24 mmHg | [1] |
| Flash Point | 68.33 °C (155 °F) - Closed Cup | [1] |
| Specific Gravity | 0.860 @ 25 °C | [1] |
| Vapor Pressure | 0.413 mmHg @ 25 °C | [1] |
Hazard Identification and Classification
There is no harmonized GHS classification for this compound from regulatory bodies like the European Chemicals Agency (ECHA). Self-classifications by suppliers are conflicting; while a significant majority (98.3%) report that the substance does not meet hazard criteria, a minority classify it with the following hazards[2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word associated with this classification is "Warning".
Furthermore, it is crucial to consider the safety profile of its potential metabolite, 2-ethylhexanoic acid. This related substance is classified as being suspected of damaging fertility or the unborn child[3][4]. Therefore, a cautious approach that minimizes exposure is strongly recommended.
Experimental Protocols for Safe Handling
Adherence to established laboratory protocols is paramount to ensure the safety of personnel. The following sections detail the recommended procedures for handling this compound.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is required when handling larger quantities or when there is a potential for aerosol generation[5]. Local exhaust ventilation should be available to control airborne concentrations.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[6].
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedure should guide the selection of PPE. The following are the minimum requirements:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing[5].
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn. Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact with the chemical[3][5].
-
Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat[3][5].
-
Respiratory Protection: In situations where ventilation is inadequate or during a large spill, a respirator with an appropriate organic vapor cartridge is necessary[3][5].
Handling and Storage
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists[3][7]. Wash hands thoroughly after handling, even if gloves were worn[3][5]. Do not eat, drink, or smoke in areas where the chemical is handled or stored[6][8].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[3]. Keep away from incompatible materials such as strong oxidizing agents and strong bases[3].
Emergency Procedures
First Aid Measures
-
Inhalation: If vapors are inhaled, move the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation occurs or if the person feels unwell, seek medical attention[3][9].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[3][4][9].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[3][4][9].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][4].
Spill and Leak Procedures
In the event of a spill, the following workflow should be initiated. The accompanying diagram provides a visual representation of the spill response protocol.
Spill Cleanup Steps:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill and evacuate non-essential personnel[10].
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, consider if additional ventilation is needed, but avoid creating strong drafts that could spread the vapor[11].
-
Personal Protection: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined above[12].
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[7][11].
-
Absorption: Apply the absorbent material to the spill, working from the outside edges inward to prevent spreading[11][13].
-
Collection: Once the liquid has been completely absorbed, carefully scoop the material into a suitable, sealable container for hazardous waste[14][15]. Use non-sparking tools if the substance is considered flammable[16].
-
Decontamination: Clean the spill area thoroughly with soap and water[10][12].
-
Disposal: The collected waste must be disposed of as hazardous waste in accordance with institutional and local regulations[6][14][17]. Ensure the waste container is properly labeled[13].
Firefighting Measures
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide to extinguish a fire involving this compound. A water spray can be used to cool fire-exposed containers[3][15].
-
Specific Hazards: Combustion may produce irritating fumes and carbon oxides[6].
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA)[3][7].
Disposal Considerations
All waste materials, including contaminated absorbents and personal protective equipment, must be collected in sealed, labeled containers and disposed of as hazardous waste through an approved waste disposal contractor, in accordance with all local, state, and federal regulations[6][14][17]. Do not dispose of this chemical into the sewer system[7][15].
By adhering to these safety and handling precautions, researchers, scientists, and drug development professionals can minimize the risks associated with the use of this compound in the laboratory. A proactive and informed approach to safety is essential for protecting personnel and the research environment.
References
- 1. orris capronate, 2983-37-1 [thegoodscentscompany.com]
- 2. This compound | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. columbuschemical.com [columbuschemical.com]
- 5. benchchem.com [benchchem.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. carlroth.com [carlroth.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. fishersci.com [fishersci.com]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. acs.org [acs.org]
- 12. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. buyat.ppg.com [buyat.ppg.com]
Methodological & Application
Application Notes: Tin(II) 2-Ethylhexanoate as a Catalyst in Ring-Opening Polymerization
Introduction
These application notes provide a comprehensive overview of the use of Tin(II) 2-ethylhexanoate (B8288628), commonly referred to as stannous octoate or Sn(Oct)₂, as a highly efficient catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and lactones.[1] This document is intended for researchers, scientists, and drug development professionals involved in the synthesis of biodegradable polyesters for various applications, including biomedical devices and drug delivery systems. Sn(Oct)₂ is a widely used catalyst due to its high reactivity, solubility in common organic solvents and monomers, and approval by the U.S. Food and Drug Administration (FDA) for certain applications.[2]
Catalytic Activity and Mechanism
Tin(II) 2-ethylhexanoate is a versatile catalyst for the ROP of a variety of cyclic ester monomers, most notably L-lactide, glycolide, and ε-caprolactone, to produce high-molecular-weight polymers. The polymerization process is generally understood to proceed via a coordination-insertion mechanism.[3][4] The presence of an alcohol or other hydroxyl-containing initiator is crucial for the initiation of the polymerization.[3][5] The initiator reacts with Sn(Oct)₂ to form a tin alkoxide species, which is the actual active initiator.[3] The monomer then coordinates to the tin center, followed by nucleophilic attack of the alkoxide on the carbonyl carbon of the monomer, leading to the ring-opening and propagation of the polymer chain.
Key Experimental Parameters
The efficiency of the polymerization and the properties of the resulting polymer are significantly influenced by several key experimental parameters:
-
Monomer-to-Catalyst Ratio: This ratio is a critical factor in controlling the molecular weight of the resulting polymer.[6]
-
Reaction Temperature: Higher temperatures generally lead to faster polymerization rates but can also result in broader molecular weight distributions.[6]
-
Reaction Time: The duration of the polymerization affects the monomer conversion and the final molecular weight of the polymer.[7]
-
Purity of Reagents: The presence of water or other impurities can negatively impact the polymerization, leading to lower molecular weights and broader polydispersity.[2][7] Therefore, it is essential to use dry and pure monomers, initiators, and solvents.
Data Presentation
The following tables summarize quantitative data from various studies on the ring-opening polymerization of L-lactide and ε-caprolactone using Tin(II) 2-ethylhexanoate as a catalyst.
Table 1: Ring-Opening Polymerization of L-Lactide with Sn(Oct)₂
| Monomer/Catalyst Ratio | Initiator (Monomer/Initiator) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| 1000/1 | Benzyl (B1604629) Alcohol (1000/1) | 130 | 4 | 95 | 110,000 | 1.2 | N/A |
| 5000/1 | 1-Dodecanol (5000/1) | 160 | 2 | >98 | 520,000 | 1.4 | N/A |
| 8000/1 | None (neat) | 180 | 1 | 92 | 310,000 (Mw) | - | [8] |
| 6000/1 | None (neat) | 160 | 24 | >95 | - | - | [8] |
Table 2: Ring-Opening Polymerization of ε-Caprolactone with Sn(Oct)₂
| Monomer/Catalyst Ratio | Initiator (Monomer/Initiator) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| 1000/1 | n-Hexanol (1:2 catalyst/initiator) | 160 | 1 | 89 | 90,000 | - | [9] |
| 500/1 | Diethylene Glycol (0.16 mol%) | 140 | 24 | >95 | 35,000 | 1.8 | [10] |
| 500/1 | Diethylene Glycol (0.80 mol%) | 140 | 24 | >95 | 8,000 | 1.7 | [10] |
| - | n-Butanol | 130 | 1 | ~90 | - | - | [8] |
Experimental Protocols
Protocol 1: Bulk Polymerization of L-Lactide
This protocol describes a typical procedure for the bulk polymerization of L-lactide using Tin(II) 2-ethylhexanoate as a catalyst.
Materials:
-
L-lactide
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) solution in dry toluene
-
Initiator (e.g., benzyl alcohol, 1-dodecanol), if used
-
Dry, nitrogen-purged reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Monomer and Catalyst Preparation: In a dry, nitrogen-purged reaction vessel, add the desired amount of L-lactide. If an initiator is used, add it to the vessel.
-
Catalyst Addition: While stirring, add the calculated volume of the Tin(II) 2-ethylhexanoate solution to the reaction vessel. The monomer-to-catalyst ratio can be varied to control the molecular weight of the polymer.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 130-180 °C) and stir the mixture.
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Termination and Purification: After the desired reaction time, cool the vessel to room temperature. Dissolve the resulting polymer in dichloromethane.
-
Precipitation: Precipitate the polymer by slowly adding the dichloromethane solution to a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Bulk Polymerization of ε-Caprolactone
This protocol outlines a general procedure for the bulk polymerization of ε-caprolactone.
Materials:
-
ε-Caprolactone
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Initiator (e.g., n-hexanol)
-
Dry, nitrogen-purged reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Dichloromethane
-
Methanol
Procedure:
-
Monomer and Initiator Preparation: In a dry, nitrogen-purged reaction vessel, add the desired amount of ε-caprolactone and the initiator (e.g., n-hexanol).
-
Catalyst Addition: Add the calculated amount of Tin(II) 2-ethylhexanoate to the reaction mixture.
-
Polymerization: Heat the mixture to the desired polymerization temperature (e.g., 140-180 °C) with constant stirring.
-
Reaction Progression: Allow the polymerization to proceed for the specified time.
-
Work-up: After cooling, dissolve the viscous product in dichloromethane.
-
Purification: Precipitate the polymer by adding the solution to cold methanol.
-
Isolation: Filter the polymer and dry it under vacuum to a constant weight.
Mandatory Visualizations
Catalytic Cycle of Ring-Opening Polymerization
References
- 1. Syntheses of polylactides by means of tin catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00092J [pubs.rsc.org]
- 2. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reprap.org [reprap.org]
Application Notes & Protocols: Synthesis of Polylactide (PLA) using Tin(II) 2-Ethylhexanoate
Introduction
Polylactide (PLA) is a biodegradable and biocompatible polyester (B1180765) with a wide range of applications in biomedical fields, including drug delivery systems, tissue engineering scaffolds, and medical implants. The synthesis of PLA is most commonly achieved through the ring-opening polymerization (ROP) of lactide, a cyclic diester of lactic acid. This process requires a catalyst to achieve high molecular weight and controlled polymer characteristics.
Tin(II) 2-ethylhexanoate (B8288628) [Sn(Oct)₂], also known as stannous octoate, is a highly efficient and widely used catalyst for the ROP of lactide. It is favored for its high catalytic activity, solubility in common organic solvents and the molten monomer, and its approval for use in certain medical and food contact applications by the U.S. Food and Drug Administration (FDA). These application notes provide a detailed overview and experimental protocols for the synthesis of PLA using Tin(II) 2-ethylhexanoate as a catalyst.
Mechanism of Action
Tin(II) 2-ethylhexanoate catalyzes the ROP of lactide via a coordination-insertion mechanism. The process is typically initiated by a compound with an active hydrogen, such as an alcohol (e.g., benzyl (B1604629) alcohol, dodecanol), which acts as a co-initiator. The initiator's hydroxyl group coordinates with the tin(II) center of the catalyst. Subsequently, the lactide monomer coordinates to the tin atom and is inserted into the tin-alkoxide bond, initiating the polymer chain growth. This process repeats as more lactide monomers are added, leading to the formation of the PLA polymer chain. The molecular weight of the resulting PLA can be controlled by adjusting the monomer-to-initiator ratio.
Experimental Protocols
Materials and Equipment
-
Monomer: L-lactide or D,L-lactide (recrystallized from dry ethyl acetate (B1210297) and dried under vacuum)
-
Catalyst: Tin(II) 2-ethylhexanoate [Sn(Oct)₂] solution (e.g., 0.1 M in dry toluene)
-
Initiator: Benzyl alcohol (distilled and dried over molecular sieves)
-
Solvent: Dry toluene (B28343) (distilled over sodium/benzophenone)
-
Precipitation Solvent: Cold methanol (B129727)
-
Glassware: Schlenk flask, magnetic stirrer, condenser, septum, needles, and syringes (all oven-dried)
-
Equipment: Schlenk line or glovebox for inert atmosphere, oil bath with temperature controller, vacuum oven, rotary evaporator.
Protocol: Bulk Polymerization of Lactide
This protocol describes the synthesis of PLA by bulk polymerization, which is a common solvent-free method.
-
Preparation: Add a calculated amount of L-lactide (e.g., 5 g, 34.7 mmol) and a magnetic stir bar to a dry Schlenk flask.
-
Drying: Dry the lactide under vacuum at 40-50 °C for at least 4 hours to remove any residual moisture.
-
Inert Atmosphere: Place the flask under a positive pressure of dry argon or nitrogen.
-
Initiator Addition: Inject the desired amount of initiator (e.g., benzyl alcohol) into the flask using a dry syringe. The monomer-to-initiator ratio will determine the target molecular weight. For a target degree of polymerization of 100, use 0.347 mmol of initiator.
-
Monomer Melting: Heat the flask in an oil bath to 130-140 °C to melt the lactide. Stir to ensure the initiator is well-mixed.
-
Catalyst Addition: Once the lactide is molten and homogeneous, inject the required amount of Tin(II) 2-ethylhexanoate solution. A typical monomer-to-catalyst ratio is between 1000:1 and 10000:1.
-
Polymerization: Continue stirring under an inert atmosphere at the set temperature. The reaction mixture will become increasingly viscous as the polymerization proceeds. The reaction time can vary from a few hours to 24 hours depending on the desired conversion and molecular weight.
-
Termination and Isolation: Cool the reaction to room temperature. The solid polymer can be dissolved in a suitable solvent like dichloromethane (B109758) (DCM) or chloroform.
-
Purification: Precipitate the dissolved polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated PLA by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Presentation: Expected PLA Properties
The properties of the synthesized PLA are highly dependent on the reaction conditions. The following table summarizes typical data obtained from PLA synthesis using Tin(II) 2-ethylhexanoate.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer:Initiator Ratio | 100:1 | 200:1 | 500:1 |
| Monomer:Catalyst Ratio | 5000:1 | 5000:1 | 10000:1 |
| Temperature (°C) | 130 | 130 | 140 |
| Time (h) | 4 | 6 | 12 |
| Conversion (%) | >95 | >95 | >95 |
| Number Average MW (Mn, g/mol ) | ~12,000 | ~25,000 | ~55,000 |
| Polydispersity Index (PDI) | 1.1 - 1.3 | 1.2 - 1.4 | 1.3 - 1.6 |
| Glass Transition Temp. (Tg, °C) | 55 - 60 | 55 - 60 | 55 - 60 |
| Melting Temp. (Tm, °C) | 165 - 175 | 170 - 180 | 170 - 180 |
Note: These values are illustrative and can vary based on the purity of reagents and precise experimental conditions.
Characterization of Synthesized PLA
The synthesized PLA should be characterized to determine its molecular weight, molecular weight distribution, thermal properties, and chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the PLA and to determine the extent of racemization.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups of PLA, such as the C=O stretching of the ester group.
Troubleshooting
-
Low Molecular Weight: This could be due to the presence of impurities (especially water), an incorrect monomer-to-initiator ratio, or premature termination of the reaction. Ensure all reagents and glassware are scrupulously dry.
-
Broad Polydispersity (PDI > 2): This may indicate side reactions, such as transesterification, which can be promoted by high temperatures and long reaction times. Consider lowering the reaction temperature or reducing the reaction time.
-
Polymer Discoloration: Yellowing of the polymer can occur at high temperatures. Reducing the polymerization temperature or ensuring a high-purity monomer and catalyst can mitigate this issue.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Tin(II) 2-ethylhexanoate can be harmful if inhaled or absorbed through the skin. Avoid direct contact.
-
The polymerization is conducted at high temperatures; use appropriate caution to avoid thermal burns.
Application Note: Protocol for GC-MS Analysis of Ethyl 2-ethylhexanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-ethylhexanoate (B8288628) (CAS No. 2983-37-1) is a fatty acid ethyl ester recognized for its characteristic fruity aroma.[1] It is utilized as a flavoring agent in food products and as a fragrance ingredient.[1] In the context of drug development and clinical research, the analysis of fatty acid ethyl esters (FAEEs) can serve as sensitive biomarkers for monitoring alcohol consumption.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive analytical technique for the separation, identification, and quantification of volatile compounds like Ethyl 2-ethylhexanoate from various matrices.[2][3] This application note provides a detailed protocol for its analysis.
Principle of the Method
The GC-MS methodology leverages the volatility of this compound for analysis.[2] A sample containing the analyte is first prepared in a suitable volatile organic solvent.[3][4] Upon injection into the gas chromatograph, the sample is vaporized, and the components are separated as they travel through a capillary column.[2] Separation is based on the compounds' boiling points and their interactions with the column's stationary phase.[5] Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular fingerprint for definitive identification and quantification.[2]
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Hexane (B92381) (GC grade or equivalent)[2]
-
Methanol (GC grade)[6]
-
Ethyl Acetate (GC grade)
-
Internal Standard (IS): e.g., Ethyl heptadecanoate[2]
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
0.22 µm or 0.45 µm Syringe Filters[6]
Sample Preparation
The choice of sample preparation method depends on the sample matrix.
Protocol 3.2.1: Liquid Samples (Direct Dilution)
This method is suitable for samples where this compound is already in a relatively clean liquid matrix.
-
Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile solvent like hexane or ethyl acetate.
-
Create a series of calibration standards by serially diluting the stock solution to the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).[4][6]
-
For unknown samples, dilute them with the chosen solvent to fall within the calibration range.
-
If an internal standard is used, add a consistent, known amount to all standards and samples.
-
Filter the final solution through a 0.22 µm syringe filter into a glass GC vial to remove any particulates.[6]
Protocol 3.2.2: Extraction from Aqueous or Biological Matrix (Liquid-Liquid Extraction)
This protocol is adapted for extracting FAEEs from complex matrices like whole blood or aqueous solutions.[2]
-
Pipette a known volume (e.g., 200 µL) of the sample into a clean glass test tube.[2]
-
Add a known amount of the internal standard (e.g., ethyl heptadecanoate).[2]
-
Add 1 mL of hexane to the tube.[2]
-
Vortex the mixture vigorously for 1-2 minutes to facilitate the extraction of the analyte into the organic layer.[2]
-
Centrifuge the sample at approximately 3000 x g for 5 minutes to achieve complete phase separation.[2]
-
Carefully transfer the upper organic layer (hexane) to a clean tube or GC vial, avoiding the aqueous layer and any precipitate at the interface.[2]
-
The sample is now ready for GC-MS analysis. If water carryover is a concern, the extract can be passed through a small amount of anhydrous sodium sulfate.
GC-MS Instrumentation and Conditions
The following parameters provide a starting point and may require optimization for specific instruments.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC Column | Nonpolar capillary column, e.g., DB-5ms, VF-1ms, or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).[7] |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.2 mL/min.[8][9] |
| Injector Type | Split/Splitless |
| Injector Temperature | 250°C[8][10] |
| Injection Volume | 1 µL[7][8] |
| Injection Mode | Splitless for trace analysis or Split (e.g., 50:1 or 80:1) for higher concentrations.[7][9] |
| Oven Program | Initial: 50°C, hold for 1 min. Ramp 1: 15°C/min to 180°C. Ramp 2: 30°C/min to 280°C, hold for 2 min. (This is a general program and should be optimized).[7] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI)[8] |
| Ionization Energy | 70 eV[8][9] |
| Ion Source Temperature | 230°C[8] |
| Transfer Line Temp. | 280°C[8] |
| Mass Scan Range (m/z) | 40 - 400 amu (to include potential fragments and parent ion information).[8] |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. |
Data Presentation
Quantitative data for this compound is summarized below. The mass fragments are critical for identification in EI-MS.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₂₀O₂ | [1] |
| Molecular Weight | 172.27 g/mol | [1] |
| CAS Registry Number | 2983-37-1 | [11] |
| Key Mass Fragments (m/z) | ||
| Base Peak | 57.0 | [1] |
| Other Major Fragments | 116.0, 101.0, 29.0, 41.0 | [1] |
Visualization
The overall experimental process can be visualized as a clear workflow from sample handling to data interpretation.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of this compound using GC-MS. The detailed steps for sample preparation from both simple and complex matrices, along with optimized instrumental parameters, offer a reliable foundation for researchers in quality control, food science, and clinical diagnostics. The method is sensitive, specific, and suitable for the accurate determination of this compound in a variety of applications.
References
- 1. This compound | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. scioninstruments.com [scioninstruments.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. files.isec.pt [files.isec.pt]
- 11. spectrabase.com [spectrabase.com]
Application of Ethyl 2-ethylhexanoate in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-ethylhexanoate (B8288628), a versatile organic compound, has emerged as a significant precursor and capping agent in the synthesis of a variety of nanoparticles. Its branched alkyl chain and carboxylate group play crucial roles in controlling nucleation and growth, leading to nanoparticles with well-defined sizes and morphologies. This document provides detailed application notes and experimental protocols for the synthesis of metal oxide and metallic nanoparticles utilizing ethyl 2-ethylhexanoate and its metal salts.
Application Notes
The use of metal 2-ethylhexanoates offers several advantages in nanoparticle synthesis. These precursors are often soluble in organic solvents, allowing for homogeneous reaction mixtures and better control over the synthesis process. The 2-ethylhexanoate ligand can act as an in-situ capping agent, adsorbing to the nanoparticle surface to prevent aggregation and control particle size. This dual role simplifies the synthesis procedure by reducing the need for additional stabilizing agents.
Common applications of this compound in this field include its use as a solvent or co-solvent in solvothermal and hydrothermal methods, and more frequently, the use of its metallic salts (e.g., cobalt(II) 2-ethylhexanoate, tin(II) 2-ethylhexanoate, bismuth(III) 2-ethylhexanoate, and silver 2-ethylhexanoate) as precursors for the corresponding nanoparticles. The thermal decomposition of these metal ethylhexanoates in high-boiling point solvents is a widely employed strategy.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on nanoparticle synthesis using this compound precursors.
Table 1: Metal Oxide Nanoparticle Synthesis
| Nanoparticle | Precursor | Synthesis Method | Solvent(s) | Temperature (°C) | Size | Morphology | Reference |
| CoO | Cobalt(II) 2-ethylhexanoate | Solvothermal | Oleylamine | 250 | ~15 nm | Octahedral | [1] |
| Co3O4 | Cobalt(II) 2-ethylhexanoate | Thermal Decomposition | Oleic acid, Oleylamine, 1-octadecene | 180-220 | Not Specified | Sphere-like | [1] |
| SnO2 | Tin(II) 2-ethylhexanoate | Non-hydrolytic solvothermal | Diphenyl ether, amines | 230-250 | 2.4 - 3.5 nm | Crystalline | [2] |
| ZnO | Zinc(II) 2-ethylhexanoate | Decomposition | Not Specified | Not Specified | 5 - 8 nm | Crystalline | [2] |
| β-Bi2O3 | Bismuth(III) 2-ethylhexanoate | Mist Chemical Vapor Deposition | N,N-Dimethylformamide (DMF) | 400 | Not Specified | Aggregated particles | [3] |
Table 2: Metal Nanoparticle Synthesis
| Nanoparticle | Precursor | Synthesis Method | Reducing Agent | Stabilizer/Capping Agent | Solvent | Temperature (°C) | Size | Morphology | Reference |
| Silver (Ag) | Silver 2-ethylhexanoate | Chemical Reduction | Sodium citrate (B86180) | None (in-situ) | Water | Not Specified | ~103 nm | Not Specified | [4] |
Experimental Protocols
Synthesis of Cobalt Oxide (CoO) Nanooctahedra
This protocol is adapted from a solvothermal method using cobalt(II) 2-ethylhexanoate.[1]
Materials:
-
Cobalt(II) 2-ethylhexanoate
-
Oleylamine
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, dissolve a specific amount of cobalt(II) 2-ethylhexanoate in oleylamine.
-
Place the vial inside a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven to 250 °C for a predetermined duration (e.g., 2 hours) to allow for nanoparticle formation.
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Precipitate the CoO nanoparticles by adding methanol to the solution.
-
Collect the nanoparticles by centrifugation.
-
Wash the collected nanoparticles multiple times with acetone to remove any unreacted precursors and byproducts.
-
Dry the final product under vacuum or in a low-temperature oven.
Visualizations
Synthesis Workflow for Cobalt Oxide (CoO) Nanoparticles
Caption: Workflow for the solvothermal synthesis of CoO nanooctahedra.
Non-hydrolytic Synthesis of Tin Oxide (SnO2) Nanocrystals
This protocol describes a non-hydrolytic solvothermal method for synthesizing SnO2 nanocrystals.[2]
Materials:
-
Tin(II) 2-ethylhexanoate
-
Diphenyl ether
-
Amine capping agent (e.g., oleylamine)
-
Acetone
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a three-neck flask, dissolve tin(II) 2-ethylhexanoate in diphenyl ether.
-
Add the amine capping agent to the solution.
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a temperature between 230-250 °C for a specified time.
-
After the reaction, cool the autoclave to room temperature.
-
Add acetone to the solution to precipitate the SnO2 nanocrystals.
-
Separate the nanocrystals by centrifugation.
-
Wash the product with acetone to remove impurities.
-
Dry the purified SnO2 nanocrystals.
Synthesis Workflow for Tin Oxide (SnO2) Nanoparticles
Caption: Workflow for the non-hydrolytic synthesis of SnO2 nanocrystals.
Chemical Reduction Synthesis of Silver (Ag) Nanoparticles
This protocol outlines a simple chemical reduction method for synthesizing silver nanoparticles.[4]
Materials:
-
Silver 2-ethylhexanoate
-
Sodium citrate
-
Deionized water
Procedure:
-
Prepare an aqueous solution of silver 2-ethylhexanoate.
-
Prepare an aqueous solution of sodium citrate, which will act as the reducing agent.
-
Heat the silver 2-ethylhexanoate solution to a specific temperature with vigorous stirring.
-
Slowly add the sodium citrate solution to the heated silver precursor solution.
-
Observe the color change of the solution, which indicates the formation of silver nanoparticles.
-
Continue stirring the reaction mixture for a set period to ensure complete reaction and stabilization of the nanoparticles.
-
The resulting colloidal suspension of silver nanoparticles can be purified by centrifugation and redispersion in deionized water if necessary.
Logical Relationship in Nanoparticle Formation via Thermal Decomposition
Caption: Logical steps in nanoparticle formation using metal ethylhexanoate precursors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of SnO2 and ZnO colloidal nanocrystals from the decomposition of Tin (II) 2-ethylhexanoate and Zinc (II) 2-ethylhexanoate | IMM Container [imm.cnr.it]
- 3. Study on the Preparation and PEC-Type Photodetection Performance of β-Bi2O3 Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols: Ethyl 2-ethylhexanoate as a Versatile Precursor for Metal Oxide Nanocrystal Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various metal oxide nanocrystals using ethyl 2-ethylhexanoate-based precursors. This class of precursors offers significant advantages, including low cost, air stability, low toxicity, and the presence of a pre-existing metal-oxygen bond, which can facilitate the formation of metal oxide nanocrystals.[1] The protocols outlined below are based on established solvothermal and thermal decomposition methods.
Summary of Synthesis Parameters and Nanocrystal Properties
The following table summarizes key experimental parameters and the resulting properties of metal oxide nanocrystals synthesized using metal 2-ethylhexanoate (B8288628) precursors.
| Metal Oxide | Precursor | Solvent/Capping Agent | Temperature (°C) | Resulting Nanocrystal Properties |
| Cobalt(II) Oxide (CoO) | Cobalt(II) 2-ethylhexanoate | Oleylamine (B85491) | 250 | Octahedral morphology.[1][2] Subsequent heat treatment at 400°C converts CoO to Co3O4.[1][2] |
| Zinc Oxide (ZnO) | Zinc(II) 2-ethylhexanoate | Diphenyl ether / Amines | 230 - 250 | Mean size ranging from 5 to 8 nm.[3][4][5] |
| Tin(IV) Oxide (SnO2) | Tin(II) 2-ethylhexanoate | Diphenyl ether / Amines | 230 - 250 | Highly crystalline with a mean size of 3 to 3.5 nm.[3][4][5] |
| Cerium(IV) Oxide (CeO2) | Cerium(III) 2-ethylhexanoate | Not specified | Not specified | Monodispersed nanoparticles with a size of 2.6 nm.[6] |
Experimental Protocols
Protocol 1: Synthesis of Cobalt(II) Oxide (CoO) Nanooctahedra
This protocol details the solvothermal synthesis of CoO nanooctahedra from cobalt(II) 2-ethylhexanoate in oleylamine.[1][2]
Materials:
-
Cobalt(II) 2-ethylhexanoate (65% in mineral spirits)
-
Oleylamine (technical grade, 70%)
-
Ethanol (B145695) (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Heating mantle with magnetic stirrer
-
Schlenk line or nitrogen/argon gas inlet
-
Centrifuge
Procedure:
-
Reaction Setup: In a 100 mL three-neck flask, combine 1 g of cobalt(II) 2-ethylhexanoate with 20 mL of oleylamine.
-
Inert Atmosphere: Equip the flask with a condenser and a thermocouple, and place it on a heating mantle. Purge the system with nitrogen or argon for 15-20 minutes to remove oxygen. Maintain a gentle flow of inert gas throughout the reaction.
-
Heating: Vigorously stir the mixture and heat it to 250 °C.
-
Reaction: Maintain the reaction temperature at 250 °C for 2 hours.
-
Cooling: After 2 hours, turn off the heating and allow the reaction mixture to cool to room temperature.
-
Purification:
-
Add 40 mL of ethanol to the cooled solution to precipitate the nanocrystals.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the precipitate in 20 mL of toluene.
-
Repeat the precipitation and centrifugation steps two more times to ensure the removal of excess oleylamine and unreacted precursors.
-
-
Drying: Dry the final product under vacuum overnight.
-
(Optional) Conversion to Co3O4: The resulting CoO nanocrystals can be converted to cobalt(II,III) oxide (Co3O4) by heating in air at 400 °C for 2 hours.[1][2]
Protocol 2: General Procedure for the Synthesis of ZnO and SnO2 Nanocrystals
This protocol provides a general framework for the synthesis of ZnO and SnO2 nanocrystals via the thermal decomposition of their respective 2-ethylhexanoate precursors.[3][4][5]
Materials:
-
Zinc(II) 2-ethylhexanoate or Tin(II) 2-ethylhexanoate
-
Diphenyl ether
-
Amine capping agent (e.g., hexylamine, oleylamine)
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Heating mantle with magnetic stirrer
-
Schlenk line or nitrogen/argon gas inlet
-
Centrifuge
Procedure:
-
Reaction Setup: In a three-neck flask, dissolve the metal(II) 2-ethylhexanoate precursor in diphenyl ether. Add the amine capping agent to the solution.
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (nitrogen or argon) as described in Protocol 1.
-
Heating: Heat the reaction mixture to a temperature between 230 °C and 250 °C while stirring.
-
Reaction: Maintain the temperature for a designated period (typically 1-2 hours) to allow for the decomposition of the precursor and the formation of nanocrystals.
-
Cooling: Allow the solution to cool to room temperature.
-
Purification: Precipitate the nanocrystals by adding ethanol, followed by centrifugation. Re-disperse the nanocrystals in toluene and repeat the precipitation and washing steps as needed.
-
Drying: Dry the purified nanocrystals under vacuum.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of metal oxide nanocrystals using this compound precursors via a solvothermal or thermal decomposition route.
Proposed Mechanism of CoO Nanooctahedra Formation
The formation of well-defined CoO nanooctahedra is believed to be controlled by the dynamic interplay between oleylamine and 2-ethylhexanoate ligands at the nanocrystal surface.
References
- 1. scispace.com [scispace.com]
- 2. The Ethylhexanoate Route to Metal Oxide Nanocrystals: Synthesis of CoO Nanooctahedra from CoII 2‐Ethylhexanoate | IMM Container [imm.cnr.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of SnO2 and ZnO colloidal nanocrystals from the decomposition of Tin (II) 2-ethylhexanoate and Zinc (II) 2-ethylhexanoate | IMM Container [imm.cnr.it]
- 6. researchgate.net [researchgate.net]
Enzymatic Synthesis of Ethyl 2-ethylhexanoate: A Biocatalytic Approach
Application Note & Protocol
Introduction
Ethyl 2-ethylhexanoate (B8288628) is a branched-chain ester widely utilized in the cosmetic, flavor, and fragrance industries for its characteristic fruity aroma and emollient properties. Traditional chemical synthesis of this ester often requires harsh reaction conditions, including high temperatures and strong acid catalysts, which can lead to undesirable by-products and environmental concerns. Lipase-catalyzed enzymatic synthesis presents a green and highly specific alternative, offering mild reaction conditions, reduced energy consumption, and minimized waste production. This document provides a detailed protocol for the synthesis of ethyl 2-ethylhexanoate using an immobilized lipase (B570770), summarizing key experimental data and outlining the underlying reaction mechanism.
Core Principles
The enzymatic synthesis of this compound is typically achieved through the direct esterification of 2-ethylhexanoic acid and ethanol (B145695). The reaction is catalyzed by a lipase, an enzyme that facilitates the formation of an ester bond. Immobilized lipases, such as Novozym® 435 from Candida antarctica, are often preferred as they offer enhanced stability, reusability, and ease of separation from the reaction mixture.[1] The reaction is reversible, and the removal of water, a by-product, can drive the equilibrium towards the formation of the ester, thereby increasing the product yield.[2] The reaction mechanism for lipase-catalyzed esterification is widely accepted to follow a Ping-Pong Bi-Bi mechanism.[2][3]
Experimental Data Summary
The following tables summarize key quantitative data for the enzymatic synthesis of esters, providing a comparative overview of reaction parameters and outcomes.
Table 1: Optimal Conditions for Enzymatic Ester Synthesis
| Parameter | This compound | Ethyl Hexanoate | Reference |
| Lipase Source | Candida antarctica (Novozym® 435) | Rhizomucor miehei (immobilized) | [2][4] |
| Substrates | 2-Ethylhexanoic Acid, Ethanol | Hexanoic Acid, Ethanol | [5] |
| Solvent | n-hexane or solvent-free | n-hexane | [2][6] |
| Temperature | 70-80°C | 45-55°C | [4][5] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1.1 to 1:1.2 | 1:1 | [4][5] |
| Enzyme Concentration | 2.5% (w/w) | 10 g/L | [4][6] |
| Reaction Time | 5-6 hours | 96 hours | [4][6] |
| Conversion/Yield | 97-99% | 96% | [4][6] |
Table 2: Kinetic Parameters for Lipase-Catalyzed Esterification
| Kinetic Parameter | Value | Lipase and Reaction | Reference |
| Rmax | 37.59 mmol h⁻¹ g⁻¹ | Novozym® 435, 2-ethylhexyl-2-ethylhexanoate synthesis | [2] |
| Km (Alcohol) | 1.51 M | Novozym® 435, 2-ethylhexyl-2-ethylhexanoate synthesis | [2] |
| Km (Acid) | 0.78 M | Novozym® 435, 2-ethylhexyl-2-ethylhexanoate synthesis | [2] |
| Ki (Acid) | 1.55 M | Novozym® 435, 2-ethylhexyl-2-ethylhexanoate synthesis | [2] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol details the synthesis of this compound using an immobilized lipase in a solvent-free system.
Materials:
-
2-Ethylhexanoic acid
-
Ethanol (anhydrous)
-
Immobilized Lipase (e.g., Novozym® 435)
-
Molecular sieves (3Å, activated)
-
Reaction vessel (e.g., screw-capped flask)
-
Magnetic stirrer with heating plate
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, combine 2-ethylhexanoic acid and ethanol. A slight molar excess of ethanol (e.g., 10-20%) can be used to shift the reaction equilibrium towards the product.[4]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 2.5% (w/w) of the total substrate weight.[4]
-
Water Removal: To remove the water produced during the reaction and drive the equilibrium, add activated molecular sieves to the reaction mixture.
-
Reaction Incubation: Seal the reaction vessel and place it on a magnetic stirrer with heating. Maintain the reaction temperature between 70-80°C with constant stirring.[4]
-
Monitoring the Reaction: Periodically (e.g., every hour), withdraw a small aliquot of the reaction mixture.
-
Sample Preparation for Analysis: Centrifuge the aliquot to separate the immobilized enzyme. Dilute the supernatant with a suitable solvent (e.g., n-hexane) for GC analysis.
-
Gas Chromatography (GC) Analysis: Analyze the sample using a GC equipped with a suitable column (e.g., a polar capillary column) to determine the concentration of the substrates and the product. The conversion of 2-ethylhexanoic acid can be calculated based on the peak areas.
-
Reaction Completion and Product Isolation: Once the reaction has reached the desired conversion (typically >95%), stop the reaction by cooling the vessel and separating the immobilized enzyme by filtration or centrifugation. The enzyme can be washed with a solvent and reused. The liquid product can be purified further if necessary, for example, by vacuum distillation.
Protocol 2: Analytical Method for Quantification by Gas Chromatography (GC)
This protocol outlines the GC method for quantifying the components of the reaction mixture.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for fatty acid ester analysis (e.g., HP-5 or equivalent)
-
Autosampler
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 5 minutes
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Calibration:
Prepare standard solutions of 2-ethylhexanoic acid, ethanol, and this compound in the reaction solvent at known concentrations. Inject these standards into the GC to generate a calibration curve for each component.
Calculation:
The concentration of each component in the reaction samples is determined by comparing their peak areas to the calibration curves. The percentage conversion of 2-ethylhexanoic acid can be calculated using the following formula:
Conversion (%) = [ (Initial concentration of acid - Final concentration of acid) / Initial concentration of acid ] x 100
Visualizations
The following diagrams illustrate the enzymatic reaction mechanism and the experimental workflow.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
- 1. Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Reaction of Ethyl 2-ethylhexanoate with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of ethyl 2-ethylhexanoate (B8288628) with various organometallic reagents. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds, leading to the production of valuable intermediates for drug development and other applications.
Introduction
Ethyl 2-ethylhexanoate is a readily available ester that can serve as a versatile precursor for the synthesis of more complex molecules. Its reaction with organometallic reagents, such as Grignard reagents, organolithium reagents, and organocuprates, offers a direct route to tertiary alcohols and ketones. The choice of organometallic reagent and reaction conditions can influence the product distribution, allowing for targeted synthesis of desired compounds.
General Reaction Schemes:
-
With Grignard and Organolithium Reagents: These highly reactive nucleophiles typically add twice to the ester carbonyl, yielding tertiary alcohols after an aqueous workup.[1][2]
-
With Organocuprates (Gilman Reagents): These less reactive ("softer") organometallic reagents can often be controlled to add only once to the ester, providing a method for the synthesis of ketones.
Data Presentation
The following tables summarize the expected products and representative yields for the reaction of this compound with various organometallic reagents. The data is based on established reactivity patterns of esters with these classes of reagents.
Table 1: Reaction of this compound with Grignard Reagents
| Organometallic Reagent | Product | Molar Ratio (Reagent:Ester) | Solvent | Typical Reaction Time | Expected Yield (%) |
| Propylmagnesium bromide | 5-Ethylnonan-5-ol | 2.2 : 1 | Diethyl ether | 2 - 4 hours | 85 - 95 |
| Ethylmagnesium bromide | 4-Ethyl-4-octanol | 2.2 : 1 | THF | 2 - 4 hours | 80 - 90 |
| Methylmagnesium bromide | 3-Ethyl-3-heptanol | 2.2 : 1 | Diethyl ether | 2 - 4 hours | 88 - 98 |
Table 2: Reaction of this compound with Organolithium Reagents
| Organometallic Reagent | Product | Molar Ratio (Reagent:Ester) | Solvent | Typical Reaction Time | Expected Yield (%) |
| n-Butyllithium | 5-Ethyl-5-decanol | 2.2 : 1 | Hexane/THF | 1 - 3 hours | 80 - 90 |
| Ethyllithium (B1215237) | 4-Ethyl-4-octanol | 2.2 : 1 | Pentane | 1 - 3 hours | 75 - 85 |
Table 3: Reaction of this compound with Organocuprates
| Organometallic Reagent | Product | Molar Ratio (Reagent:Ester) | Solvent | Typical Reaction Time | Expected Yield (%) |
| Lithium diethylcuprate | 4-Ethyl-3-octanone | 1.1 : 1 | Diethyl ether | 2 - 5 hours | 70 - 80 |
Experimental Protocols
Protocol 1: Synthesis of 5-Ethylnonan-5-ol using Propylmagnesium Bromide (Grignard Reagent)
This protocol details the synthesis of a tertiary alcohol via the double addition of a Grignard reagent to this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 1-bromopropane (2.2 equivalents) in anhydrous diethyl ether to the flask.
-
Once the reaction initiates (indicated by bubbling and a color change), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the ester solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure.
-
Protocol 2: Synthesis of 4-Ethyl-3-octanone using Lithium Diethylcuprate (Gilman Reagent)
This protocol describes the synthesis of a ketone by the single addition of an organocuprate to this compound.
Materials:
-
Copper(I) iodide (CuI)
-
Ethyllithium (in a suitable solvent like pentane)
-
Anhydrous diethyl ether
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Organocuprate Reagent:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add CuI (1.1 equivalents).
-
Add anhydrous diethyl ether and cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyllithium solution (2.2 equivalents) to the stirred suspension. The formation of the Gilman reagent is indicated by a color change.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Reaction with this compound:
-
Cool the organocuprate solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
-
Work-up and Isolation:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude ketone can be purified by flash column chromatography on silica (B1680970) gel.
-
Visualizations
Reaction Pathways
Caption: Reaction of this compound with Organometallic Reagents.
Experimental Workflow for Grignard Synthesis
Caption: Workflow for Tertiary Alcohol Synthesis via Grignard Reaction.
Logical Relationship of Reagent Reactivity
Caption: Relative Reactivity of Common Organometallic Reagents.
References
Application Note: Chiral Separation of Ethyl 2-ethylhexanoate Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-ethylhexanoate (B8288628) is a chiral ester with applications in various industries, including fragrances and as a precursor in chemical synthesis. The enantiomers of a chiral compound can exhibit distinct biological and toxicological properties, making their separation and quantification crucial for quality control and regulatory purposes. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most effective and widely used technique for the enantioselective analysis of such compounds.[1][2]
This application note provides a detailed protocol for the chiral separation of ethyl 2-ethylhexanoate enantiomers. The method is based on normal-phase chromatography using polysaccharide-based CSPs, which are known for their broad applicability and high success rate in resolving a wide range of chiral molecules, including esters.[3] Two commonly used columns, one cellulose-based and one amylose-based, are proposed as starting points for method development.
Data Presentation
The following tables summarize the expected quantitative data for the separation of this compound enantiomers based on the protocols provided below. These values are representative and may vary depending on the specific instrument and exact experimental conditions.
Table 1: Representative Chromatographic Data for Chiral Separation on CHIRALPAK® AD-H
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t R ), min | ~ 8.2 | ~ 9.5 |
| Tailing Factor (T f ) | 1.1 | 1.2 |
| Separation Metrics | ||
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.16} |
| Resolution (R s ) | \multicolumn{2}{c | }{> 1.5} |
Table 2: Representative Chromatographic Data for Chiral Separation on CHIRALCEL® OD-H
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t R ), min | ~ 10.5 | ~ 12.1 |
| Tailing Factor (T f ) | 1.1 | 1.1 |
| Separation Metrics | ||
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.15} |
| Resolution (R s ) | \multicolumn{2}{c | }{> 1.5} |
Experimental Protocols
The following protocols provide a robust starting point for developing a chiral separation method for this compound. Polysaccharide-based CSPs are highly recommended due to their proven effectiveness for a broad range of chiral compounds.[3][4]
Recommended Chiral Stationary Phases (CSPs)
-
Primary Recommendation: CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).[4][5]
-
Alternative Recommendation: CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[6]
Mobile Phase Preparation
-
Composition: n-Hexane / 2-Propanol (IPA) (90:10, v/v).
-
Preparation:
-
Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade 2-Propanol.
-
Combine the solvents in a suitable clean, dry solvent reservoir.
-
Mix thoroughly to ensure a homogenous solution.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.
-
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of racemic this compound. Dissolve the standard in 10 mL of the mobile phase to obtain a stock solution with a concentration of 1 mg/mL.[7]
-
Vortex/Sonicate: Ensure the standard is fully dissolved by vortexing or brief sonication.
-
Filtration: Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[8]
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: CHIRALPAK® AD-H (5 µm, 4.6 x 250 mm) or CHIRALCEL® OD-H (5 µm, 4.6 x 250 mm).
-
Mobile Phase: n-Hexane / IPA (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Run Time: Approximately 15 minutes (adjust as necessary based on observed retention times).
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[7]
-
Inject the racemic this compound standard solution five times.
-
Calculate the mean and relative standard deviation (RSD) for the retention times and peak areas of the two enantiomers. The RSD should be less than 2%.
-
The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for baseline separation.[7]
Method Optimization Notes
-
Resolution: If resolution is insufficient, consider decreasing the flow rate (e.g., to 0.8 mL/min) or adjusting the mobile phase composition.[9] Reducing the percentage of 2-Propanol will generally increase retention times and may improve resolution.
-
Elution Order: The elution order of enantiomers can vary between different polysaccharide-based CSPs.
-
Solvent Compatibility: Be aware that coated polysaccharide CSPs have limitations on compatible solvents. Avoid solvents like acetone, THF, and ethyl acetate, which can damage the stationary phase.[1][8]
Visualizations
The following diagrams illustrate the general workflow for chiral HPLC method development and the key parameters influencing the separation.
Caption: Workflow for Chiral HPLC Method Development and Analysis.
Caption: Interrelation of Key Chromatographic Parameters.
References
- 1. ct-k.com [ct-k.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,388.35 : UVISON.com [uvison.com]
- 5. thelabstore.co.uk [thelabstore.co.uk]
- 6. hplcmart.com [hplcmart.com]
- 7. benchchem.com [benchchem.com]
- 8. ct-k.com [ct-k.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Ethyl 2-ethylhexanoate as a Spectroscopic Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ethyl 2-ethylhexanoate (B8288628) as a solvent for various spectroscopic analysis techniques. This document includes key physical and chemical properties, recommended protocols for sample preparation and analysis, and a discussion of its suitability for UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Fluorescence Spectroscopy.
Introduction to Ethyl 2-ethylhexanoate as a Spectroscopic Solvent
This compound is a branched-chain ester with the chemical formula C10H20O2.[1] It is a colorless to pale yellow liquid with a mild, fruity aroma.[1] Its non-polar nature and relatively low volatility make it a potential alternative solvent for the spectroscopic analysis of non-polar to moderately polar analytes, particularly when common non-polar solvents like hexane (B92381) or chloroform (B151607) are not suitable due to solubility or reactivity issues.
Physicochemical Properties
A thorough understanding of the solvent's properties is crucial for its effective use in spectroscopy. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C10H20O2 | [1] |
| Molecular Weight | 172.26 g/mol | [1] |
| Boiling Point | 196 °C | [2] |
| Density | 0.860 - 0.867 g/mL | [1] |
| Refractive Index | 1.411 - 1.417 | [1] |
| Solubility in Water | 65 mg/L at 20°C | [2] |
| LogP | 3.9 at 35°C | [2] |
Spectroscopic Properties and Suitability
The utility of a solvent in spectroscopy is determined by its transparency in the spectral region of interest.
UV-Visible (UV-Vis) Spectroscopy
Application Note: this compound is suitable for UV-Vis analysis of compounds with chromophores that absorb in the visible and near-UV regions. It is particularly useful for non-polar analytes that are insoluble in common polar solvents like water or ethanol.
Protocol for UV-Vis Spectroscopy:
-
Sample Preparation:
-
Accurately weigh the analyte and dissolve it in a known volume of high-purity this compound to achieve the desired concentration.
-
Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution.
-
Prepare a blank solution using only the high-purity this compound.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the blank solution and another with the sample solution.
-
Set the desired wavelength range for the scan, ensuring the starting wavelength is above the estimated UV cutoff of 260 nm.
-
First, run a baseline scan with the blank solution.
-
Then, acquire the absorbance spectrum of the sample solution.
-
-
Data Analysis:
-
The instrument software will automatically subtract the blank spectrum from the sample spectrum to provide the absorbance of the analyte.
-
Identify the wavelength of maximum absorbance (λmax) and use this for quantitative analysis if required.
-
Infrared (IR) Spectroscopy
Transparency Regions: this compound, like other esters, will have characteristic IR absorption bands. The most prominent will be the C=O stretch around 1735-1750 cm⁻¹ and C-O stretches in the 1000-1300 cm⁻¹ region.[2][3] The C-H stretching and bending vibrations from the ethyl and hexyl groups will also be present around 2850-3000 cm⁻¹ and 1375-1465 cm⁻¹, respectively.[4] The solvent is relatively transparent in other regions of the mid-IR spectrum, making it potentially useful for analyzing analytes with key functional groups that do not absorb in these regions.
Application Note: this compound can be used as an IR solvent for analytes whose characteristic absorption bands do not overlap with the strong ester and alkane absorptions. It is particularly suitable for liquid or solid samples that are soluble in it.
Protocol for IR Spectroscopy (Liquid Cell):
-
Sample Preparation:
-
Dissolve a known concentration of the analyte in high-purity this compound.
-
Prepare a blank of the pure solvent.
-
-
Instrumentation and Measurement:
-
Use a demountable or sealed liquid IR cell with windows transparent in the mid-IR range (e.g., NaCl or KBr).
-
Record a background spectrum of the empty, clean cell.
-
Introduce the blank solvent into the cell and record its spectrum.
-
Clean the cell and then introduce the sample solution and record its spectrum.
-
-
Data Analysis:
-
Subtract the solvent spectrum from the sample spectrum to obtain the IR spectrum of the analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Signals: The ¹H NMR spectrum of this compound will show characteristic signals for the ethyl and 2-ethylhexyl groups. The use of the non-deuterated solvent will result in large solvent peaks that can obscure signals from the analyte, especially at low concentrations. For high-concentration samples or when observing nuclei other than ¹H (e.g., ¹³C, ³¹P), its use may be feasible. For ¹H NMR of dilute samples, the use of a deuterated version of the solvent would be necessary to avoid signal overlap.
Application Note: Non-deuterated this compound is generally not recommended for ¹H NMR of dilute analytes due to significant solvent signal interference. It may be considered for ¹³C NMR or for ¹H NMR of highly concentrated, non-polar samples where common deuterated solvents are not suitable.
¹H NMR Spectral Data for this compound: The spectrum of this compound itself will show complex multiplets for the alkyl chains.[1]
Protocol for NMR Spectroscopy (for concentrated samples or non-proton nuclei):
-
Sample Preparation:
-
Dissolve the analyte in this compound in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
-
Instrumentation and Measurement:
-
Acquire the NMR spectrum using appropriate parameters for the nucleus being observed.
-
For ¹H NMR, techniques for solvent suppression may be employed if available.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify and integrate the signals of interest, taking care to distinguish them from the solvent signals.
-
Fluorescence Spectroscopy
Solvent Polarity and Quenching: As a non-polar ester, this compound is expected to be a suitable solvent for studying the fluorescence of non-polar fluorophores. Its low polarity will minimize solvent-induced spectral shifts (solvatochromism) for many compounds. Esters are not typically strong fluorescence quenchers, but this should be evaluated for the specific analyte.
Application Note: this compound can be a useful solvent for fluorescence spectroscopy of non-polar to moderately polar fluorophores, especially when studying their intrinsic photophysical properties in a non-polar environment.
Protocol for Fluorescence Spectroscopy:
-
Sample Preparation:
-
Prepare a dilute solution of the fluorophore in high-purity this compound. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Prepare a blank of the pure solvent.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
First, measure the absorbance of the sample to determine the optimal excitation wavelength (λex), usually the λmax from the UV-Vis spectrum.
-
Record the emission spectrum by exciting at λex and scanning the emission monochromator.
-
Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation monochromator.
-
-
Data Analysis:
-
Correct the spectra for instrument response and blank subtraction.
-
Analyze the corrected spectra to determine properties such as quantum yield and Stokes shift.
-
Safety and Handling
This compound is a combustible liquid and should be handled in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment, including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound presents a viable, non-polar solvent option for various spectroscopic techniques. Its utility is most pronounced for analytes that are incompatible with more common solvents. While its UV cutoff and the presence of strong IR and NMR signals require careful consideration, with the appropriate experimental design and protocols, it can be a valuable tool for researchers and professionals in drug development and chemical analysis.
References
Application Notes and Protocols: Ethyl 2-ethylhexanoate as an Internal Standard in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances. The accuracy of qNMR heavily relies on the use of an appropriate internal standard. An ideal internal standard should be chemically inert, stable, soluble in the deuterated solvent of choice, and have at least one signal that is well-resolved from the analyte signals.
This document provides detailed application notes and protocols for the use of ethyl 2-ethylhexanoate (B8288628) as an internal standard in ¹H NMR spectroscopy, particularly for the quantification of nonpolar to moderately polar analytes in organic solvents. Ethyl 2-ethylhexanoate offers the advantage of having signals in both the aliphatic and ester regions of the proton NMR spectrum, which can be useful for avoiding signal overlap with a variety of analytes.
Properties of this compound
This compound is a clear to pale yellow liquid with physical and chemical properties that make it a candidate for use as an internal standard in specific NMR applications.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₂ | [1] |
| Molecular Weight | 172.26 g/mol | [1] |
| Boiling Point | 81 °C @ 24 mmHg | [1] |
| Solubility | Practically insoluble in water. Soluble in many organic solvents. | [1] |
| Chemical Structure | CCCCC(CC)C(=O)OCC | [1] |
¹H NMR Spectral Data of this compound in CDCl₃
The proton NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) exhibits several distinct signals corresponding to the different protons in the molecule. The chemical shifts are provided in the table below.[2]
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| a | ~4.14 | Quartet | 2H |
| b | ~2.25 | Multiplet | 1H |
| c, d, e, f | ~1.25 - 1.65 | Multiplets | 8H |
| g | ~1.26 | Triplet | 3H |
| h | ~0.89 | Triplet | 3H |
| i | ~0.88 | Triplet | 3H |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the specific NMR spectrometer used.
Suitability as a qNMR Internal Standard
Advantages:
-
Good Solubility: this compound is soluble in common deuterated organic solvents such as chloroform-d, dichloromethane-d₂, and toluene-d₈.
-
Distinct Signals: It possesses signals in regions of the ¹H NMR spectrum where many analytes do not have resonances, particularly the quartet of the ethyl ester protons around 4.14 ppm.
-
Chemical Stability: As an ester, it is generally stable and unreactive towards a wide range of organic molecules under typical NMR experimental conditions.
Limitations:
-
No Singlet Signal: The absence of a singlet peak can make integration less straightforward compared to internal standards with a sharp, isolated singlet.
-
Potential for Overlap: The complex multiplets in the aliphatic region (0.8-1.7 ppm) may overlap with signals from other nonpolar analytes.
-
Limited T₁ Data: Publicly available T₁ relaxation time data is scarce, necessitating experimental determination for accurate quantification.
Experimental Protocols
The following protocols provide a general framework for using this compound as an internal standard for qNMR. It is crucial to perform validation experiments for specific applications.
Protocol 1: Determination of Analyte Purity
This protocol describes the procedure for determining the purity of a known analyte using this compound as the internal standard.
1. Materials and Reagents:
-
Analyte of interest
-
This compound (high purity, >99.5%)
-
Deuterated NMR solvent (e.g., CDCl₃, toluene-d₈)
-
High-precision analytical balance
-
Volumetric flasks
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial.
-
Accurately weigh an appropriate amount of this compound (to achieve a molar ratio of approximately 1:1 with the analyte) into the same vial.
-
Record the exact masses of both the analyte and the internal standard.
-
Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of the chosen deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons being used for quantification. If T₁ values are unknown, they should be determined experimentally using an inversion-recovery pulse sequence. A conservative starting point for many organic molecules is a d1 of 30 seconds.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated). Typically, 8 to 64 scans are adequate.
-
Acquisition Time (at): A minimum of 3-4 seconds to ensure high digital resolution.
-
Temperature: Maintain a constant temperature throughout the experiment.
4. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum manually.
-
Perform baseline correction.
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of this compound (e.g., the quartet at ~4.14 ppm).
-
Calculate the purity of the analyte using the following equation:
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons corresponding to the integrated analyte signal
-
I_IS = Integral of the internal standard signal (e.g., the quartet of this compound)
-
N_IS = Number of protons corresponding to the integrated internal standard signal (2 for the quartet)
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard (172.26 g/mol )
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
Purity_IS = Purity of the internal standard (as a percentage)
-
Protocol 2: Determination of Analyte Concentration in a Solution
This protocol is suitable for determining the concentration of an analyte in a solution where the analyte's purity is known.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound of a precisely known concentration (e.g., 10 mg/mL) in the chosen deuterated solvent.
2. Sample Preparation:
-
Accurately transfer a known volume of the analyte solution into a vial.
-
Add a precise volume of the this compound stock solution to the vial.
-
Mix thoroughly and transfer the final solution to an NMR tube.
3. NMR Data Acquisition and Processing:
-
Follow the same data acquisition and processing steps as outlined in Protocol 1.
4. Concentration Calculation:
-
Calculate the concentration of the analyte using the following equation:
Where:
-
Conc_analyte = Concentration of the analyte
-
Conc_IS = Concentration of the internal standard stock solution
-
V_analyte = Volume of the analyte solution used
-
V_IS = Volume of the internal standard stock solution added
-
Other variables are as defined in Protocol 1.
-
Diagrams
Caption: Workflow for qNMR using an internal standard.
Conclusion
This compound can serve as a useful internal standard for the qNMR analysis of specific types of analytes, particularly those that are soluble in nonpolar organic solvents and have signals that do not overlap with its characteristic resonances. The absence of a singlet peak requires careful integration, and the experimental determination of T₁ relaxation times is essential for accurate quantification. The protocols provided herein offer a solid foundation for developing and validating qNMR methods using this compound.
References
The Role of Metal 2-Ethylhexanoates as Versatile Catalysts in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Metal 2-ethylhexanoates are a class of organometallic compounds that have garnered significant attention in organic synthesis due to their catalytic activity in a wide array of reactions. Their solubility in organic solvents, relatively low toxicity for certain metals (e.g., tin, magnesium), and high efficiency make them valuable tools for chemists in academic and industrial settings.[1][2][3] This document provides detailed application notes and experimental protocols for the use of various metal 2-ethylhexanoates as catalysts in key organic transformations, including polymerization and oxidation reactions.
Application Notes
Metal 2-ethylhexanoates, often referred to as metal octoates, are salts derived from 2-ethylhexanoic acid. The long, branched alkyl chain of the carboxylate ligand imparts good solubility in nonpolar organic solvents and monomers, a crucial property for homogeneous catalysis.[4] The catalytic activity is primarily determined by the nature of the metal ion, which can act as a Lewis acid or participate in redox cycles.[5][6]
Common applications include:
-
Ring-Opening Polymerization (ROP): Tin(II) 2-ethylhexanoate (B8288628) is a widely used and FDA-approved catalyst for the ring-opening polymerization of cyclic esters like lactide and caprolactone (B156226) to produce biodegradable polyesters such as polylactic acid (PLA).[7][8] Magnesium and zinc 2-ethylhexanoates are also explored as greener alternatives.[9]
-
Oxidation Reactions: Cobalt(II) 2-ethylhexanoate is a highly effective catalyst for the oxidation of hydrocarbons.[6] It facilitates the decomposition of hydroperoxides, generating radicals that propagate the oxidation chain reaction. This is utilized in the synthesis of ketones and as a "drier" in paints and varnishes.[6] Manganese and cadmium 2-ethylhexanoates also exhibit catalytic activity in oxidation processes.[6]
-
Curing Agents: Cobalt(II) and tin(II) 2-ethylhexanoates are employed as catalysts to accelerate the curing of polymers like polyesters, polyurethanes, and silicones.[6][8]
-
Cross-Coupling Reactions: While less common, the basicity and solubility of some metal 2-ethylhexanoates suggest potential applications as bases or additives in palladium-catalyzed cross-coupling reactions.[9]
Data Presentation
The following tables summarize quantitative data for key reactions catalyzed by metal 2-ethylhexanoates.
Table 1: Tin(II) 2-Ethylhexanoate Catalyzed Ring-Opening Polymerization of L-Lactide
| Entry | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mv) | Reference |
| 1 | 1000:1 | 130 | 24 | >95 | - | [7] |
| 2 | 100:1 | 180 | 2 | ~90 | - | [1] |
| 3 | 200:1 | 160 | 4 | ~95 | 178,000 | |
| 4 | 0.015 wt% | 100 | - | >50 | ~1,000,000 | [5] |
Table 2: Cobalt-Catalyzed Oxidation of Ethylbenzene (B125841) to Acetophenone
| Entry | Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 1 | Cobalt(II) 2-ethylhexanoate | t-Butyl hydroperoxide | 70 | 6 | 37.11 | - | [2] |
| 2 | CoOx/mpg-C3N4 | t-Butyl hydroperoxide | 100 | 10 | 60.3 | 81.2 | |
| 3 | Cobalt-based polymer complex | O2 | 90 | - | - | - | |
| 4 | Heterogenized Co(II)-Schiff base | t-Butyl hydroperoxide | 80 | - | 86 | 99 |
Table 3: Metal 2-Ethylhexanoate Catalyzed Oxidation of Cumene
| Entry | Catalyst | Temperature (°C) | Time (h) | Cumene Conversion (%) | CHP Selectivity (%) | Reference |
| 1 | Cadmium 2-ethylhexanoate | 120 | 4 | ~25 | ~85 | |
| 2 | Zinc 2-ethylhexanoate | 120 | 4 | ~15 | ~90 | |
| 3 | Mercury 2-ethylhexanoate | 120 | 4 | ~20 | ~88 | |
| 4 | Magnesium 2-ethylhexanoate | 120-140 | - | - | - |
Experimental Protocols
Protocol 1: Ring-Opening Polymerization of L-Lactide using Tin(II) 2-Ethylhexanoate
This protocol describes the synthesis of poly(L-lactide) (PLA) via ring-opening polymerization.[7]
Materials:
-
L-lactide
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Toluene (B28343) (anhydrous)
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox, add L-lactide (e.g., 5.0 g, 34.7 mmol) and a magnetic stir bar to a Schlenk flask. In a separate vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 10 mg/mL).
-
Reaction Setup: Remove the Schlenk flask from the glovebox and connect it to a Schlenk line. Evacuate the flask and backfill with dry nitrogen or argon three times to ensure an inert atmosphere.
-
Initiation: Heat the flask to the desired reaction temperature (e.g., 130 °C) with stirring to melt the monomer. Once the L-lactide is molten, inject the desired amount of the Sn(Oct)₂ catalyst solution (e.g., to achieve a monomer-to-catalyst ratio of 1000:1) into the flask using a syringe.
-
Polymerization: Allow the polymerization to proceed for the desired time (e.g., 24 hours) under a positive pressure of inert gas. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.
-
Work-up: Cool the reaction mixture to room temperature. The solid polymer can be dissolved in a suitable solvent like chloroform (B151607) or dichloromethane.
-
Purification: Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Cobalt(II) 2-Ethylhexanoate Catalyzed Oxidation of Ethylbenzene
This protocol outlines a general procedure for the liquid-phase oxidation of ethylbenzene to acetophenone.[2]
Materials:
-
Ethylbenzene
-
Cobalt(II) 2-ethylhexanoate
-
tert-Butyl hydroperoxide (TBHP, 70% in water) or Oxygen gas
-
Acetonitrile (B52724) (solvent)
-
Three-necked round-bottom flask equipped with a condenser, thermometer, and gas inlet (if using O₂)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask, add ethylbenzene (e.g., 3 mmol), acetonitrile (e.g., 96 mmol), and the cobalt(II) 2-ethylhexanoate catalyst (e.g., 75 mg).
-
Reaction Conditions: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir the mixture.
-
Oxidant Addition:
-
Using TBHP: Add tert-butyl hydroperoxide (e.g., 50 mmol) to the reaction mixture.
-
Using Oxygen: Bubble oxygen gas through the reaction mixture at a controlled flow rate.
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the desired reaction time (e.g., 6 hours), cool the reaction mixture to room temperature.
-
Product Isolation: The product can be isolated by standard techniques such as distillation or column chromatography after removing the catalyst by filtration if it is heterogeneous or by an appropriate work-up for a homogeneous catalyst.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Below are diagrams created using the DOT language to visualize key mechanisms and workflows.
References
- 1. How to draw a free-radical chain mechanism [uky.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 9. researchgate.net [researchgate.net]
Application of Tin(II) 2-Ethylhexanoate in Polyurethane Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) 2-ethylhexanoate (B8288628), also known as stannous octoate, is a widely utilized organometallic catalyst in the production of a broad range of polyurethane products.[1] Its primary function is to accelerate the gelation reaction, which is the formation of the polyurethane polymer backbone through the reaction of isocyanates and polyols.[1][2] This catalytic activity is crucial for controlling the curing process and achieving the desired physical and mechanical properties in the final product. Tin(II) 2-ethylhexanoate is favored for its high catalytic activity, which allows for reduced curing times.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data on the use of tin(II) 2-ethylhexanoate in the synthesis of polyurethane foams, elastomers, and coatings.
Chemical and Physical Properties
Tin(II) 2-ethylhexanoate is a clear, pale yellow, viscous liquid.[4] It is soluble in most organic solvents but is practically insoluble in water.[4] Key properties are summarized in the table below.
| Property | Value |
| Chemical Name | Tin(II) 2-ethylhexanoate, Stannous octoate |
| CAS Number | 301-10-0 |
| Molecular Formula | C₁₆H₃₀O₄Sn |
| Molecular Weight | 405.12 g/mol |
| Appearance | Clear, amber-colored liquid |
| Density @ 25°C | ~1.25 g/cm³ |
| Viscosity @ 25°C | ~50–100 mPa·s |
| Water Solubility | Insoluble |
Data sourced from multiple references.
Mechanism of Action
Tin(II) 2-ethylhexanoate acts as a Lewis acid catalyst in polyurethane synthesis. The tin(II) ion coordinates with the oxygen atom of the hydroxyl group in the polyol, which polarizes the O-H bond. This polarization makes the hydrogen atom more acidic and the oxygen atom more nucleophilic, thus facilitating the attack on the electrophilic carbon of the isocyanate group. This coordination lowers the activation energy of the urethane (B1682113) formation reaction, leading to a significant increase in the reaction rate.
Applications in Polyurethane Production
Tin(II) 2-ethylhexanoate is a versatile catalyst used in a variety of polyurethane applications:
-
Flexible Polyurethane Foams: Widely used in furniture, bedding, and automotive seating.[1]
-
Rigid Polyurethane Foams: Utilized for insulation in construction and appliances.[1]
-
Polyurethane Elastomers: Employed in applications requiring high resilience and durability, such as wheels, rollers, and seals.
-
Polyurethane Coatings, Adhesives, and Sealants (CASE): Enhances curing and adhesion properties.[1]
Quantitative Data on Catalyst Performance
The concentration of tin(II) 2-ethylhexanoate has a significant impact on the curing characteristics and final properties of polyurethane. The following tables provide a summary of the effect of catalyst concentration on key performance parameters.
Table 1: Effect of Tin(II) 2-Ethylhexanoate Concentration on the Curing of Flexible Polyurethane Foam
| Catalyst Concentration (php*) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Rise Time (s) |
| 0.10 | 15 | 75 | 110 | 120 |
| 0.20 | 12 | 60 | 90 | 105 |
| 0.30 | 10 | 50 | 75 | 90 |
| 0.40 | 8 | 40 | 65 | 80 |
| 0.50 | 7 | 35 | 55 | 70 |
php = parts per hundred parts of polyol
Table 2: Effect of Tin(II) 2-Ethylhexanoate Concentration on the Mechanical Properties of a Polyurethane Elastomer
| Catalyst Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 0.05 | 15 | 550 | 75 |
| 0.10 | 20 | 500 | 80 |
| 0.20 | 25 | 450 | 85 |
| 0.30 | 28 | 400 | 90 |
| 0.40 | 30 | 380 | 92 |
Experimental Protocols
Protocol 1: Synthesis of Flexible Polyurethane Foam
Materials:
-
Polyether Polyol (e.g., 3000 MW triol)
-
Toluene (B28343) Diisocyanate (TDI) 80/20
-
Deionized Water
-
Silicone Surfactant
-
Amine Catalyst (e.g., Dabco 33-LV)
-
Tin(II) 2-Ethylhexanoate
Procedure:
-
In a suitable container, thoroughly mix the polyether polyol, deionized water, silicone surfactant, and amine catalyst.
-
Add the desired amount of tin(II) 2-ethylhexanoate to the mixture and stir vigorously for 15 seconds.
-
Add the toluene diisocyanate to the mixture and mix at high speed for 5-7 seconds.
-
Immediately pour the mixture into a mold and allow it to expand and cure at ambient temperature.
-
Monitor and record the cream time, gel time, tack-free time, and rise time.
-
Allow the foam to cure for at least 24 hours before demolding and post-curing at 70°C for 2 hours.
-
Characterize the physical and mechanical properties of the cured foam.
Protocol 2: Synthesis of a Polyurethane Elastomer
Materials:
-
Polyether Polyol (e.g., 2000 MW diol)
-
Methylene Diphenyl Diisocyanate (MDI)
-
Chain Extender (e.g., 1,4-Butanediol)
-
Tin(II) 2-Ethylhexanoate
Procedure:
-
Preheat the polyether polyol to 80°C and degas under vacuum for 1 hour.
-
In a separate container, melt the MDI at 50°C.
-
Add the desired amount of tin(II) 2-ethylhexanoate to the preheated polyol and mix thoroughly.
-
Add the molten MDI to the polyol-catalyst mixture and stir at high speed for 30-60 seconds to form the prepolymer.
-
Add the chain extender (1,4-butanediol) to the prepolymer and mix vigorously for another 15-20 seconds.
-
Pour the mixture into a preheated mold (100°C) and cure for 2 hours.
-
Post-cure the elastomer at 100°C for 16 hours.
-
Allow the elastomer to condition at room temperature for 7 days before testing its mechanical properties.
Signaling Pathways and Experimental Workflows
Catalytic Mechanism of Urethane Formation
Caption: Catalytic cycle of urethane formation.
Experimental Workflow for Polyurethane Foam Synthesis
Caption: Workflow for polyurethane foam synthesis.
Conclusion
Tin(II) 2-ethylhexanoate is a highly effective and versatile catalyst for the production of a wide array of polyurethane materials. By carefully controlling its concentration, researchers and manufacturers can tailor the curing kinetics and final properties of polyurethane foams, elastomers, and coatings to meet the demands of specific applications. The provided protocols and data serve as a valuable resource for the development and optimization of polyurethane formulations.
References
Troubleshooting & Optimization
Common impurities in commercial Ethyl 2-ethylhexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Ethyl 2-ethylhexanoate (B8288628).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial Ethyl 2-ethylhexanoate?
The most common impurities in commercial this compound typically arise from the manufacturing process, which is most often a Fischer esterification of 2-ethylhexanoic acid and ethanol (B145695). The primary impurities to be aware of are:
-
Unreacted Starting Materials: 2-ethylhexanoic acid and ethanol may be present in residual amounts.
-
Water: As a byproduct of the esterification reaction, water can be a significant impurity if not effectively removed.
-
Byproducts from Precursor Synthesis: The synthesis of 2-ethylhexanoic acid from 2-ethylhexanal (B89479) can generate byproducts that may be carried through to the final product. One such example is 3-heptyl formate.[1]
Q2: How can these impurities affect my experiment?
The presence of impurities can have several adverse effects on experimental outcomes:
-
2-Ethylhexanoic Acid: This acidic impurity can interfere with base-catalyzed reactions by neutralizing the base, leading to incomplete reactions or the need for excess base. It can also act as an unwanted proton source in sensitive reactions.
-
Water: Water can hydrolyze the ester back to 2-ethylhexanoic acid and ethanol, especially under acidic or basic conditions and/or with heating.[1] This is a common issue during reaction workups. This hydrolysis can lead to lower product yields and the introduction of the starting materials as contaminants in the final product.
-
Ethanol: As a nucleophile, residual ethanol can compete in reactions where another nucleophile is intended to react with a substrate.
-
Other Organic Byproducts: These can lead to unexpected side reactions, difficulty in product purification, and misinterpretation of analytical data (e.g., NMR, GC-MS).
Q3: What are the typical purity levels and impurity concentrations in commercial this compound?
| Impurity | Typical Concentration Range | Source |
| 2-Ethylhexanoic Acid | < 0.5% | Unreacted starting material |
| Water | < 0.5% | Byproduct of esterification, atmospheric moisture |
| Ethanol | < 0.5% | Unreacted starting material |
| Other Organic Impurities | < 0.5% | Byproducts from 2-ethylhexanoic acid synthesis and esterification |
Note: These values are estimates and can vary between suppliers and grades. Always refer to the supplier's certificate of analysis for specific lot information.
Troubleshooting Guides
This section provides solutions to common problems encountered when using commercial this compound.
Problem 1: Low yield in a base-catalyzed reaction.
-
Symptom: Your reaction, which uses a base (e.g., LDA, NaH, Grignard reagent), is sluggish or gives a poor yield of the desired product.
-
Potential Cause: The presence of residual 2-ethylhexanoic acid in the this compound is neutralizing your base.
-
Troubleshooting Steps:
-
Quantify Acidity: Determine the acid content of your this compound using titration.
-
Use Excess Base: Add a stoichiometric excess of the base to compensate for the acidic impurity.
-
Purify the Ester: Consider purifying the this compound by distillation or a basic wash followed by drying before use.
-
Problem 2: Appearance of starting materials after reaction workup.
-
Symptom: After performing an aqueous workup of your reaction, you observe the presence of 2-ethylhexanoic acid and ethanol in your crude product analysis (e.g., GC-MS or NMR).
-
Potential Cause: Hydrolysis of the this compound has occurred during the workup, especially if it involved acidic or basic washes.[1]
-
Troubleshooting Steps:
-
Minimize Contact Time with Aqueous Layers: Perform extractions and washes quickly.
-
Use Cold Solutions: Use ice-cold water and aqueous solutions for washes to reduce the rate of hydrolysis.[1]
-
Avoid Strong Bases: Use a weak base like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.[1]
-
Thoroughly Dry the Organic Layer: Use a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate to remove all traces of water before solvent evaporation.[1]
-
Experimental Protocols
Protocol 1: Quantification of 2-Ethylhexanoic Acid Impurity by GC-FID
This method is adapted from a procedure for determining 2-ethylhexanoic acid in a pharmaceutical product and is suitable for quantifying the acidic impurity in this compound.[2]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol stationary phase (e.g., DB-WAX or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 300 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of 2-ethylhexanoic acid in a suitable solvent (e.g., isopropanol) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh approximately 1 g of the this compound sample and dissolve it in the same solvent to a final volume of 10 mL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of 2-ethylhexanoic acid in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: General Impurity Profiling by GC-MS
This protocol provides a general method for identifying and semi-quantifying volatile and semi-volatile impurities in this compound.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium.
-
Temperatures:
-
Injector: 250 °C
-
Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 10 minutes.
-
-
Sample Preparation:
-
Dilute the this compound sample in a high-purity solvent like dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the diluted sample.
-
Acquire mass spectra over a range of m/z 40-400.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
Estimate the relative concentration of impurities based on their peak areas relative to the main this compound peak (area percent).
-
Visualizations
Caption: Synthesis pathway of this compound and sources of common impurities.
References
Technical Support Center: Synthesis of 2-Ethylhexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethylhexanoic acid. The focus is on identifying and mitigating byproduct formation to enhance product purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts observed during the synthesis of 2-ethylhexanoic acid?
A1: The most prevalent synthetic route to 2-ethylhexanoic acid is the oxidation of 2-ethylhexanal (B89479).[1][2] During this process, several byproducts can be formed, with the most common being:
-
3-Heptyl formate (B1220265) : Often the main byproduct.[3][4]
-
Heptane [3]
-
3-Heptanone [3]
-
3-Heptanol [3]
Older methods, such as the oxidation or catalytic dehydrogenation of 2-ethylhexanol, are known to produce a larger amount and variety of byproducts, which is why they are less commonly used in modern manufacturing.[2]
Q2: My reaction is producing a high percentage of 3-heptyl formate. What are the likely causes and how can I reduce its formation?
A2: High levels of 3-heptyl formate are a common issue. The formation of this ester is influenced by reaction conditions. An increase in reaction temperature can lead to a higher yield of 3-heptyl formate.[4] For instance, in a non-catalytic oxidation of 2-ethylhexanal with air, increasing the temperature from 30 °C to 83 °C was shown to triple the formation of 3-heptyl formate (from 6% to 18%).[4]
Troubleshooting Steps:
-
Lower the Reaction Temperature: The oxidation of 2-ethylhexanal is an exothermic process.[1] Maintaining a lower and controlled reaction temperature, ideally between 0-15 °C, can suppress the side reaction leading to 3-heptyl formate.[2]
-
Optimize Oxygen to Aldehyde Ratio: A higher molar ratio of oxygen to 2-ethylhexanal has been shown to increase the yield of 3-heptyl formate.[4] Careful control of the oxygen supply is crucial.
-
Catalyst Selection: Employing a highly selective catalyst system, such as N-hydroxyphthalimide (NHPI) in isobutanol, can significantly increase the selectivity for 2-ethylhexanoic acid to over 99%, thereby minimizing byproduct formation under mild conditions.[3][5]
Q3: I am observing unreacted 2-ethylhexanal in my final product. How can I improve the conversion rate?
A3: Incomplete conversion of 2-ethylhexanal can be due to several factors.
Troubleshooting Steps:
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) can help determine the optimal reaction time.
-
Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. For instance, when using a phosphomolybdovanadium heteropolyacid catalyst, a higher catalyst concentration and an optimized oxygen flow rate can lead to a near-complete conversion of 2-ethylhexanal.[6]
-
Oxygen Supply: Inadequate oxygen supply will lead to incomplete oxidation. Ensure efficient stirring and a proper flow rate of oxygen or air into the reaction mixture.
-
Reaction Temperature: While high temperatures can promote byproduct formation, a temperature that is too low may result in a slow reaction rate and incomplete conversion. Finding the optimal temperature for your specific catalytic system is key.
Q4: What is a reliable method for the analysis of 2-ethylhexanoic acid and its byproducts?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both qualitative and quantitative analysis of the reaction mixture.[3][7] Samples can often be taken directly from the post-reaction mixture for analysis without extensive preparation.[4] For quantitative analysis, a Gas Chromatograph with a Flame Ionization Detector (GC-FID) is also commonly used.[8]
Data on Byproduct Formation
The following tables summarize the quantitative data on the formation of byproducts during the oxidation of 2-ethylhexanal under various experimental conditions.
Table 1: Influence of Solvent on Byproduct Formation in NHPI-Catalyzed Oxidation of 2-Ethylhexanal [3]
| Solvent | 2-EHAL Conversion (%) | 2-EHA Selectivity (%) | 3-Heptyl formate Selectivity (%) | 3-Heptanone Selectivity (%) | 3-Heptanol Selectivity (%) |
| Isobutanol | 99.9 | >99 | <1 | <1 | <1 |
| Acetonitrile | 99.5 | 47 | 35 | 10 | 8 |
| Toluene | 98.7 | 65 | 25 | 5 | 5 |
| Heptane | 97.6 | 72 | 18 | 6 | 4 |
Reaction Conditions: 5 mol% NHPI, 30 °C, 3 hours, O₂ atmosphere.
Table 2: Influence of Reaction Temperature on Byproduct Formation in Non-Catalytic Air Oxidation of 2-Ethylhexanal [4]
| Temperature (°C) | 2-EHAL Conversion (%) | 2-EHA Content (%) | 3-Heptyl formate Content (%) |
| 30 | 24 | 18 | 6 |
| 83 | 74 | 50 | 18 |
Experimental Protocols
1. Synthesis of 2-Ethylhexanoic Acid via NHPI-Catalyzed Oxidation of 2-Ethylhexanal [3]
-
Materials: 2-ethylhexanal (2-EHAL), N-hydroxyphthalimide (NHPI), Isobutanol (i-BuOH), Oxygen gas.
-
Apparatus: A two-neck flask equipped with a magnetic stirrer, a thermometer, and a gas burette connected to an oxygen cylinder. The flask is placed in an oil bath for temperature control.
-
Procedure:
-
Add 2-ethylhexanal, N-hydroxyphthalimide (e.g., 5 mol%), and isobutanol to the reaction flask.
-
Heat the mixture to the desired reaction temperature (e.g., 30-50 °C) with stirring.
-
Connect the flask to the gas burette filled with oxygen at atmospheric pressure.
-
Monitor the oxygen uptake during the reaction.
-
After the reaction is complete (as determined by GC analysis or cessation of oxygen uptake), the product mixture can be analyzed directly.
-
2. Analysis of Reaction Products by Gas Chromatography (GC) [4]
-
Instrumentation: A gas chromatograph equipped with a DB-5ms column (30 m × 0.25 mm × 0.25 μm) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Carrier Gas: Helium at a flow rate of 2 mL/min.
-
Sample Preparation: Samples for analysis can be taken directly from the post-reaction mixture. No prior preparation is typically required.
-
Identification: The composition of the product mixture can be confirmed by GC-MS, using a mass spectra library such as NIST for compound identification.
-
Quantification: The conversion of 2-ethylhexanal and the selectivity for 2-ethylhexanoic acid and byproducts are determined by GC analysis with an internal or external standard method.
Visualizing Reaction and Troubleshooting Logic
The following diagrams illustrate the synthesis pathway and a troubleshooting workflow for common issues encountered during the synthesis of 2-ethylhexanoic acid.
Caption: Synthesis pathway of 2-ethylhexanoic acid from n-butyraldehyde.
Caption: Troubleshooting workflow for optimizing 2-ethylhexanoic acid synthesis.
References
- 1. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1357527A - Production process of 2-ethyl hexanoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102701944A - Method for preparing 2-ethyl hexanoic acid by catalytically oxidizing 2-ethylhexanal by molybdovanadophosphoric acid - Google Patents [patents.google.com]
- 7. Occurrence of 2-ethylhexanoic acid in foods packed in glass jars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of Ethyl 2-ethylhexanoate by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Ethyl 2-ethylhexanoate (B8288628) via vacuum distillation. Below you will find frequently asked questions, a detailed troubleshooting guide, and a standard experimental protocol to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of Ethyl 2-ethylhexanoate under vacuum?
The boiling point of a liquid is dependent on the pressure. For this compound, reducing the pressure significantly lowers the temperature required for distillation, which helps prevent thermal decomposition. An experimental boiling point has been noted as 81°C at 24 mmHg.[1] See the data table below for estimated boiling points at other pressures.
Q2: What are the likely impurities in my crude this compound?
Crude this compound, especially after synthesis via methods like Fisher esterification, may contain several impurities. These can include:
-
Unreacted Starting Materials: 2-ethylhexanoic acid and ethanol.
-
Catalyst: Residual acid catalysts (e.g., sulfuric acid).
-
Byproducts: Water, and high-molecular-weight "tar" or colored compounds formed from side reactions at high temperatures.[2]
-
Solvents: Organic solvents used during synthesis or workup.
Q3: What is the recommended vacuum level and temperature for distillation?
The ideal conditions depend on your equipment and the desired purity. A common starting point is a vacuum level between 5 and 25 mmHg. At these pressures, the distillation temperature will be manageable for standard laboratory heating mantles and will be well below the point where significant thermal decomposition occurs. For example, at 24 mmHg, the boiling point is approximately 81°C.[1]
Q4: Why is my crude product or distillate discolored (yellow or brown)?
Discoloration, often described as black or tar-like, in crude esters is frequently a result of side reactions during synthesis, especially if high temperatures were used in the presence of an acid catalyst.[2] If the distillate is also discolored, it may indicate that the distillation temperature is too high, causing thermal decomposition, or that high-boiling impurities are being carried over. Pre-treating the crude ester to remove acidic residues is crucial to prevent further charring during distillation.
Q5: How can I prevent bumping and ensure smooth boiling during distillation?
Violent bumping occurs when the liquid becomes superheated and boils suddenly. To prevent this, ensure smooth and continuous boiling by:
-
Using a magnetic stirrer and a PTFE-coated stir bar in the distillation flask. This is the most common and effective method.
-
Adding boiling chips to the flask before applying the vacuum. Note that boiling chips are not effective if the vacuum is released and then reapplied.
Troubleshooting Guide
Problem: The vacuum pump is running, but I can't reach the target pressure.
-
Potential Cause: System leak. Leaks are the most common issue in vacuum distillation setups.[3]
-
Solution:
-
Check all ground glass joints. Ensure they are properly seated and sealed.
-
Apply a thin, even layer of vacuum grease to all joints. Using the crude ester itself to grease the joints can sometimes prevent contamination that leads to foaming.[2]
-
Inspect all tubing for cracks or loose connections.
-
Ensure the cold trap is sufficiently cold (using a dry ice/acetone or liquid nitrogen slush) to condense volatile vapors that could affect the pump's performance.
-
Problem: The distillation is very slow, or no distillate is collecting.
-
Potential Cause 1: Insufficient heating.
-
Solution 1: Gradually increase the temperature of the heating mantle. Ensure the flask is well-insulated with glass wool or aluminum foil up to the neck to minimize heat loss.[3]
-
Potential Cause 2: Vacuum is too high (pressure is too low).
-
Solution 2: If the pressure is excessively low, the boiling point may be below the temperature of the condenser water, preventing condensation. Adjust the vacuum to a slightly higher pressure.
-
Potential Cause 3: Inefficient condensation.
-
Solution 3: Check that the condenser has a steady flow of cold water.
Problem: The distillate is cloudy or contains water.
-
Potential Cause: Incomplete drying of the crude product.
-
Solution: Before distillation, ensure the crude this compound has been thoroughly dried with a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate. Water can form an azeotrope, leading to co-distillation.
Problem: The product is discolored (yellow/brown) after distillation.
-
Potential Cause 1: Thermal decomposition. The distillation temperature is too high.
-
Solution 1: Improve the vacuum to lower the boiling point. Ensure the heating mantle temperature is not set excessively higher than the target vapor temperature.
-
Potential Cause 2: Residual acid from synthesis.
-
Solution 2: Before distilling, wash the crude ester with a saturated sodium bicarbonate solution to neutralize and remove any residual acid catalyst, followed by a wash with brine and thorough drying.[2]
Problem: The liquid is foaming and carrying over into the condenser.
-
Potential Cause: Contaminants in the crude product. This can be exacerbated by vacuum grease contamination from the joints.[2]
-
Solution:
-
Reduce the heating rate to control the boil-up.
-
Ensure the distillation flask is no more than two-thirds full.
-
If vacuum grease is the suspected cause, disassemble, clean the joints, and re-grease sparingly, or try greasing the joints with the crude material itself.[2]
-
Data Presentation
Table 1: Estimated Boiling Point of this compound at Various Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | ~35 |
| 5 | ~55 |
| 10 | ~66 |
| 24 | 81 (Experimental)[1] |
| 50 | ~97 |
| 100 | ~115 |
| 760 (atm) | ~199 |
Note: Values other than the experimental point are estimated using a vacuum distillation nomograph and should be used as a guideline.
Experimental Protocol: Vacuum Distillation of this compound
This protocol assumes the crude ester has been synthesized and the reaction has been quenched.
1. Pre-treatment of Crude Ester: a. Transfer the crude product to a separatory funnel. b. Wash the crude ester with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining 2-ethylhexanoic acid or acid catalyst. Vent the funnel frequently to release CO₂ gas. c. Separate the aqueous layer and wash the organic layer with brine (saturated NaCl solution). d. Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), swirl, and let it stand for 15-20 minutes. e. Filter the dried ester into a round-bottom flask suitable for distillation.
2. Apparatus Setup: a. Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Use a round-bottom flask that will be 1/2 to 2/3 full with the crude ester. b. Add a magnetic stir bar to the distillation flask. c. Lightly grease all ground-glass joints to ensure an airtight seal. d. Attach the distillation head, thermometer, condenser, and receiving flask(s). A cow-type adapter is useful for collecting different fractions. e. Connect the condenser to a cold water source. f. Connect the vacuum adapter to a cold trap, and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors. g. Place a manometer or vacuum gauge between the cold trap and the distillation setup to monitor the pressure.
3. Distillation Procedure: a. Turn on the magnetic stirrer to a moderate speed. b. Turn on the vacuum pump and allow the system to evacuate to the desired pressure. Check for leaks if the target pressure is not achieved. c. Once the pressure is stable, begin to slowly heat the distillation flask using a heating mantle. d. Collect a small initial fraction (forerun), which may contain residual solvents or other low-boiling impurities. e. As the vapor temperature rises and stabilizes at the expected boiling point for your system's pressure, switch to a clean receiving flask to collect the main fraction of pure this compound. f. Continue distillation until the temperature starts to drop or rise sharply, or when only a small amount of residue remains. Do not distill to dryness. g. Turn off the heating mantle and allow the system to cool. h. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump. i. Disassemble the apparatus and characterize the purified product (e.g., by GC, NMR).
Mandatory Visualizations
Caption: A flowchart of the vacuum distillation process.
Caption: A decision tree for troubleshooting common issues.
References
Hydrolysis of Ethyl 2-ethylhexanoate under acidic and basic conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting the hydrolysis of ethyl 2-ethylhexanoate (B8288628) under acidic and basic conditions.
Reaction Fundamentals: Acidic vs. Basic Hydrolysis
The hydrolysis of ethyl 2-ethylhexanoate involves the cleavage of the ester bond to yield 2-ethylhexanoic acid and ethanol (B145695). The reaction can be catalyzed by either an acid or a base, each with distinct mechanisms and experimental considerations.
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process.[1][2][3] To drive the reaction toward completion, it is typically necessary to use a large excess of water.[1][2] The reaction is catalyzed by a strong acid, such as dilute sulfuric acid or hydrochloric acid, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[4]
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that goes to completion.[1][5][6] The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. The reaction consumes the base stoichiometrically, resulting in the formation of a carboxylate salt and an alcohol.[3] To obtain the final carboxylic acid, a subsequent acidification step is required.[1][2]
Caption: Mechanism of base-promoted hydrolysis (saponification).
Experimental Protocols
Below are generalized protocols for the hydrolysis of this compound. Researchers should adapt these procedures based on laboratory conditions and scale.
Protocol 1: Acid-Catalyzed Hydrolysis
Objective: To hydrolyze this compound to 2-ethylhexanoic acid and ethanol using an acid catalyst.
Materials:
-
This compound
-
1 M Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and an excess of 1 M aqueous strong acid (e.g., a 5:1 to 10:1 molar ratio of water to ester).[1][2]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress should be monitored by a suitable technique (e.g., TLC, GC). Heating is typically continued for several hours.
-
Workup - Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product several times with an organic solvent like diethyl ether.
-
Neutralization: Combine the organic extracts and wash them carefully with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst.[7] Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of dissolved water.[8]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 2-ethylhexanoic acid.
-
Purification: The crude product can be further purified by distillation if necessary.
Protocol 2: Base-Promoted Hydrolysis (Saponification)
Objective: To hydrolyze this compound to the sodium salt of 2-ethylhexanoic acid, followed by acidification to obtain the free acid.
Materials:
-
This compound
-
2 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Tetrahydrofuran (THF) (as a co-solvent, optional)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol or THF if needed to improve solubility. Add an aqueous solution of NaOH (at least 1.1 molar equivalents).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically faster than acid-catalyzed hydrolysis. Monitor completion by TLC or GC.
-
Workup - Cooling and Alcohol Removal: After the reaction is complete, cool the mixture. If a volatile co-solvent like ethanol was used, it can be removed by distillation.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add concentrated strong acid until the pH is acidic (pH ~2).[9] 2-ethylhexanoic acid will precipitate or form an oily layer.
-
Extraction: Extract the acidified mixture several times with diethyl ether or another suitable organic solvent.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting 2-ethylhexanoic acid by distillation if required.
Data Summary
While specific kinetic data for the chemical hydrolysis of this compound is not extensively published, the rate is governed by several key factors applicable to general ester hydrolysis.
| Factor | Effect on Acidic Hydrolysis | Effect on Basic Hydrolysis | Rationale |
| Temperature | Rate increases | Rate increases | Provides molecules with sufficient activation energy to react.[10] |
| Catalyst Conc. | Rate increases with [H⁺] | Rate increases with [OH⁻] | Higher catalyst concentration increases the frequency of catalytic events (protonation or nucleophilic attack).[11][12] |
| Steric Hindrance | Rate decreases | Rate decreases | The bulky 2-ethyl group can hinder the approach of the nucleophile (water or hydroxide) to the carbonyl carbon.[8][13] |
| Water Conc. | Shifts equilibrium to products | Not a primary rate factor | In acidic hydrolysis, water is a reactant, and excess water drives the reversible reaction forward.[1][14] |
| Solvent | Polar protic solvents are typical | Aprotic or polar solvents | Co-solvents like THF or ethanol can be used in basic hydrolysis to improve solubility, but alcoholic solvents can lead to transesterification.[15] |
Troubleshooting Guide & FAQs
Caption: General experimental workflow for this compound hydrolysis.
Q1: My hydrolysis reaction is very slow or appears incomplete. What should I do?
A1:
-
For Acidic Hydrolysis: This is a reversible reaction. Ensure you are using a large excess of water (from the dilute acid) to push the equilibrium towards the products.[1][2] You can also try increasing the reaction temperature or using a stronger acid catalyst.
-
For Basic Hydrolysis: Confirm that you have used at least a stoichiometric amount (preferably a slight excess, e.g., 1.1 equivalents) of the base. If the starting material is not fully soluble, consider adding a co-solvent like THF.[15] Increasing the temperature will also increase the reaction rate.
-
General: Steric hindrance from the 2-ethyl group can slow the reaction.[13] Be prepared for longer reaction times compared to less hindered esters like ethyl acetate.
Q2: I am getting a low yield of 2-ethylhexanoic acid after the workup. What are the possible causes?
A2:
-
Incomplete Reaction: As discussed in Q1, ensure the reaction has gone to completion before starting the workup.
-
Losses During Workup:
-
Acidic Hydrolysis: During the neutralization wash with sodium bicarbonate, some of the 2-ethylhexanoic acid product may be deprotonated to its carboxylate salt, which is water-soluble. Avoid using a strong base like NaOH for neutralization and perform washes quickly with cold solutions to minimize this loss.[8]
-
Basic Hydrolysis: During the acidification step, ensure the pH is made sufficiently acidic (pH ~2) to fully protonate the carboxylate salt. If the pH is too high, the product will remain in the aqueous layer as the salt.
-
Insufficient Extraction: 2-ethylhexanoic acid has some water solubility. Ensure you perform multiple extractions with your organic solvent to maximize recovery.
-
Q3: I used methanol (B129727) as a co-solvent in my basic hydrolysis and now my product analysis shows a new ester. What happened?
A3: You have likely encountered transesterification. Under basic conditions, the hydroxide can generate methoxide (B1231860) from your methanol solvent. Methoxide can then act as a nucleophile, attacking your starting material (this compound) or product (if the reaction is reversible) to form mthis compound. To avoid this, use a non-alcoholic, aprotic solvent like THF or dioxane if a co-solvent is necessary.[15]
Q4: Which method, acidic or basic hydrolysis, is better?
A4: The choice depends on your experimental needs.
-
Basic Hydrolysis (Saponification) is generally preferred in the lab because the reaction is irreversible and goes to completion, which often leads to cleaner reactions and higher yields.[1][6] The products (a water-soluble salt and a neutral alcohol) are also often easier to separate before the final acidification step.[1][2]
-
Acidic Hydrolysis is a reversible process and may require specific conditions (like excess water) to achieve high conversion.[3] It is useful if your compound is sensitive to strong bases.
Q5: How do I properly separate the ethanol product from the 2-ethylhexanoic acid?
A5:
-
After Basic Hydrolysis: Before the acidification step, the 2-ethylhexanoate salt is in the aqueous layer. Ethanol, being water-soluble, can often be removed with the aqueous phase or by a simple distillation if its removal is critical.
-
After Acidic Hydrolysis & Workup: Both ethanol and 2-ethylhexanoic acid will be in the initial organic extract. After solvent removal, the two can be separated by distillation, as there is a significant difference in their boiling points (Ethanol: ~78 °C; 2-Ethylhexanoic acid: ~228 °C).
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Esters Hydrolysis Rates - 852 Words | Internet Public Library [ipl.org]
- 14. quora.com [quora.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Thermal Stability of Ethyl 2-Ethylhexanoate
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-ethylhexanoate (B8288628), focusing on its stability at high temperatures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected thermal decomposition temperature of Ethyl 2-ethylhexanoate?
A1: The precise onset of thermal decomposition for pure this compound is not extensively reported in publicly available literature. However, based on data for similar long-chain and branched esters, significant thermal decomposition is expected to begin at temperatures above 300°C in an inert atmosphere. Factors such as the presence of oxygen, impurities, or catalysts can lower this decomposition temperature. Dicarboxylic acid-based esters, which share some structural similarities, are known for their good thermal stability.[1]
Q2: My TGA curve for this compound shows an unexpected weight loss at a lower temperature (e.g., 150-250°C). What could be the cause?
A2: Unexpected weight loss at lower temperatures in a Thermogravimetric Analysis (TGA) of this compound can be attributed to several factors:
-
Presence of Volatile Impurities: Residual solvents from synthesis or purification (e.g., ethanol, hexane) or the presence of the lower-boiling point starting material, 2-ethylhexanoic acid, can lead to weight loss before the decomposition of the ester itself.
-
Oxidative Degradation: If the TGA is performed in the presence of air or oxygen, oxidative degradation can occur at lower temperatures compared to pyrolysis in an inert atmosphere (e.g., nitrogen or argon). Polyol esters, for instance, are susceptible to high-temperature oxidation.[2]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester back to 2-ethylhexanoic acid and ethanol, which are more volatile.
-
Catalyst Residues: Residual catalysts from the synthesis process can lower the activation energy for decomposition reactions.
Q3: The baseline of my DSC thermogram is noisy or shows an unexpected drift. How can I troubleshoot this?
A3: A noisy or drifting baseline in Differential Scanning Calorimetry (DSC) can be caused by several experimental factors:
-
Improper Sample Encapsulation: Ensure the sample pan is properly sealed to prevent any leakage of the sample during heating. For volatile samples, using hermetically sealed pans is recommended.
-
Sample Movement: Movement of the sample within the crucible during the analysis can cause baseline disturbances. Ensure the sample is in good thermal contact with the bottom of the pan.
-
Contamination: Contamination of the DSC cell or the sample pans can lead to spurious peaks and baseline issues. Ensure the instrument is clean and use new, clean pans for each experiment.
-
Gas Flow Rate: Inconsistent purge gas flow can cause baseline fluctuations. Ensure a stable and appropriate flow rate of the purge gas (e.g., nitrogen) throughout the experiment.
Q4: How can I identify the decomposition products of this compound?
A4: The most effective technique for identifying thermal decomposition products is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). In this method, the sample is heated to its decomposition temperature in a pyrolyzer, and the resulting volatile fragments are separated by a gas chromatograph and identified by a mass spectrometer. The mass spectrum of the parent compound, this compound, shows characteristic fragments that can help in identifying related decomposition products.[3] While specific thermal decomposition products are not widely reported, for similar esters, decomposition can lead to the formation of alkenes, carboxylic acids, and smaller ester fragments through various cleavage mechanisms.
Quantitative Data Summary
The following table summarizes the expected thermal properties of this compound. Please note that the decomposition temperature is an estimate based on data for similar compounds.
| Property | Test Method | Expected Value | Notes |
| Boiling Point | N/A | ~198-200 °C | At atmospheric pressure. |
| Onset of Decomposition (in N2) | TGA | > 300 °C (estimated) | The exact temperature can be influenced by purity and experimental conditions. |
| Oxidative Onset Temperature (in Air) | DSC/TGA | Lower than decomposition in N2 | Indicates the temperature at which oxidation begins. |
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the onset temperature of thermal decomposition of this compound.
Methodology (based on ASTM E1131):
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is recommended for initial screening.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset temperature of decomposition is determined as the temperature at which a significant weight loss begins, often calculated using the tangent method at the point of maximum rate of weight loss (from the derivative of the TGA curve, DTG).
-
Differential Scanning Calorimetry (DSC) for Oxidative Stability
Objective: To determine the Oxidative Onset Temperature (OOT) of this compound.
Methodology (based on ASTM E2009):
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Place a small amount of this compound (2-5 mg) into an open aluminum pan.
-
Experimental Conditions:
-
Initial Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Heating: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature below the expected decomposition temperature (e.g., 150 °C).
-
Gas Switch: Once the temperature has stabilized, switch the purge gas to pure oxygen at the same flow rate.
-
Isothermal Hold: Hold the temperature constant and monitor the heat flow signal.
-
-
Data Analysis:
-
The OOT is the time at which the exothermic oxidation reaction begins, observed as a sharp increase in the heat flow signal.
-
Visualizations
Caption: Troubleshooting workflow for unexpected results in thermal analysis.
References
Troubleshooting peak tailing in GC analysis of Ethyl 2-ethylhexanoate
Technical Support Center: Gas Chromatography
Troubleshooting Guide: Peak Tailing in the GC Analysis of Ethyl 2-ethylhexanoate (B8288628)
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the Gas Chromatography (GC) analysis of Ethyl 2-ethylhexanoate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC and why is it a problem for the analysis of this compound?
A1: In an ideal GC analysis, the chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the peak's back end is wider than its front end.[1] This is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and ultimately compromise the quantitative accuracy and precision of your analysis.[1][2] For a moderately polar compound like this compound, an ester, peak tailing can arise from specific interactions within the GC system.
Q2: What are the most common causes of peak tailing for an ester compound like this compound?
A2: The primary causes of peak tailing for esters often relate to interactions with active sites within the GC system, improper method parameters, or issues with the column and sample introduction. Key factors include:
-
Active Sites: Unwanted chemical interactions can occur with active sites in the injector liner, at the column inlet, or on the column's stationary phase.[3][4] For esters, these sites can be acidic (silanol groups) or basic, leading to secondary interactions that delay a portion of the analyte molecules.
-
Column Contamination or Degradation: Accumulation of non-volatile residues from the sample matrix on the column can create active sites and cause peak tailing.[3][4]
-
Improper Column Installation: A poorly cut or incorrectly positioned column in the inlet can create dead volumes and turbulence in the carrier gas flow, resulting in tailing peaks.[1]
-
Sub-optimal Method Parameters: An incorrect inlet temperature, a slow oven temperature ramp, or an inappropriate carrier gas flow rate can all contribute to band broadening and peak tailing.[5]
Q3: How can I quickly diagnose the source of peak tailing in my chromatogram?
A3: A systematic approach is the most effective way to diagnose the problem. Observe your chromatogram for clues:
-
If all peaks are tailing: The issue is likely physical or related to the overall system. Suspect a problem with the column installation (poor cut or incorrect positioning), a leak in the system, or a general contamination issue.[1]
-
If only some peaks (including this compound) are tailing: This suggests a chemical interaction between the analyte and the system. The problem is likely due to active sites in the liner or on the column that are interacting specifically with the ester functional group.[1]
Troubleshooting Guides
This section provides detailed question-and-answer guides to resolve specific issues causing peak tailing with this compound.
Guide 1: Addressing Issues with the GC Inlet and Column Installation
Q: My chromatogram shows tailing for all peaks, including the solvent peak. What should I check first?
A: When all peaks exhibit tailing, the problem is likely mechanical or related to the flow path.[1] Start by examining the most common and easily correctable issues:
-
Column Installation:
-
Improper Cut: A jagged or uneven column cut can create turbulence. Re-cut the column end using a ceramic scoring wafer to ensure a clean, square cut.[1]
-
Incorrect Depth: Ensure the column is inserted to the correct depth in the inlet as specified by the instrument manufacturer. An incorrect position can create unswept volumes.[1]
-
-
Inlet Liner:
-
Contamination: The inlet liner is a common site for the accumulation of non-volatile residues. Replace the liner with a new, deactivated one.[6]
-
Glass Wool: If using a liner with glass wool, ensure it is properly deactivated, as active sites on the wool can cause tailing.
-
-
System Leaks: Check for leaks at the septum, column fittings, and gas connections using an electronic leak detector. Leaks can disrupt the carrier gas flow and cause peak distortion.
Guide 2: Managing Active Sites and Column Health
Q: Only the peak for this compound and other polar analytes are tailing. What does this indicate?
A: This pattern strongly suggests a chemical interaction between your analyte and active sites within the system.[1] Here’s how to address it:
-
Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Over time, even deactivated liners can become active. Regular replacement is crucial.
-
Column Contamination: The front end of the GC column is prone to contamination.
-
Trim the Column: Cut 15-20 cm from the inlet end of the column to remove the contaminated section.[2] Remember to re-install the column correctly.
-
Column Bake-out: Perform a column bake-out at a temperature slightly above your final analysis temperature (but below the column's maximum operating temperature) to remove less volatile contaminants.
-
-
Column Choice: If you consistently experience tailing with polar or active compounds, consider using an inert-coated column designed to minimize analyte-surface interactions.
Data Presentation
The following table summarizes the impact of various GC parameters on the peak shape of this compound, with expected Tailing Factor (TF) or Asymmetry Factor (As) values. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.5 are generally considered problematic.[7]
| Parameter | Condition Leading to Tailing | Expected Tailing/Asymmetry Factor | Condition for Good Peak Shape | Expected Tailing/Asymmetry Factor |
| Column Installation | Poorly cut, incorrect depth | > 2.0 | Clean, square cut, correct depth | 1.0 - 1.3 |
| Inlet Liner | Contaminated, active sites | 1.8 - 2.5 | New, deactivated liner | 1.0 - 1.2 |
| Column Condition | Contaminated inlet | 1.7 - 2.2 | Clean, properly conditioned column | 1.0 - 1.3 |
| Inlet Temperature | Too low for efficient vaporization | 1.6 - 2.0 | Optimized for analyte volatility | 1.1 - 1.4 |
| Carrier Gas Flow Rate | Too low, causing band broadening | 1.5 - 1.8 | Optimal linear velocity | 1.0 - 1.2 |
Experimental Protocols
Recommended GC-FID Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5, DB-5), is a good starting point. Dimensions: 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate. For Helium, a linear velocity of 30-35 cm/sec is recommended.[8]
-
Injector:
-
Mode: Split (e.g., 50:1 split ratio) or Splitless, depending on the sample concentration.
-
Temperature: 250 °C
-
Liner: Deactivated, single taper with glass wool.
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 200 °C.
-
Final Hold: Hold at 200 °C for 2 minutes.
-
-
Detector (FID):
-
Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
-
Injection Volume: 1 µL
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane, ethyl acetate) to a concentration appropriate for the injection mode and detector sensitivity.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your GC analysis.
Caption: Troubleshooting workflow for GC peak tailing.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. tdx.cat [tdx.cat]
Optimizing reaction conditions for enzymatic synthesis of Ethyl 2-ethylhexanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of Ethyl 2-ethylhexanoate (B8288628).
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of Ethyl 2-ethylhexanoate, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Ester Yield | Sub-optimal Temperature: The reaction temperature is either too low, resulting in a slow reaction rate, or too high, causing enzyme deactivation.[1] | Optimize the temperature. Most lipases used for this synthesis have an optimal range of 45-55°C.[1][2][3] Perform a temperature screen to find the ideal condition for your specific enzyme. |
| Substrate Inhibition: High concentrations of 2-ethylhexanoic acid can inhibit the lipase (B570770).[1][2][4] | Avoid using a large excess of the acid. An equimolar substrate ratio is often a good starting point.[1][2] If an excess of one substrate is needed to shift the equilibrium, consider a stepwise addition of the acid. | |
| Water Accumulation: Water produced during esterification can shift the reaction equilibrium back towards hydrolysis, reducing the net ester formation.[1][5] | Remove water from the reaction medium as it forms. This can be achieved by adding molecular sieves or performing the reaction under vacuum.[5][6] | |
| Incorrect Substrate Molar Ratio: An inappropriate ratio of alcohol to acid can limit the conversion. | Experiment with different molar ratios of 2-ethylhexanoic acid to ethanol (B145695). While a 1:1 ratio is a common starting point, an excess of the alcohol may sometimes increase the yield.[2] | |
| Enzyme Inactivation | High Reaction Temperature: Temperatures exceeding the enzyme's stability threshold (often >60°C) will cause irreversible denaturation.[1][2] | Maintain the reaction temperature within the enzyme's optimal range (typically 45-55°C).[1][3] |
| Inappropriate Solvent: The organic solvent used may not be compatible with the enzyme, leading to a loss of activity. | Use a non-polar solvent like n-hexane, which is commonly reported to be effective for this reaction.[1][4] Consider a solvent-free system if substrates are liquid at the reaction temperature.[2][7] | |
| Presence of Inhibitors: Contaminants in the substrates or solvent can inhibit the enzyme. | Ensure high purity of substrates and solvents. | |
| Slow Reaction Rate | Low Enzyme Concentration: Insufficient amount of lipase will lead to a slow conversion rate. | Increase the enzyme loading. Note that beyond a certain point, increasing the enzyme amount may not significantly improve the rate due to mass transfer limitations.[1] |
| Poor Mixing/Agitation: Inadequate mixing can lead to mass transfer limitations, especially with immobilized enzymes. | Ensure efficient stirring or shaking to keep the enzyme suspended and in contact with the substrates. For packed-bed reactors, optimize the flow rate.[6] | |
| Low Water Activity (a_w): While excess water is detrimental, a minimal amount of water is essential for enzyme activity.[8][9] | Ensure the enzyme is properly hydrated before use, or add a very small, controlled amount of water to the reaction medium if it is completely anhydrous.[10] | |
| Difficulty in Product/Catalyst Recovery | Use of Free Lipase: Free (non-immobilized) lipase can be difficult to separate from the reaction mixture. | Use an immobilized lipase. Immobilization allows for easy recovery of the enzyme by simple filtration, enabling its reuse for multiple cycles.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature for the enzymatic synthesis of this compound is typically in the range of 45–55 °C.[1][2][3] Temperatures above 60°C can lead to the deactivation and denaturation of the lipase enzyme.[1][2] Conversely, lower temperatures will result in a significantly slower reaction rate.[13]
Q2: Which enzyme should I use for this synthesis?
A2: Immobilized lipases are highly recommended due to their stability, ease of recovery, and reusability.[12] Commercially available lipases such as Novozym 435 (from Candida antarctica) and immobilized Rhizomucor miehei lipase (RML) have been successfully used for this type of esterification.[1][4][14]
Q3: How does the substrate molar ratio affect the reaction?
A3: The molar ratio of 2-ethylhexanoic acid to ethanol is a critical parameter. While an equimolar ratio (1:1) is a good starting point and has been shown to be effective, high concentrations of 2-ethylhexanoic acid can inhibit the enzyme.[1][2][4] In some systems, using an excess of ethanol can help drive the reaction towards product formation.[2] Optimization of this ratio is recommended for your specific system.
Q4: Why is water control important in this reaction?
A4: Esterification is a reversible reaction that produces water as a byproduct. The accumulation of water can favor the reverse reaction (hydrolysis), which breaks the ester down into its acid and alcohol components, thereby reducing the overall yield.[1][5] It is crucial to control the water activity (a_w) in the reaction medium, often by removing water as it is formed using methods like molecular sieves.[5][6]
Q5: Can I run this reaction without a solvent?
A5: Yes, a solvent-free system can be employed for the synthesis of this compound.[2][7] This approach offers advantages such as higher substrate concentrations, increased volumetric productivity, and a greener process by avoiding organic solvents.[2] However, this is only feasible if the substrates are liquid and their viscosity is low enough at the reaction temperature to allow for effective mixing.
Q6: How can I monitor the progress of the reaction?
A6: The most common method for monitoring the reaction is gas chromatography (GC) with a flame ionization detector (FID).[4] This technique allows for the quantification of the reactants (2-ethylhexanoic acid, ethanol) and the product (this compound) over time. An internal standard, such as n-decane, is typically used for accurate quantification.[4]
Quantitative Data Summary
The following tables summarize optimal reaction conditions for the enzymatic synthesis of ethyl hexanoate (B1226103) and similar esters from various studies.
Table 1: Optimal Reaction Conditions for Ethyl Hexanoate Synthesis
| Parameter | Optimal Value | Enzyme Used | Solvent | Reference |
| Temperature | 50 °C | Immobilized Rhizomucor miehei Lipase (RML) | n-hexane | [1] |
| Substrate Concentration | 0.5 M (equimolar ratio) | Immobilized RML | n-hexane | [1][2] |
| Enzyme Concentration | 10 g/L | Immobilized RML | n-hexane | [1] |
| Agitation Speed | 250 rpm | Not Specified | Solvent-free | [2] |
| Molar Ratio (Acid:Alcohol) | 1:3 | Not Specified | Solvent-free | [2] |
Table 2: Kinetic Parameters for Lipase-Catalyzed Esterification (Data from synthesis of Ethyl Hexanoate via transesterification)
| Parameter | Value | Enzyme Used | Conditions | Reference |
| Vmax | 1.861 µmol min⁻¹ mg⁻¹ | Immobilized RML | 50°C, n-hexane | [1][2] |
| KM (acid) | 0.08466 M | Immobilized RML | 50°C, n-hexane | [1][2] |
| Ki (acid) | 0.550 M | Immobilized RML | 50°C, n-hexane | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of this compound
-
Reactor Setup: To a 100 mL screw-capped conical flask, add the desired organic solvent (e.g., 20 mL of n-hexane). If running a solvent-free reaction, omit this step.
-
Substrate Addition: Add 2-ethylhexanoic acid and ethanol to the flask. A common starting point is an equimolar ratio (e.g., 0.5 M of each substrate).[1][2]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435 or immobilized RML). A typical enzyme loading is around 10 g/L relative to the solvent volume or 1-5% (w/w) of the total substrate mass.[1][2]
-
Water Removal (Optional but Recommended): Add activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to adsorb the water produced during the reaction.[5][6]
-
Incubation: Seal the flask and place it in an orbital shaker incubator set to the optimal temperature (e.g., 50°C) and agitation speed (e.g., 200-250 rpm).[2][4]
-
Sampling: At regular time intervals, withdraw small aliquots (e.g., 100 µL) from the reaction mixture.
-
Sample Preparation: Immediately filter the sample through a 0.22 µm syringe filter to remove the immobilized enzyme and stop the reaction. Dilute the sample with the solvent used in the reaction (e.g., n-hexane) and add an internal standard (e.g., n-decane) for GC analysis.[4]
-
Analysis: Analyze the prepared sample using Gas Chromatography (GC-FID) to determine the concentration of reactants and product.
Protocol 2: Gas Chromatography (GC) Analysis
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., FFAP or similar polar column).[4]
-
Carrier Gas: Use nitrogen or helium as the carrier gas.[4]
-
Temperature Program:
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Quantification: Identify and integrate the peaks corresponding to ethanol, 2-ethylhexanoic acid, this compound, and the internal standard. Calculate the concentrations based on a pre-established calibration curve.
Visualizations
Caption: Experimental workflow for enzymatic synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in ester synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic synthesis of ethyl hexanoate by transesterification | Semantic Scholar [semanticscholar.org]
Preventing byproduct formation in Ethyl 2-ethylhexanoate synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent byproduct formation and optimize the synthesis of Ethyl 2-ethylhexanoate (B8288628).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Ethyl 2-ethylhexanoate via Fischer esterification of 2-ethylhexanoic acid and ethanol (B145695).
Problem: Low Yield of this compound
| Potential Cause | Recommended Action(s) | Expected Outcome |
| Incomplete Reaction (Equilibrium) | The Fischer esterification is a reversible reaction.[1][2][3] To drive the equilibrium towards the product, use a large excess of the alcohol reactant (ethanol). Molar ratios of ethanol to carboxylic acid of 3:1 or higher are common.[4][5] Alternatively, remove water as it is formed using a Dean-Stark apparatus. | Increased conversion of the carboxylic acid to the ester, resulting in a higher isolated yield. |
| Loss of Product During Workup | This compound is an oil.[6] During aqueous washes (e.g., with NaHCO₃ solution to remove acid catalyst), vigorous shaking can form emulsions, leading to poor layer separation and product loss. | Add brine (saturated NaCl solution) during the wash steps to break emulsions and improve separation. Gently invert the separatory funnel instead of shaking vigorously. |
| Insufficient Catalyst | An inadequate amount of acid catalyst (e.g., H₂SO₄, p-TsOH) will result in a slow or incomplete reaction. | Ensure the catalyst is added in an appropriate amount, typically 1-5 mol% relative to the limiting reagent (2-ethylhexanoic acid). |
Problem: Presence of Unreacted 2-Ethylhexanoic Acid in Product
| Potential Cause | Recommended Action(s) | Expected Outcome |
| Equilibrium Not Sufficiently Shifted | As an equilibrium process, some starting material will remain if the reaction is not driven to completion.[1][2] | Increase the reflux time, use a larger excess of ethanol, or employ a Dean-Stark trap for azeotropic removal of water. |
| Inefficient Neutralization/Washing | The acidic starting material must be removed during the workup. Insufficient washing with a basic solution will leave residual acid. | Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. Test the final aqueous wash with pH paper to ensure it is neutral or slightly basic. |
Problem: Product Contamination with an Unknown Byproduct
| Potential Cause | Recommended Action(s) | Expected Outcome |
| Dehydration of Ethanol | At elevated temperatures, the strong acid catalyst can dehydrate the excess ethanol to form diethyl ether (b.p. 34.6 °C). | Control the reaction temperature carefully. Diethyl ether is highly volatile and should be removed during solvent evaporation. If it persists, purification by fractional distillation is effective. |
| Contaminated Starting Materials | Impurities in the 2-ethylhexanoic acid or ethanol will lead to the formation of undesired side products. | Use high-purity, anhydrous starting materials. Verify the purity of reactants by GC or NMR before starting the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common laboratory method is the Fischer-Speier esterification. This involves reacting 2-ethylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][3] The reaction is typically heated to reflux to increase the reaction rate.
Q2: How can I drive the Fischer esterification reaction to completion?
To maximize the yield of the ester, the chemical equilibrium must be shifted to the product side. This can be achieved in two primary ways:
-
Use of Excess Reactant: Employing a large molar excess of one of the reactants, typically the less expensive one (ethanol), will push the equilibrium forward according to Le Châtelier's principle.[2]
-
Removal of Water: Water is a byproduct of the reaction. Removing it as it forms prevents the reverse reaction (ester hydrolysis). This is commonly done by azeotropic distillation using a Dean-Stark apparatus, often with a solvent like toluene.[1][3]
Q3: Which acid catalyst is best for this synthesis?
Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective homogeneous catalysts.[1][3] Heterogeneous catalysts like Amberlyst-15, a sulfonic acid ion-exchange resin, can also be used.[7][8][9] The advantage of a heterogeneous catalyst is its easy removal from the reaction mixture by simple filtration, which can simplify the workup procedure.[7]
Q4: What are the key byproducts to look out for and how can I minimize them?
The primary impurity is typically unreacted 2-ethylhexanoic acid.[10] A potential side product is diethyl ether, formed from the acid-catalyzed dehydration of excess ethanol at high temperatures.
-
To minimize unreacted acid: Drive the reaction to completion using the methods described in Q2 and perform a thorough basic wash during workup.
-
To minimize diethyl ether: Maintain the lowest effective reflux temperature and ensure the product is properly purified, typically by distillation to remove the volatile ether.
Q5: What is the standard workup and purification procedure?
After the reaction is complete, the mixture is cooled. The excess ethanol is often removed under reduced pressure. The remaining mixture is diluted with an organic solvent (like diethyl ether or ethyl acetate) and washed sequentially with:
-
Water or dilute brine.
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove unreacted 2-ethylhexanoic acid.
-
Brine to remove residual water and aid in layer separation.
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The final product is typically purified by distillation under reduced pressure.
Data Presentation
Table 1: Comparison of Catalysts in Fischer Esterification
The following data is representative of typical Fischer esterification reactions and illustrates the relative effectiveness of common catalysts.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion/Yield (%) | Key Advantages/Disadvantages |
| H₂SO₄ | 1-2 | 1-4 | ~60-75% | Inexpensive and effective, but requires careful neutralization during workup. |
| p-TsOH | 1-5 | 2-6 | >95%[11] | Solid, easier to handle than H₂SO₄. High yields achievable.[11] Requires neutralization. |
| Amberlyst-15 | 10-20 (wt%) | 4-12 | ~70-95%[8] | Heterogeneous, easily removed by filtration, simplifying workup. Recyclable.[7] May require longer reaction times. |
Table 2: Effect of Reactant Molar Ratio on Ester Yield
Reaction Conditions: 2-ethylhexanoic acid with ethanol, catalyzed by p-TsOH at reflux. Data is illustrative of the general trend.
| Molar Ratio (Acid:Ethanol) | Reaction Time (h) | Approximate Yield (%) |
| 1:1 | 6 | 65-70% |
| 1:3 | 6 | 85-90%[4] |
| 1:5 | 6 | >95% |
| 1:10 | 6 | >98% |
Experimental Protocol
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 2-ethylhexanoic acid and ethanol using p-toluenesulfonic acid as a catalyst.
Materials:
-
2-ethylhexanoic acid (1.0 eq)
-
Anhydrous ethanol (5.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethylhexanoic acid (e.g., 28.84 g, 0.2 mol). Add anhydrous ethanol (e.g., 58.1 g, 1.0 mol) followed by p-toluenesulfonic acid monohydrate (e.g., 1.90 g, 0.01 mol).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-90°C) with stirring. Continue refluxing for 4-6 hours. The reaction can be monitored by TLC or GC to check for the disappearance of the starting carboxylic acid.
-
Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Workup - Extraction and Washes: Transfer the residue to a 500 mL separatory funnel using 100 mL of diethyl ether.
-
Wash the organic layer with 50 mL of water.
-
Carefully wash the organic layer with 50 mL portions of saturated NaHCO₃ solution. Gently swirl and vent frequently to release CO₂ pressure. Continue washing until no more gas evolves.
-
Wash the organic layer with 50 mL of brine.
-
-
Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous MgSO₄. Filter the solution to remove the drying agent.
-
Solvent Evaporation: Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Troubleshooting Workflow for Low Ester Yield
Caption: A flowchart for diagnosing and resolving common causes of low yield.
Reaction Pathway: Fischer Esterification
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. benthamopen.com [benthamopen.com]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. US6033551A - Synthesis of metal 2-ethylhexanoates - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Analysis of Ethyl 2-ethylhexanoate and its Degradation Products in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Ethyl 2-ethylhexanoate (B8288628) and its degradation products in environmental samples.
I. Degradation Profile of Ethyl 2-ethylhexanoate
This compound is an organic ester that can undergo degradation in the environment through both abiotic and biotic pathways. The primary degradation route is hydrolysis, which breaks the ester bond to form 2-ethylhexanoic acid (2-EHA) and ethanol.[1][2] 2-EHA is a key degradation product of concern due to its potential for wider environmental distribution and toxicological effects.
Degradation Pathways:
-
Hydrolysis: This is the principal abiotic degradation mechanism for this compound in aqueous environments. The rate of hydrolysis is influenced by pH and temperature.
-
Biodegradation: Microorganisms in soil and water can utilize this compound as a carbon source, leading to its breakdown. The initial step is often enzymatic hydrolysis to 2-EHA and ethanol.
-
Photodegradation: In the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl (OH) radicals.
The primary and subsequent degradation products are outlined in the pathway diagram below.
II. Quantitative Data Summary
The following tables summarize available quantitative data on the degradation of this compound and its primary degradation product, 2-ethylhexanoic acid. Data for analogous compounds are used where direct data for this compound is unavailable and are noted accordingly.
Table 1: Hydrolysis Data for a Structurally Similar Ester
| Compound | Condition | Rate Constant | Half-life |
| 2-Ethylhexyl-2-ethylhexanoate (analogue) | Enzymatic Hydrolysis | Rmax = 37.59 mmol h⁻¹g⁻¹ | Not Reported |
Note: This data is for a similar, larger ester and provides an indication of susceptibility to hydrolysis.[3][4]
Table 2: Atmospheric Degradation Data for 2-Ethylhexanoic Acid
| Compound | Degradation Process | Rate Constant | Atmospheric Half-life |
| 2-Ethylhexanoic Acid | Reaction with OH radicals | 8.2 x 10⁻¹² cm³/molecule-sec (estimated) | ~2 days (estimated) |
Source: PubChem CID 8697[5]
III. Experimental Protocols
This section provides detailed methodologies for the analysis of this compound and 2-ethylhexanoic acid in environmental samples.
Workflow for Sample Analysis
Sample Preparation
For Water Samples (Liquid-Liquid Extraction - LLE):
-
To a 1 L water sample, add a surrogate standard.
-
Adjust the pH of the sample to <2 with sulfuric acid.
-
Extract the sample three times with 60 mL of dichloromethane (B109758) in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Add an internal standard prior to GC-MS analysis.
For Soil/Sediment Samples (QuEChERS Method):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add a surrogate standard.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) for cleanup.
-
Add the aliquot to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Transfer the supernatant to a vial for GC-MS analysis after adding an internal standard.
Derivatization of 2-Ethylhexanoic Acid
For improved GC-MS analysis of the less volatile 2-EHA, derivatization to a more volatile ester is recommended.
-
To the concentrated extract, add 100 µL of a derivatizing agent (e.g., BF₃-methanol or diazomethane).
-
Heat the mixture at 60°C for 10 minutes.
-
Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of deionized water.
-
Vortex and allow the layers to separate.
-
The upper hexane layer containing the derivatized analyte is ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature 50°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and Full Scan for unknown identification.
-
IV. Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and its degradation products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) for 2-EHA | - Active sites in the GC inlet or column. - Insufficient derivatization. | - Use a deactivated inlet liner and a high-quality, inert GC column. - Optimize derivatization conditions (reagent concentration, reaction time, and temperature). - Check for and eliminate leaks in the GC system.[6] |
| Low or No Recovery of Analytes | - Inefficient extraction. - Analyte degradation during sample preparation. - Matrix suppression effects. | - Optimize the extraction solvent and pH for your specific sample matrix. - For SPE, ensure proper conditioning and elution steps. - Minimize sample workup time and avoid high temperatures. - Use matrix-matched calibration standards or the standard addition method to compensate for matrix effects.[7][8][9] |
| High Background Noise or Interfering Peaks | - Contaminated solvents, reagents, or glassware. - Matrix components co-eluting with the analytes. - Carryover from previous injections. | - Use high-purity solvents and thoroughly clean all glassware. - Incorporate a cleanup step in your sample preparation (e.g., d-SPE in QuEChERS). - Optimize the GC temperature program to better separate analytes from interferences. - Run a solvent blank between samples to check for carryover. |
| Inconsistent Results (Poor Reproducibility) | - Inconsistent sample preparation. - Variability in injection volume. - Fluctuations in instrument performance. | - Standardize all sample preparation steps and use an autosampler for injections. - Use an internal standard to correct for variations in injection volume and instrument response. - Regularly perform instrument maintenance and calibration checks. |
| Peak Splitting | - Improper column installation. - Sample solvent incompatibility with the stationary phase. - Column overload. | - Ensure the column is installed correctly according to the manufacturer's instructions. - Use a solvent that is compatible with the GC column's stationary phase. - Dilute the sample if the analyte concentration is too high. |
V. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound I should be looking for in my environmental samples?
A1: The primary and most stable degradation product you should target is 2-ethylhexanoic acid (2-EHA). Ethanol is also a primary product but is highly volatile and soluble in water, making it more challenging to analyze in many environmental matrices and often less of a priority.
Q2: Why is derivatization recommended for the analysis of 2-ethylhexanoic acid?
A2: 2-Ethylhexanoic acid is a polar and relatively non-volatile compound. Derivatization converts it into a less polar and more volatile ester (e.g., mthis compound), which improves its chromatographic behavior (e.g., better peak shape, reduced tailing) and sensitivity in GC-MS analysis.
Q3: I am observing significant matrix effects in my soil samples. What can I do to mitigate this?
A3: Matrix effects are common in complex samples like soil. To mitigate them, you can:
-
Improve Sample Cleanup: Use a more rigorous cleanup step in your sample preparation, such as dispersive SPE (d-SPE) with appropriate sorbents (e.g., PSA to remove organic acids, C18 to remove nonpolar interferences).
-
Use Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank soil sample that has been through the entire sample preparation process. This helps to compensate for signal suppression or enhancement caused by the matrix.
-
Use the Standard Addition Method: This involves adding known amounts of the standard to aliquots of the sample extract. It is a very effective way to correct for matrix effects but is more time-consuming.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the extract can reduce the concentration of interfering matrix components.
Q4: What quality control measures should I include in my analytical workflow?
A4: A robust quality control program should include:
-
Method Blanks: To check for contamination during the sample preparation and analysis process.
-
Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analytes to assess the accuracy of the method.
-
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a real sample are spiked with a known concentration of the analytes to evaluate the effect of the sample matrix on the analytical method.
-
Surrogate Standards: A compound similar to the analytes of interest that is added to every sample before extraction to monitor the efficiency of the sample preparation process.
-
Internal Standards: A known amount of a compound that is not present in the samples is added to every sample extract just before analysis to correct for variations in instrument response and injection volume.
Q5: Can I use High-Performance Liquid Chromatography (HPLC) to analyze these compounds?
A5: Yes, HPLC can be an alternative, particularly for the analysis of the more polar 2-ethylhexanoic acid. A reversed-phase HPLC method with UV or mass spectrometric detection (LC-MS) could be developed. LC-MS would offer high selectivity and sensitivity, potentially without the need for derivatization.[10] However, GC-MS is generally preferred for the analysis of the more volatile parent compound, this compound.
References
- 1. cir-safety.org [cir-safety.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. nebiolab.com [nebiolab.com]
- 9. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Removing water content from tin(II) 2-ethylhexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tin(II) 2-ethylhexanoate (B8288628). The following sections address common issues related to water contamination and provide detailed protocols for water content analysis and removal.
Frequently Asked Questions (FAQs)
Q1: How does water affect Tin(II) 2-ethylhexanoate?
Water can significantly compromise the quality and catalytic activity of Tin(II) 2-ethylhexanoate. The compound is susceptible to hydrolysis, a chemical reaction in which water molecules break down the ester linkages. This degradation process yields 2-ethylhexanoic acid and various tin oxides, which can interfere with your experiments.
Q2: What are the observable signs of water contamination in Tin(II) 2-ethylhexanoate?
Visual inspection may reveal turbidity or the formation of a white or light yellowish-brown paste, indicating hydrolysis. A decrease in catalytic efficiency is also a key indicator of water contamination. For instance, in polyurethane production, this can manifest as slower reaction times between isocyanates and polyols.[1][2]
Q3: What is the acceptable water content for Tin(II) 2-ethylhexanoate in moisture-sensitive applications?
While specific limits depend on the application, for moisture-sensitive reactions such as ring-opening polymerization of lactide, it is crucial to minimize water content, ideally to parts-per-million (ppm) levels. The presence of water can negatively impact the molecular weight and conversion of the resulting polyesters.[1]
Q4: How should I store Tin(II) 2-ethylhexanoate to prevent water absorption?
To maintain its integrity, Tin(II) 2-ethylhexanoate should be stored in a tightly sealed, original container in a cool, dry place. Avoid exposure to high heat and temperatures below 0°C.[3] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced Catalytic Activity | Water contamination leading to hydrolysis of the catalyst. | 1. Verify the water content of your Tin(II) 2-ethylhexanoate using Karl Fischer titration (see Experimental Protocol 1). 2. If the water content is high, dry the compound using an appropriate method (see Experimental Protocols 2 & 3). 3. Ensure all other reagents and solvents in your reaction are anhydrous. |
| Formation of Precipitate or Hazy Solution | Hydrolysis of Tin(II) 2-ethylhexanoate resulting in the formation of insoluble tin oxides. | 1. Confirm the identity of the precipitate through analytical techniques if possible. 2. If hydrolysis is confirmed, the batch of Tin(II) 2-ethylhexanoate is likely compromised and may need to be purified or replaced. |
| Inconsistent Reaction Outcomes | Variable water content in different aliquots of Tin(II) 2-ethylhexanoate or ingress of moisture during handling. | 1. Implement stringent anhydrous handling techniques. 2. Test the water content of each new bottle or batch of the catalyst before use. 3. Consider drying the entire batch of the catalyst before dividing it into smaller, sealed portions for storage. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a method for determining the water content in the viscous liquid Tin(II) 2-ethylhexanoate.
Materials:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Anhydrous methanol (B129727) or a suitable Karl Fischer solvent
-
Karl Fischer reagent (one-component or two-component)
-
Certified water standard for titer determination
-
Airtight syringes and needles
-
Analytical balance
Procedure:
-
Titrator Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the titration vessel with anhydrous methanol or another appropriate solvent.
-
Perform a pre-titration to neutralize any residual water in the solvent until a stable, dry baseline is achieved.
-
-
Titer Determination (for Volumetric Titration):
-
Accurately weigh a specific amount of the certified water standard and inject it into the titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The titer (mg H₂O/mL reagent) is calculated based on the weight of the water standard and the volume of titrant consumed. Perform this in triplicate to ensure accuracy.
-
-
Sample Analysis:
-
Accurately weigh an appropriate amount of the Tin(II) 2-ethylhexanoate sample in a gas-tight syringe. The ideal sample size will contain between 0.1 and 5 mg of water for coulometric titration, or consume approximately half the burette volume for volumetric titration.[4]
-
Quickly inject the sample into the conditioned titration vessel.
-
Start the titration and record the volume of titrant consumed (volumetric) or the total charge (coulometric) to reach the endpoint.
-
The water content is automatically calculated by the instrument's software.
-
Note: Due to the viscous nature of Tin(II) 2-ethylhexanoate, ensure thorough dissolution in the solvent.[5] If solubility is an issue, consider using a co-solvent like chloroform (B151607) or toluene (B28343), but ensure it is compatible with your Karl Fischer reagent and does not interfere with the reaction.[4]
Protocol 2: Water Removal by Azeotropic Distillation
This method is suitable for removing water from Tin(II) 2-ethylhexanoate by forming a low-boiling azeotrope with an immiscible solvent.
Materials:
-
Round-bottom flask
-
Reflux condenser[7]
-
Heating mantle
-
Anhydrous toluene (or another suitable azeotroping solvent)
-
Inert gas supply (nitrogen or argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup:
-
Assemble the round-bottom flask, Dean-Stark apparatus, and reflux condenser. Ensure all glassware is thoroughly dried.
-
Place the flask in the heating mantle on a magnetic stirrer.
-
Connect the condenser to a chilled water supply.
-
Establish a gentle flow of inert gas through the system.
-
-
Distillation:
-
Charge the round-bottom flask with the Tin(II) 2-ethylhexanoate and anhydrous toluene. A common starting point is a 1:1 to 1:2 v/v ratio of the compound to toluene.
-
Add a magnetic stir bar and begin stirring.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
The vapor will condense and collect in the Dean-Stark trap. As the condensate cools, it will separate into two phases: water (denser) at the bottom and toluene (less dense) at the top.[8]
-
The excess toluene will overflow from the side arm of the Dean-Stark trap and return to the reaction flask.[8]
-
Continue the distillation until no more water collects in the trap.
-
-
Solvent Removal:
-
Once the drying is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the dried Tin(II) 2-ethylhexanoate.
-
Protocol 3: Drying with Molecular Sieves
This protocol describes the use of molecular sieves to remove trace amounts of water from Tin(II) 2-ethylhexanoate, often in a solvent.
Materials:
-
Activated 3Å or 4Å molecular sieves[9]
-
Anhydrous solvent (e.g., toluene, THF)
-
Schlenk flask or other suitable oven-dried glassware with a septum
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Activation of Molecular Sieves:
-
Drying Process:
-
Dissolve the Tin(II) 2-ethylhexanoate in a minimal amount of a suitable anhydrous solvent in the oven-dried flask under an inert atmosphere.
-
Add the activated molecular sieves to the solution (approximately 10% w/v is a good starting point).
-
Seal the flask and allow the mixture to stand for at least 24 hours at room temperature, with occasional swirling.
-
Carefully decant or filter the dried solution away from the molecular sieves under an inert atmosphere.
-
If the neat compound is required, remove the solvent under reduced pressure.
-
Logical Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. allhdi.com [allhdi.com]
- 3. BNT Chemicals | Tin(II) 2-ethylhexanoate [bnt-chemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. dl.icdst.org [dl.icdst.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. chemistry-online.com [chemistry-online.com]
- 9. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 10. web.uvic.ca [web.uvic.ca]
Technical Support Center: Chiral Separation of Ethylhexanoate Isomers
Welcome to the technical support center for the chiral separation of ethylhexanoate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the enantioseparation of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to problems you may encounter during the chiral separation of ethylhexanoate isomers, with a primary focus on Gas Chromatography (GC) as it is a common technique for volatile compounds like esters.
Q1: I am not seeing any separation of my ethylhexanoate enantiomers. What are the first steps I should take?
A1: Lack of separation is a common initial challenge. Here’s a step-by-step approach to troubleshoot this issue:
-
Confirm Chiral Stationary Phase (CSP) Suitability: Ensure you are using a chiral column appropriate for the separation of volatile, non-polar to moderately polar compounds. For ethylhexanoate isomers, cyclodextrin-based CSPs are a good starting point.
-
Optimize Oven Temperature: Temperature plays a critical role in chiral GC separations. A lower oven temperature often increases the interaction between the analytes and the chiral stationary phase, which can lead to better resolution. Try decreasing the initial oven temperature or using a slower temperature ramp.
-
Check Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation. Ensure your flow rate is optimized for your column dimensions and carrier gas type (e.g., Helium, Hydrogen).
-
Sample Concentration: Overloading the column can lead to peak broadening and a loss of resolution. Try injecting a more dilute sample.
Q2: I have poor resolution between the enantiomer peaks (peaks are not baseline separated). How can I improve this?
A2: Poor resolution is a common issue that can often be resolved by methodical adjustments to your experimental parameters.
-
Temperature Program Optimization:
-
Lower the initial temperature: This can increase the retention time and the interaction with the stationary phase, often leading to better separation.
-
Reduce the ramp rate: A slower temperature ramp gives the enantiomers more time to interact with the chiral stationary phase, which can improve resolution.
-
-
Column Choice: If temperature optimization is insufficient, you may need to screen different chiral stationary phases. Different cyclodextrin (B1172386) derivatives can offer varying selectivities for your specific isomers.
-
Longer Column: A longer column provides more theoretical plates, which can enhance resolution. However, this will also increase analysis time and potentially lead to broader peaks.
Q3: My peaks are tailing. What could be the cause and how do I fix it?
A3: Peak tailing can be caused by several factors:
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause polar analytes to tail. Ensure you are using a deactivated liner and that your column has not been compromised. Trimming a small portion from the front of the column can sometimes resolve this issue.
-
Column Overload: As mentioned previously, injecting too much sample can lead to peak distortion. Dilute your sample and reinject.
-
Incompatible Solvent: While less common in GC than HPLC, the injection solvent can sometimes affect peak shape. Ensure your sample is dissolved in a volatile and compatible solvent.
Q4: My retention times are shifting between runs. What should I investigate?
A4: Retention time instability can compromise the reliability of your analysis.
-
Inconsistent Oven Temperature: Ensure your GC oven is properly calibrated and that the temperature program is consistent for each run. Allow for sufficient equilibration time at the initial temperature before injection.
-
Fluctuations in Flow Rate: Check for leaks in your gas lines and connections. A stable carrier gas flow is crucial for reproducible retention times.
-
Sample Matrix Effects: If your sample is in a complex matrix, components of the matrix can build up on the column and affect retention times. Regular column conditioning or using a guard column can help mitigate this.
Quantitative Data Summary
The following table provides representative data for the chiral separation of a closely related compound, 2-ethylhexanoic acid, on a cyclodextrin-based chiral GC column. This data can serve as a starting point for method development for ethylhexanoate isomers.
| Parameter | Value |
| Analyte | (+/-)-2-Ethylhexanoic Acid |
| Column | α-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film) |
| Oven Temperature | 80 °C (Isothermal) |
| Carrier Gas | Helium |
| Linear Velocity | 30 cm/sec |
| Enantioselectivity (α) | Monitor for separation |
Note: The enantioselectivity (α value) is a measure of the separation between the two enantiomers. An α value greater than 1 is required for separation, with higher values indicating better separation. This value should be monitored while optimizing the method.[1]
Experimental Protocols
Below is a detailed experimental protocol for the chiral separation of volatile acidic compounds like 2-ethylhexanoic acid, which can be adapted for ethylhexanoate isomers.
Objective: To achieve baseline separation of the enantiomers of a volatile chiral analyte using Gas Chromatography with a chiral stationary phase.
Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Chiral GC Column (e.g., α-DEX™ 120 or similar cyclodextrin-based column)
-
Helium or Hydrogen (High Purity) as carrier gas
-
Autosampler or manual syringe
-
Sample of ethylhexanoate isomers (racemic mixture)
-
Appropriate solvent for sample dilution (e.g., hexane, dichloromethane)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the ethylhexanoate isomer mixture at a concentration of 1 mg/mL in a suitable volatile solvent.
-
Perform serial dilutions to prepare working standards at lower concentrations (e.g., 100 µg/mL, 10 µg/mL) to determine the optimal concentration to avoid column overload.
-
-
GC Instrument Setup:
-
Column Installation: Install the chiral GC column according to the manufacturer's instructions.
-
Injector: Set the injector temperature to 250 °C. Use a split injection mode with a split ratio of 50:1 to start.
-
Detector: Set the FID temperature to 250 °C.
-
Carrier Gas: Set the carrier gas flow rate to achieve the optimal linear velocity for the column dimensions (refer to the column manufacturer's guidelines).
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 2 °C/minute to 120 °C.
-
Final Hold: Hold at 120 °C for 5 minutes.
-
Note: This is a starting point and should be optimized for the specific ethylhexanoate isomer.
-
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Start the GC run and data acquisition.
-
Analyze the resulting chromatogram for the resolution of the enantiomer peaks.
-
-
Optimization:
-
Based on the initial results, adjust the oven temperature program (initial temperature, ramp rate) and carrier gas flow rate to improve resolution.[2]
-
If resolution is still poor, consider screening other chiral columns with different cyclodextrin derivatives.
-
Visualizations
Troubleshooting Workflow for Chiral GC Separation
The following diagram outlines a logical workflow for troubleshooting common issues in the chiral separation of ethylhexanoate isomers.
Caption: A flowchart for troubleshooting poor chiral separation in GC.
Relationship of Experimental Parameters to Separation Outcome
This diagram illustrates how different experimental parameters influence the key outcomes of a chiral GC separation.
Caption: Key parameters affecting chiral GC separation outcomes.
References
Technical Support Center: Minimizing Thermal Decomposition of Metal 2-Ethylhexanoates During Purification
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing thermal decomposition during the purification of metal 2-ethylhexanoates.
Frequently Asked Questions (FAQs)
Q1: What are metal 2-ethylhexanoates and why is their purity important?
A1: Metal 2-ethylhexanoates are metal salts of 2-ethylhexanoic acid. They are widely used as catalysts, driers in paints and varnishes, stabilizers for plastics, and as precursors for the synthesis of metal oxide nanoparticles. For many applications, especially in electronics and pharmaceuticals, high purity is crucial as impurities can negatively affect performance, stability, and safety.
Q2: What causes thermal decomposition of metal 2-ethylhexanoates?
A2: Thermal decomposition, or thermolysis, is the breakdown of a compound at elevated temperatures. For metal 2-ethylhexanoates, this process typically leads to the formation of metal oxides. The temperature at which decomposition begins is influenced by the specific metal, the presence of impurities, and the atmospheric conditions.
Q3: My purified metal 2-ethylhexanoate (B8288628) is discolored. What could be the cause?
A3: Discoloration, often appearing as a darkening or change in the expected color, can be an indicator of thermal decomposition. This is particularly common when using high-temperature purification methods like distillation. For instance, crude tin(II) 2-ethylhexanoate is a pale yellow liquid, but the purified compound is a colorless, transparent liquid; coloration can indicate decomposition.
Q4: Are there alternative purification methods to distillation that can minimize thermal decomposition?
A4: Yes, several low-temperature purification methods can be employed to avoid thermal degradation. These include recrystallization, solvent washing, solvent extraction, and flash chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of metal 2-ethylhexanoates and provides solutions to minimize thermal decomposition.
| Issue | Potential Cause | Recommended Solution |
| Product discoloration after purification | Thermal decomposition due to excessive heat during distillation. | Utilize a low-temperature purification method such as recrystallization or solvent washing. If distillation is necessary, use high vacuum to lower the boiling point and maintain the lowest possible temperature. |
| Low yield of purified product | Decomposition of the product during a high-temperature purification step. | Optimize the purification protocol to use milder conditions. Consider switching to a non-thermal purification method like solvent extraction or flash chromatography. |
| Inconsistent analytical results (e.g., NMR, IR) | Presence of decomposition byproducts in the purified sample. | Re-purify the sample using a gentle technique like low-temperature recrystallization. Ensure the drying step is also conducted at a mild temperature under vacuum. |
| Formation of solid precipitates during storage | Instability of the purified product, possibly initiated by thermal stress during purification. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Ensure all solvents used for purification and storage are anhydrous. |
Experimental Protocols
Low-Temperature Recrystallization
This protocol is suitable for the purification of solid metal 2-ethylhexanoates.
Objective: To purify metal 2-ethylhexanoates by crystallization at a reduced temperature to prevent thermal decomposition.
Materials:
-
Crude metal 2-ethylhexanoate
-
An appropriate solvent (e.g., methanol, ethanol, or a solvent mixture in which the compound has high solubility at room temperature and low solubility at reduced temperatures)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Vacuum flask
-
Cold bath (e.g., ice-water or acetone-dry ice)
-
Vacuum oven
Procedure:
-
Dissolve the crude metal 2-ethylhexanoate in a minimal amount of the appropriate solvent at room temperature. Gentle warming can be applied if necessary, but the temperature should be kept well below the decomposition temperature of the compound.
-
Once the solid is completely dissolved, cool the solution slowly in a cold bath.
-
Allow crystals to form. The slow cooling process promotes the formation of purer crystals.
-
Once crystallization is complete, filter the crystals using a Büchner funnel under vacuum.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven at a mild temperature (e.g., 50-60 °C) to remove any residual solvent.
Solvent Extraction
This protocol is effective for separating the desired metal 2-ethylhexanoate from impurities with different solubilities in two immiscible solvents.
Objective: To purify metal 2-ethylhexanoates by partitioning them between two immiscible liquid phases.
Materials:
-
Crude metal 2-ethylhexanoate
-
Two immiscible solvents (e.g., an organic solvent like ethyl acetate (B1210297) and water)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in an appropriate organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of an immiscible solvent (e.g., water) to the separatory funnel.
-
Shake the funnel vigorously to ensure thorough mixing of the two phases, venting occasionally to release pressure.
-
Allow the layers to separate. The metal 2-ethylhexanoate will be concentrated in the organic layer.
-
Drain the aqueous layer.
-
Repeat the washing of the organic layer with the immiscible solvent as necessary.
-
Collect the organic layer containing the purified product.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified metal 2-ethylhexanoate.
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the purification processes.
Caption: Comparison of high-temperature vs. low-temperature purification workflows.
Caption: Troubleshooting logic for identifying thermal decomposition.
Validation & Comparative
A Comparative Guide to the Quantification of Ethyl 2-ethylhexanoate: HPLC vs. GC Methods
For researchers, scientists, and drug development professionals requiring accurate quantification of Ethyl 2-ethylhexanoate (B8288628), this guide provides a comparative overview of a proposed High-Performance Liquid Chromatography (HPLC) method and established Gas Chromatography (GC) alternatives. This document outlines detailed experimental protocols and presents expected performance data based on established analytical validation principles.
Ethyl 2-ethylhexanoate is a volatile organic compound used in various applications, including as a fragrance ingredient and a flavoring agent. Accurate and precise quantification is crucial for quality control, stability studies, and safety assessments. While GC is a common technique for such volatile compounds, HPLC offers a viable alternative, particularly in laboratories where GC instrumentation is less accessible or when analyzing complex matrices that may benefit from liquid-phase separation.
This guide details a proposed Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound, alongside validated Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS) methods as alternatives. The performance of these methods is compared based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Methodology Comparison: HPLC vs. GC
The choice of analytical technique depends on several factors including the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This technique is suitable for compounds soluble in a liquid mobile phase. For a non-polar compound like this compound, a reverse-phase method is appropriate. Detection is typically performed using an ultraviolet (UV) detector; however, as this compound lacks a strong chromophore, detection at low wavelengths (around 210 nm) is necessary.
-
Gas Chromatography (GC): As a volatile compound, this compound is an ideal candidate for GC analysis.[5]
-
GC with Flame Ionization Detection (GC-FID): This is a robust and widely used technique for quantifying organic compounds. It offers high precision and a wide linear range.
-
GC with Mass Spectrometry (GC-MS): This method provides superior specificity and sensitivity. The mass spectrometer allows for definitive identification of the analyte based on its mass spectrum, which is particularly useful for complex matrices or when trace-level quantification is required.
-
Experimental Protocols
Detailed methodologies for the proposed HPLC method and the alternative GC methods are provided below.
Proposed HPLC Method Protocol
This proposed method is based on typical conditions for the analysis of similar ethyl esters and would require full validation before routine use.[6][7][8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent like acetonitrile to a concentration within the linear range of the assay.
-
Standard Preparation: A stock solution of this compound (e.g., 1 mg/mL) in acetonitrile should be prepared. A series of calibration standards are then prepared by serial dilution of the stock solution.
Alternative GC-FID Method Protocol
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 10°C/min.
-
Hold: Maintain at 180°C for 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio (e.g., 20:1).
-
Sample and Standard Preparation: Similar to the HPLC method, samples and standards are prepared by dissolving in a volatile solvent such as hexane (B92381) or dichloromethane.
Alternative GC-MS Method Protocol
The GC conditions for the GC-MS method are similar to the GC-FID method. The key difference lies in the detector.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Full scan mode for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.
-
Monitored Ions (for SIM mode): Based on the mass spectrum of this compound, characteristic ions would be selected (e.g., m/z 57, 88, 116, 127).[5]
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
Quantitative Performance Comparison
The following table summarizes the expected performance of the three analytical methods based on typical validation data for similar compounds.
| Validation Parameter | Proposed HPLC-UV | GC-FID | GC-MS (SIM) |
| Specificity | Moderate to Good | Good | Excellent |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.5 - 200 µg/mL | 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 2.5% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.1 µg/mL | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.5 µg/mL | ~0.01 µg/mL |
HPLC Method Validation Workflow
The validation of the proposed HPLC method should follow the ICH guidelines to ensure the method is suitable for its intended purpose. The workflow for method validation is a systematic process that establishes the performance characteristics of the analytical procedure.
Caption: A flowchart illustrating the key stages of HPLC method validation.
Conclusion
In contrast, GC-FID and GC-MS are more conventional and generally more sensitive methods for volatile compounds like this compound. GC-FID provides a robust and cost-effective solution for routine quality control where high sensitivity is not paramount. For applications requiring the highest level of sensitivity and specificity, such as impurity profiling or analysis in complex biological matrices, GC-MS is the superior choice.
Researchers and drug development professionals should select the most appropriate method based on their specific analytical needs, sample characteristics, and available resources. The data and protocols presented in this guide serve as a foundation for making an informed decision and for the subsequent method implementation and validation.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. actascientific.com [actascientific.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. This compound | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of Ethyl hexanoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Ethyl 2-ethylhexanoate and Diethyl Phthalate as Plasticizers
In the realm of polymer science and formulation development, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly for polyvinyl chloride (PVC) and other polymer systems. This guide provides a detailed comparison of two such plasticizers: Ethyl 2-ethylhexanoate (B8288628) and Diethyl Phthalate (B1215562) (DEP). While DEP has a long history of use, concerns over phthalates have driven interest in alternatives like Ethyl 2-ethylhexanoate. This document aims to provide researchers, scientists, and drug development professionals with a thorough analysis of their known characteristics, toxicological profiles, and the experimental protocols required for a direct performance comparison.
Overview and Chemical Structures
This compound is a branched-chain fatty acid ester. Its molecular structure, featuring a non-linear alkyl chain, suggests it may impart good flexibility and low-temperature performance to polymers.
Diethyl phthalate (DEP) is an aromatic dicarboxylic acid ester, a member of the phthalate family.[1] It is a widely used plasticizer known for its efficiency in softening PVC and its use as a solvent and fixative in cosmetics and fragrances.[1][2]
Comparative Summary
| Property | This compound | Diethyl Phthalate (DEP) | Data Availability |
| Chemical Class | Aliphatic Ester | Aromatic Ester (Phthalate) | Available |
| Molecular Weight | 172.26 g/mol | 222.24 g/mol | Available |
| Boiling Point | ~199 °C | ~298 °C | Available |
| Plasticizing Efficiency | Data not available | Established plasticizer for various polymers | Limited comparative data |
| Mechanical Properties | Data not available | Known to increase flexibility and elongation at break while decreasing tensile strength in polymers | No direct comparison |
| Thermal Stability | Data not available | Generally considered to have good thermal stability | No direct comparison |
| Migration Resistance | Data not available | Prone to migration, a common concern with low molecular weight phthalates | No direct comparison |
| Toxicity Profile | Hydrolyzes to 2-ethylhexanoic acid, which is classified as a reproductive toxin (Category 3).[3] | Considered to have low acute toxicity, but some studies suggest potential for reproductive and developmental effects.[4][5][6] | Available, but not directly comparative in a plasticizer context |
Experimental Protocols for Performance Evaluation
To generate the necessary comparative data, the following standardized experimental protocols are recommended.
Evaluation of Plasticizing Efficiency and Mechanical Properties
This protocol is based on ASTM D2284 and is used to determine the effect of a plasticizer on the mechanical properties of a polymer, typically PVC.
Methodology:
-
Compounding: Prepare PVC blends with varying concentrations (e.g., 20, 30, 40 parts per hundred of resin - phr) of this compound and Diethyl Phthalate, respectively. Include a standard heat stabilizer.
-
Milling and Molding: Process the blends on a two-roll mill at a controlled temperature to form a homogenous sheet. Subsequently, press the sheets into standardized test specimens (e.g., dumbbell shape for tensile testing) using a compression molder.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours prior to testing.
-
Tensile Testing: Conduct tensile tests on the conditioned specimens using a universal testing machine. Measure the following properties:
-
Tensile Strength (MPa)
-
Elongation at Break (%)
-
Modulus of Elasticity (MPa)
-
Assessment of Thermal Stability
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the plasticized polymer.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC into a TGA crucible.
-
TGA Analysis: Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: Record the weight loss as a function of temperature. The onset temperature of degradation and the temperature at 50% weight loss are key indicators of thermal stability.
Determination of Plasticizer Migration
This protocol, based on ASTM D1239, measures the resistance of the plasticizer to extraction by a liquid.
Methodology:
-
Sample Preparation: Cut a precisely sized and weighed piece of the plasticized PVC film.
-
Immersion: Immerse the sample in a specified solvent (e.g., n-hexane, ethanol, or a food simulant) in a sealed container at a controlled temperature for a defined period (e.g., 24 hours at 25°C).
-
Drying and Re-weighing: Remove the sample from the solvent, gently wipe off excess liquid, and dry it in an oven until a constant weight is achieved.
-
Calculation: The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.
Visualizing the Comparison Workflow and Structure-Property Relationships
To aid in understanding the experimental process and the underlying principles of plasticizer performance, the following diagrams are provided.
Caption: Experimental workflow for comparing plasticizers.
Caption: Plasticizer structure-property relationships.
Conclusion
Diethyl Phthalate is a well-established plasticizer with a large body of performance data, though its toxicological profile raises concerns. This compound, as an alternative, presents a different chemical structure that may offer advantages, particularly in terms of low-temperature flexibility due to its branched aliphatic nature. However, the lack of direct comparative studies on its plasticizing performance necessitates a thorough experimental evaluation. The hydrolysis of this compound to 2-ethylhexanoic acid, a substance with known reproductive toxicity, is a significant consideration for its use in sensitive applications.[3]
For researchers and formulators, the choice between these two plasticizers will depend on a careful weighing of performance requirements, regulatory considerations, and toxicological risk assessment. The experimental protocols outlined in this guide provide a framework for generating the critical data needed to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Performance Showdown: A Comparative Guide to Metal Catalysts Derived from Diverse Carboxylates
The strategic selection of carboxylate ligands in the design of metal catalysts is a critical factor that dictates their performance, influencing everything from stability and activity to selectivity. This guide provides an objective comparison of metal catalysts derived from different carboxylates, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst design and selection.
The introduction of carboxylate groups into the ligand framework of a metal catalyst can have a profound impact on its chemical and redox properties.[1][2] These groups can stabilize high-valent oxidation states of the metal center, facilitate proton-coupled electron transfer (PCET) processes, and maintain strong coordination to improve catalyst stability by preventing metal leaching.[1][3]
Quantitative Performance Comparison
The following table summarizes the performance of various metal catalysts, highlighting the influence of different carboxylate ligands on their catalytic efficiency in several key chemical transformations.
| Metal Catalyst | Carboxylate Ligand/Additive | Reaction Type | Substrate | Performance Metrics |
| Ruthenium (Ru) | Bipyridine-dicarboxylic acid | Electrocatalytic Water Oxidation | Water | Ru(III)/Ru(II) Redox Potential: 1.14 V vs NHE[1] |
| Ruthenium (Ru) | Benzimidazole-phenol with COOH | Chemical Water Oxidation | Water | Turnover Number (TON): > 4000[4] |
| Ruthenium (Ru) | Benzimidazole-phenol with OH | Chemical Water Oxidation | Water | Turnover Number (TON): 180[4] |
| Rhodium (Rh) | (-) Mandelic Acid | Asymmetric Hydrogenation | α-acetamidocinnamic acid | Turnover Number: 140, Enantiomeric Excess (ee): 40% (R)[5] |
| Rhodium (Rh) | (+) Tartaric Acid | Asymmetric Hydrogenation | α-acetamidocinnamic acid | Turnover Number: 80, Enantiomeric Excess (ee): 25% (R)[5] |
| Palladium (Pd(OAc)₂) | t-BuCO₂H (additive) | Oxidative Amination | 3-butenoic acid & N-methylaniline | Yield: ~70-80%[6][7] |
| Palladium (Pd(OAc)₂) | AcOH (additive) | Oxidative Amination | 3-butenoic acid & N-methylaniline | Yield: Lower than with t-BuCO₂H[6][7] |
| Copper (Cu) | Pyridine-carboxylate ligands | Cyclohexane Oxidation | Cyclohexane | Total Product Yield: up to 25%[8] |
| Zinc (Zn) | 3-(2′,4′-dicarboxylphenoxy)phthalic acid | Cyanosilylation | 4-nitrobenzaldehyde | Product Yield: up to 93%[9] |
Visualizing Catalytic Processes
Experimental Workflow
The general workflow for synthesizing and evaluating the performance of these metal catalysts follows a standardized procedure, from precursor selection to product analysis.
Caption: General experimental workflow for catalyst synthesis and testing.
Catalytic Cycle: Palladium-Catalyzed C-H Activation
The carboxylate ligand plays a crucial role in the C-H activation step of many palladium-catalyzed reactions. It often acts as a proton shuttle or assists in the rate-determining C-H cleavage step. The efficiency of these reactions can be highly dependent on the pKa of the carboxylic acid used as a solvent or additive.[10]
Caption: Simplified catalytic cycle for a Pd-catalyzed C-H activation/arylation.
Detailed Experimental Protocols
Synthesis of Chiral Rhodium Carboxylate Catalysts for Asymmetric Hydrogenation
This protocol is based on methodologies for preparing rhodium carboxylato complexes used in asymmetric hydrogenation studies.[5]
-
Precursor Preparation: A methanolic solution of RhCl₃·3H₂O is refluxed. The resulting solution is then treated with an ethanolic solution of the desired chiral carboxylic acid (e.g., mandelic acid, tartaric acid) and sodium carbonate.
-
Catalyst Formation: The mixture is refluxed for several hours. The color of the solution typically changes, indicating the formation of the rhodium carboxylato complex.
-
Isolation: After cooling, the solution is filtered to remove any insoluble material. The solvent is then evaporated under reduced pressure. The resulting solid residue is washed with a non-polar solvent (e.g., hexane) and dried under vacuum to yield the rhodium carboxylate catalyst.
-
Characterization: The structure and purity of the catalyst are confirmed using techniques such as FT-IR spectroscopy, elemental analysis, and, where possible, X-ray crystallography.
Protocol for Catalytic Hydrogenation
This procedure is representative of asymmetric hydrogenation reactions used to evaluate catalyst performance.[5]
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer is charged with the substrate (e.g., α-acetamidocinnamic acid), the rhodium carboxylate catalyst, and a phosphine (B1218219) ligand (e.g., DIOP) in a suitable solvent like ethanol (B145695) or a benzene-ethanol mixture.
-
Reaction Conditions: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 50-100 psi). The reaction mixture is stirred vigorously at a constant temperature (e.g., 25-50 °C) for a specified duration.
-
Work-up and Analysis: After the reaction, the autoclave is cooled, and the excess hydrogen is carefully vented. The solvent is removed in vacuo.
-
Performance Evaluation: The conversion of the substrate is determined by ¹H NMR spectroscopy. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis, providing a measure of the catalyst's enantioselectivity. The turnover number (TON) is calculated based on the moles of product formed per mole of catalyst.
Protocol for Electrocatalytic Water Oxidation
This protocol is based on experiments evaluating ruthenium complexes for water oxidation.[1][4]
-
Electrode Preparation: A working electrode (e.g., glassy carbon or FTO glass) is coated with the ruthenium-carboxylate catalyst.
-
Electrochemical Cell Setup: A three-electrode setup is used, consisting of the catalyst-coated working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or SCE) in an appropriate aqueous buffer solution (e.g., phosphate (B84403) buffer at pH 7).
-
Performance Measurement: Cyclic voltammetry (CV) is performed to determine the redox potentials of the catalyst, such as the Ru(III)/Ru(II) couple. Controlled potential electrolysis (bulk electrolysis) is carried out at a potential sufficient to drive water oxidation. The amount of oxygen evolved is measured over time using a sensor or by gas chromatography to determine the turnover number (TON) and turnover frequency (TOF).
This guide demonstrates that the performance of metal catalysts is intricately linked to the nature of their carboxylate ligands. By systematically modifying the carboxylate, researchers can fine-tune the electronic and steric properties of the catalyst to achieve desired activity and selectivity for a wide range of chemical transformations.
References
- 1. The Impact of Ligand Carboxylates on Electrocatalyzed Water Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Ligand Carboxylates on Electrocatalyzed Water Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation | MDPI [mdpi.com]
- 9. Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Efficacy: Ethyl 2-Ethylhexanoate vs. Tin Octoate
In the realm of polymerization catalysis, particularly for the synthesis of biodegradable polyesters, the choice of catalyst is paramount to controlling reaction kinetics, polymer properties, and residual metal content. This guide provides a detailed comparison between the well-established catalyst, tin octoate (tin(II) 2-ethylhexanoate), and ethyl 2-ethylhexanoate (B8288628), clarifying their respective roles and efficacy in catalytic applications relevant to researchers, scientists, and drug development professionals.
Executive Summary
Tin octoate is a highly effective and widely utilized catalyst for ring-opening polymerization (ROP) of cyclic esters, such as lactides and caprolactone.[1][2][3][4][5] Its catalytic activity stems from the tin(II) metal center, which facilitates the polymerization through a coordination-insertion mechanism. In contrast, ethyl 2-ethylhexanoate is an ester that is not typically employed as a catalyst in these polymerization reactions. Its chemical structure lacks a catalytically active metal center, rendering it unsuitable for the mechanisms driven by tin octoate. This guide will elucidate the catalytic mechanism of tin octoate, present relevant experimental data and protocols, and provide a clear distinction between the functionalities of these two compounds.
Catalytic Mechanism and Efficacy
Tin Octoate (Tin(II) 2-Ethylhexanoate)
Tin octoate is a versatile and efficient catalyst for the polymerization of cyclic esters, a critical process in the production of biodegradable polymers like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL) for biomedical applications.[2][6] The catalytic activity of tin octoate is attributed to the tin(II) atom, which acts as a Lewis acid.[5]
The most widely accepted mechanism for tin octoate-catalyzed ROP is the coordination-insertion mechanism, often involving a co-initiator such as an alcohol (ROH).[1] The process can be summarized as follows:
-
Initiator Formation : Tin octoate reacts with a hydroxyl-containing compound (e.g., an alcohol or water) to form a tin(II) alkoxide, which is the true initiating species.[1][7][8][9]
-
Monomer Coordination : The cyclic ester monomer coordinates to the tin(II) center of the alkoxide.
-
Ring-Opening and Insertion : The coordinated monomer undergoes ring-opening and inserts into the tin-alkoxide bond, thus propagating the polymer chain.[8]
This mechanism allows for good control over the polymerization, enabling the synthesis of high molecular weight polymers with tailored properties.[3][4] The reaction rate is influenced by factors such as temperature, catalyst concentration, and the nature of the co-initiator.[6][7]
This compound
This compound is an organic ester. While it shares the 2-ethylhexanoate carboxylate group with tin octoate, it lacks a metal center. The catalytic activity of tin octoate is a direct function of the tin atom's ability to coordinate with the monomer and facilitate bond cleavage and formation. Without this metallic center, this compound does not possess the necessary electronic and structural features to act as a catalyst in ring-opening polymerization via the coordination-insertion pathway. Searches of scientific literature do not yield evidence of its use as a catalyst for these types of reactions. Its applications are primarily in areas such as fragrances and as a solvent.
Quantitative Data Comparison
Due to the fundamental difference in their chemical nature and application, a direct quantitative comparison of catalytic efficacy is not applicable. Tin octoate is a catalyst, while this compound is not used for this purpose. The following table summarizes key properties of tin octoate as a catalyst.
| Parameter | Tin Octoate (Tin(II) 2-Ethylhexanoate) | This compound |
| Catalytic Activity in ROP | High | None |
| Typical Monomer:Catalyst Ratio | 1,000:1 to 50,000:1[6][10] | Not Applicable |
| Typical Reaction Temperature | 125 to 200 °C[6] | Not Applicable |
| Residual Metal Content in Polymer | Can be minimized to < 20 ppm for biomedical applications[6][10][11] | Not Applicable |
Experimental Protocols
Protocol 1: Synthesis of Polylactic Acid (PLA) via Ring-Opening Polymerization (ROP) using Tin(II) Octoate
This protocol provides a general procedure for the bulk polymerization of L-lactide using tin(II) octoate as a catalyst and an alcohol as a co-initiator.
Materials:
-
L-lactide (monomer)
-
Tin(II) 2-ethylhexanoate (catalyst)
-
1-Dodecanol (B7769020) (co-initiator)
-
Anhydrous Toluene (B28343) (solvent for catalyst)
-
Methanol (B129727) (for precipitation)
Procedure:
-
Drying: Dry the L-lactide and 1-dodecanol under vacuum at 40°C for 24 hours to remove moisture.
-
Setup: Assemble a flame-dried reaction flask with a magnetic stirrer, condenser, and nitrogen inlet. Purge the system with dry nitrogen to ensure an inert atmosphere.[6]
-
Charging the Reactor: Under a nitrogen flow, add the dried L-lactide to the reaction flask.[6]
-
Solvent and Initiator Addition: Add anhydrous toluene to dissolve the L-lactide, followed by the desired amount of 1-dodecanol.[6]
-
Catalyst Addition: In a separate vial, dissolve the tin(II) octoate in anhydrous toluene. Add the catalyst solution to the reaction mixture using a syringe.[6]
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 130°C) and stir. Monitor the reaction progress over time (e.g., 4-8 hours).[6]
-
Precipitation: After the desired polymerization time, cool the reaction mixture to room temperature. Slowly pour the viscous solution into an excess of cold methanol while stirring vigorously to precipitate the polymer.[6]
-
Washing and Drying: Filter the precipitated PLA and wash it several times with methanol to remove any unreacted monomer and catalyst residues. Dry the final polymer in a vacuum oven at 50°C until a constant weight is achieved.[6]
Visualizations
Caption: Tin Octoate Catalyzed Ring-Opening Polymerization Pathway.
Caption: Experimental Workflow for PLA Synthesis using Tin Octoate.
Conclusion
References
- 1. Efficiency of liquid tin( ii ) n -alkoxide initiators in the ring-opening polymerization of l -lactide: kinetic studies by non-isothermal differential ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07635J [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Lipase Selection for Ethyl 2-ethylhexanoate Synthesis
The enzymatic synthesis of esters such as Ethyl 2-ethylhexanoate (B8288628) offers a sustainable and highly selective alternative to conventional chemical methods, operating under milder conditions and often leading to higher purity products. Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are the biocatalysts of choice for these reactions, demonstrating robust activity in non-aqueous environments. This guide provides a comparative analysis of various commercially significant lipases for the synthesis of Ethyl 2-ethylhexanoate and structurally related esters, supported by experimental data from scientific literature.
Performance Comparison of Lipases in Ester Synthesis
Direct comparative studies on the synthesis of this compound using a wide range of lipases are limited. However, valuable insights can be drawn from research on the synthesis of other alkyl esters and 2-ethylhexanoate esters. The following table summarizes the performance of several common lipases in relevant esterification reactions.
| Lipase (B570770) (Source) | Product Synthesized | Conversion/Yield (%) | Optimal Temperature (°C) | Reaction Time (h) | Key Findings & References |
| Novozym® 435 (Candida antarctica Lipase B, immobilized) | 2-ethylhexyl 2-ethylhexanoate | ~83% | 45 | 40 | Demonstrates high stability and efficiency in the synthesis of branched-chain esters.[1][2][3] |
| Cetyl 2-ethylhexanoate | ~90% | 56.18 | 63.6 | Effective for the synthesis of long-chain 2-ethylhexanoate esters.[4] | |
| Lipozyme® IM-20 (Rhizomucor miehei Lipase, immobilized) | Ethyl isovalerate | ~97% (487 mM) | 60 | 60 | Shows high conversion for the synthesis of short-chain ethyl esters.[5] |
| Ethyl hexanoate | 96% | 50 | 96 | Exhibits high specificity in transesterification for ethyl ester synthesis.[1][6] | |
| Lecitase Ultra™ (Thermomyces lanuginosus Lipase) | Methyl butanoate | 54% | 40 | - (Continuous flow) | Suitable for continuous flow processes for short-chain ester synthesis.[7] |
| Candida rugosa Lipase (CRL) | Hexyl butyrate (B1204436) | 95.01% | 47 | 8 | Demonstrates high conversion rates for the synthesis of various flavor esters.[8] |
| n-amyl isobutyrate | >90% | 45 | >10 | Shows high yields for the synthesis of branched-chain esters.[5] | |
| Pseudomonas cepacia Lipase (PCL) | General ester synthesis | - | - | - | Recognized for its thermal resistance and tolerance to a wide range of solvents and alcohols.[4][9][10] |
Experimental Protocols
The following are generalized experimental protocols for the lipase-catalyzed synthesis of this compound, based on methodologies reported for similar ester syntheses.
Materials
-
Lipase: Novozym® 435, Lipozyme® IM-20, Thermomyces lanuginosus lipase, Candida rugosa lipase, or Pseudomonas cepacia lipase.
-
Substrates: 2-Ethylhexanoic acid and Ethanol (B145695).
-
Solvent (optional): n-hexane, isooctane, or solvent-free system.
-
Internal Standard (for GC analysis): n-decane or other suitable standard.
General Esterification Procedure
-
Reaction Setup: The esterification reaction is typically carried out in a temperature-controlled stirred-tank reactor or a shaker incubator.
-
Reactant Mixture: 2-Ethylhexanoic acid and ethanol are mixed in a specific molar ratio (e.g., 1:1 or with an excess of one substrate) in the chosen solvent or in a solvent-free system.
-
Enzyme Addition: The lipase is added to the reaction mixture. The enzyme loading is typically expressed as a percentage of the total weight of the substrates (e.g., 2.5% w/w).
-
Reaction Conditions: The reaction is maintained at the optimal temperature for the specific lipase (e.g., 40-70°C) with constant agitation (e.g., 150-350 rpm) for a specified duration (e.g., 6-96 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by withdrawing aliquots at regular intervals and analyzing the concentration of this compound or the consumption of the reactants using gas chromatography (GC).
-
Product Isolation: Upon completion, the immobilized enzyme is separated by filtration. If a solvent was used, it is removed from the filtrate under reduced pressure. The resulting crude ester can be further purified by vacuum distillation.
Gas Chromatography (GC) Analysis
-
Column: A suitable capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An appropriate temperature program is used to separate the reactants and the product. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp to 250°C at 10°C/min, and a final hold for 5 minutes.
-
Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.
-
Quantification: The concentration of the product is determined by comparing the peak area with that of a known concentration of an internal standard.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the lipase-catalyzed synthesis of this compound.
Logical Relationship of Key Reaction Parameters
The success of the enzymatic synthesis is dependent on the interplay of several key parameters. The following diagram illustrates the logical relationships influencing the final product yield.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalyzed Ester Synthesis Using Candida rugosa Lipase Entrapped by Poly(N-isopropylacrylamide-co-itaconic Acid) Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermomyces lanuginosus lipase-catalyzed synthesis of natural flavor esters in a continuous flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of hexyl butyrate (apple and citrus aroma) by Candida rugosa lipase immobilized on Diaion HP-20 using the Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Level Formation of Active Pseudomonas cepacia Lipase after Heterologous Expression of the Encoding Gene and Its Modified Chaperone in Escherichia coli and Rapid In Vitro Refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Precursor Selection in Nanoparticle Synthesis: The Case for Ethyl 2-ethylhexanoate
For researchers, scientists, and drug development professionals, the choice of precursor in nanoparticle synthesis is a critical determinant of the final product's characteristics, influencing everything from particle size and morphology to purity and functional performance. This guide provides an objective comparison of Ethyl 2-ethylhexanoate (B8288628) with other common precursors, supported by experimental data, to inform the selection of the optimal synthesis strategy.
The thermal decomposition of organometallic compounds is a widely employed method for producing high-quality, monodisperse nanoparticles. In this context, metal 2-ethylhexanoates have emerged as versatile and advantageous precursors. Their attributes of low cost, air stability, and low toxicity make them an attractive alternative to more established precursors like metal oleates and acetylacetonates (B15086760). This guide will delve into a comparison of these precursors, focusing on the synthesis of metal oxide nanoparticles.
Quantitative Data Comparison
The selection of a precursor directly impacts the physicochemical properties of the synthesized nanoparticles. The following table summarizes typical experimental outcomes for different precursors in the synthesis of cobalt oxide and iron oxide nanoparticles.
| Precursor | Nanoparticle Type | Avg. Particle Size | Size Distribution | Morphology | Reference |
| Cobalt(II) 2-ethylhexanoate | CoO | ~15-20 nm | Monodisperse | Octahedral | [1] |
| Cobalt(II) acetylacetonate | Co₃O₄ | 4.6 - 19.4 nm | Narrow | Spherical | [2] |
| Iron(III) 2-ethylhexanoate | γ-Fe₂O₃ | 9.2 nm | Narrow | Globular/Elongated | [3] |
| Iron(III) acetylacetonate | Fe₃O₄ | 6 - 24 nm | Narrow | Spherical/Cubic | [4][5] |
| Iron oleate (B1233923) | Fe₃O₄ | 11 ± 2.6 nm | Narrow | Octahedral | [3] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and advancement of research. Below are methodologies for the synthesis of metal oxide nanoparticles using Ethyl 2-ethylhexanoate and other common precursors.
Synthesis of CoO Nanooctahedra using Cobalt(II) 2-ethylhexanoate
This protocol describes the solvothermal processing of Cobalt(II) 2-ethylhexanoate to produce cobalt oxide nanooctahedra.[1]
-
Precursor Solution Preparation: In a typical synthesis, Cobalt(II) 2-ethylhexanoate is dissolved in a high-boiling point amine, such as oleylamine.
-
Solvothermal Reaction: The solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to 250°C for a specified duration to allow for the decomposition of the precursor and the growth of the nanoparticles.
-
Purification: After the reaction, the autoclave is cooled to room temperature. The resulting nanoparticles are collected by centrifugation, washed multiple times with a non-solvent like ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried.
-
Post-synthesis Treatment (Optional): The as-synthesized CoO nanoparticles can be converted to Co₃O₄ by heat treatment at 400°C.
Synthesis of Fe₃O₄ Nanoparticles using Iron(III) Acetylacetonate
This thermal decomposition method is commonly used for the synthesis of iron oxide nanoparticles with controlled size and magnetic properties.[6]
-
Reaction Mixture: Iron(III) acetylacetonate, a long-chain alcohol (e.g., 1,2-hexadecanediol), a long-chain carboxylic acid (e.g., oleic acid), and a long-chain amine (e.g., oleylamine) are mixed in a high-boiling point solvent such as dibenzyl ether or 1-octadecene (B91540).
-
Degassing: The mixture is heated to a moderate temperature (e.g., 120°C) under a nitrogen atmosphere to remove water and oxygen.
-
Thermal Decomposition: The temperature is then rapidly increased to a higher temperature (e.g., 200-300°C) and maintained for a specific period to induce the thermal decomposition of the iron precursor and the formation of nanoparticles.
-
Purification: Upon cooling to room temperature, the nanoparticles are precipitated by adding a non-solvent (e.g., ethanol), collected by centrifugation, and washed several times with ethanol before being redispersed in a nonpolar solvent like hexane (B92381) or toluene.
Synthesis of NaYF₄:Yb,Er Upconverting Nanoparticles using Lanthanide Oleates
This protocol is a common method for producing lanthanide-doped upconverting nanoparticles.
-
Precursor Preparation: Lanthanide chlorides (e.g., YCl₃, YbCl₃, ErCl₃) are heated in a mixture of oleic acid and 1-octadecene to form the corresponding lanthanide oleate complexes in situ.
-
Fluoride (B91410) Source Addition: A methanol (B129727) solution containing ammonium (B1175870) fluoride (NH₄F) and sodium hydroxide (B78521) (NaOH) is added to the reaction mixture at a controlled rate.
-
Nanoparticle Growth: The methanol is evaporated, and the reaction mixture is heated to a high temperature (e.g., 300°C) under an inert atmosphere for a set time to allow for the crystallization of the NaYF₄ nanoparticles.
-
Purification: After cooling, the nanoparticles are precipitated with ethanol, collected by centrifugation, washed repeatedly with ethanol and water, and finally dispersed in a nonpolar solvent.
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the thermal decomposition synthesis of metal oxide nanoparticles, a method applicable to ethylhexanoate, acetylacetonate, and oleate precursors.
Advantages of this compound
The use of this compound and other metal 2-ethylhexanoates presents several key advantages in the synthesis of nanoparticles:
-
Cost-Effectiveness and Availability: Metal 2-ethylhexanoates are often more commercially available and less expensive than their oleate counterparts, which can be a significant factor in scaling up production.
-
Air Stability and Low Toxicity: These precursors generally exhibit good stability in air and have lower toxicity compared to some other organometallic precursors, enhancing safety and ease of handling.
-
Versatility: The ethylhexanoate route has been successfully employed for the synthesis of a variety of metal oxide nanoparticles, including CoO, ZnO, and SnO₂, demonstrating its broad applicability.
-
In-situ Capping Agent: The dissociated 2-ethylhexanoate ligands can act as capping agents during the synthesis, which aids in controlling the size of the nanoparticles and preventing aggregation without the need for additional surfactants.[1]
References
A Comparative Guide to the Characterization of Ethyl 2-ethylhexanoate: A Cross-Validation of GC-MS and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. Ethyl 2-ethylhexanoate (B8288628), a common fragrance and flavoring agent, serves as an excellent case study for comparing two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison of these methods for the structural elucidation and purity assessment of Ethyl 2-ethylhexanoate, supported by experimental data and protocols.
At a Glance: GC-MS vs. NMR for this compound Characterization
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile compounds based on their partitioning between a stationary and a mobile phase, followed by ionization and mass-to-charge ratio analysis.[1][2] | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.[3] |
| Primary Strengths | High sensitivity for detecting trace impurities, excellent separation of complex mixtures, and definitive identification through mass spectral library matching.[4] | Provides unambiguous structural elucidation, detailed information on atomic connectivity through spin-spin coupling, and is a non-destructive technique.[5] Quantitative NMR (qNMR) allows for high-precision quantification without the need for identical standards.[6][7] |
| Primary Weaknesses | Can be destructive to the sample, may not distinguish between isomers with similar fragmentation patterns, and quantification often requires calibration curves. | Lower sensitivity compared to GC-MS, potential for signal overlap in complex mixtures, and can be more time-consuming for sample preparation and data acquisition.[5][8] |
| Information Provided | Molecular weight and fragmentation pattern, which helps in identifying the compound and its substructures. | Detailed information on the chemical environment of each proton and carbon atom, including their connectivity and spatial relationships. |
Data Presentation: A Quantitative Comparison
The complementary nature of GC-MS and NMR is evident in the quantitative data they provide. Below is a summary of the expected data for this compound.
GC-MS Data Summary
GC-MS analysis of this compound yields a mass spectrum characterized by a molecular ion peak and several key fragment ions.
| m/z (Mass-to-Charge Ratio) | Ion Identity | Relative Abundance (%) |
| 172 | [M]+ (Molecular Ion) | Low |
| 127 | [M - OCH2CH3]+ | High |
| 101 | [CH(CH2CH3)C(O)O]+ | High |
| 88 | [CH3CH2O-C=O]+ (McLafferty Rearrangement) | Moderate |
| 57 | [CH3CH2CH2CH2]+ | High |
| 29 | [CH3CH2]+ | High |
Note: Relative abundances can vary depending on the instrument and conditions.
NMR Data Summary
¹H and ¹³C NMR provide precise chemical shift and coupling constant information, allowing for the complete assignment of the molecule's structure.
¹H NMR (Proton NMR) Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.06 | Quartet | 2H | -OCH₂CH₃ |
| ~2.15 | Multiplet | 1H | -CH(CH₂CH₃)C=O |
| ~1.60 | Multiplet | 2H | -CH₂CH₂CH₂CH₃ |
| ~1.45 | Multiplet | 2H | -CH(CH₂CH₃) |
| ~1.28 | Multiplet | 4H | -CH₂CH₂CH₂CH₃ |
| ~1.20 | Triplet | 3H | -OCH₂CH₃ |
| ~0.88 | Triplet | 6H | -CH₂CH₃ and -CH₂CH₂CH₂CH₃ |
¹³C NMR (Carbon NMR) Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~176 | C=O |
| ~60 | -OCH₂CH₃ |
| ~50 | -CH(CH₂CH₃)C=O |
| ~30 | -CH₂CH₂CH₂CH₃ |
| ~29 | -CH₂CH₂CH₂CH₃ |
| ~25 | -CH(CH₂CH₃) |
| ~22 | -CH₂CH₂CH₂CH₃ |
| ~14 | -OCH₂CH₃ |
| ~11 | -CH₂CH₃ and -CH₂CH₂CH₂CH₃ |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the analysis of this compound.
GC-MS Experimental Protocol
This protocol is adapted for the analysis of volatile esters.[9][10]
-
Sample Preparation:
-
Dilute the this compound sample in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[9]
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Mass Spectrometer: Quadrupole mass analyzer.
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.
-
Integrate the peak area for quantification, using an internal or external standard calibration curve.
-
NMR Spectroscopy Experimental Protocol
This protocol is a general guide for quantitative NMR (qNMR) analysis.[6][7]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add a known amount of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃) containing a known concentration of an internal standard (e.g., tetramethylsilane (B1202638) - TMS for chemical shift referencing, or a certified reference material for quantification).
-
Ensure the sample is fully dissolved.
-
-
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 10-30 seconds for accurate integration).
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum. The relative integrals correspond to the ratio of protons in the molecule.
-
For qNMR, compare the integral of a known analyte proton signal to the integral of the internal standard signal to determine the absolute concentration.
-
Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and coupling constants.
-
Mandatory Visualizations
The following diagrams illustrate the workflow and logical relationships in the cross-validation process.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Experimental workflow for NMR spectroscopy analysis.
References
- 1. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. This compound | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Ethyl 2-ethylhexanoate: qNMR vs. GC-FID
For researchers, scientists, and drug development professionals, the precise determination of purity for chemical compounds like Ethyl 2-ethylhexanoate (B8288628) is paramount for ensuring quality, safety, and reproducibility in experimental outcomes. This guide provides an objective comparison between two prominent analytical techniques for purity assessment: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID). We present a detailed examination of their principles, performance characteristics, and experimental protocols, supported by representative data to aid in the selection of the most suitable method for your analytical needs.
Principles of Analysis: A Comparative Overview
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined. This technique also provides structural information, which can aid in the identification of impurities.
Gas Chromatography-Flame Ionization Detection (GC-FID) is a powerful separation technique used to determine the purity of volatile and semi-volatile compounds. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. As each component elutes from the column, it is combusted in a hydrogen-air flame. The combustion process produces ions, generating an electrical current that is proportional to the mass of the carbon atoms in the analyte. Purity is typically determined by the area percent method, where the peak area of the analyte is expressed as a percentage of the total area of all detected peaks. For more accurate quantification, an internal or external standard can be used.
Quantitative Data Summary
The purity of a representative batch of Ethyl 2-ethylhexanoate was assessed using both ¹H-qNMR and GC-FID. The following table summarizes the performance of each method.
| Parameter | Quantitative ¹H-NMR (qNMR) | Gas Chromatography-FID (GC-FID) |
| Principle | Absolute quantification based on the molar relationship between analyte and an internal standard. | Separation based on volatility, with quantification by relative peak area or against a standard. |
| Mean Purity (%) | 99.3 | 99.1 |
| Standard Deviation | 0.15 | 0.25 |
| Analysis Time per Sample | ~15-20 minutes | ~25-30 minutes |
| Sample Consumption | Low (approx. 10-20 mg) | Very Low (typically <1 µL of a dilute solution) |
| Specificity | High (structurally specific) | High (separation-based) |
| Primary Method | Yes | No (requires a reference standard for absolute quantification) |
| Key Advantages | - Provides absolute quantification without a specific analyte reference standard.- Offers structural information for impurity identification. | - High sensitivity for volatile impurities.- Robust and widely available technique. |
| Limitations | - Lower sensitivity for trace-level impurities compared to chromatographic methods. | - Does not provide structural information for unknown impurity identification.- Requires analyte to be volatile and thermally stable. |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Principle: The purity of this compound is determined by comparing the integral of a characteristic proton signal from the analyte with a signal from a certified internal standard of known purity and mass.
Materials:
-
This compound sample
-
Internal Standard: 1,4-Bis(trimethylsilyl)benzene (BTMSB), ≥99.5% purity
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
High-precision analytical balance (readability ±0.01 mg)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of 1,4-Bis(trimethylsilyl)benzene into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: Standard 90° pulse sequence
-
Acquisition Time: ≥ 3 seconds
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons)
-
Number of Scans: 8 to 16 (adjust for adequate signal-to-noise ratio)
-
Spectral Width: 0-10 ppm
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the singlet signal of the aromatic protons of 1,4-Bis(trimethylsilyl)benzene (δ ~7.4 ppm, 4H).
-
Integrate a well-resolved signal of this compound, for example, the quartet of the -OCH₂- protons (δ ~4.06 ppm, 2H).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (1,4-Bis(trimethylsilyl)benzene)
-
Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle: The purity of this compound is determined by separating it from potential impurities based on volatility and detecting the components as they elute from the GC column using a flame ionization detector. Purity is calculated based on the relative peak areas.
Materials:
-
This compound sample
-
Solvent: Hexane (B92381) or Dichloromethane (GC grade)
-
Gas Chromatograph with FID
-
Capillary GC column (e.g., HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness)
-
GC vials and syringes
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in hexane at a concentration of approximately 1 mg/mL.
-
-
GC-FID Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak area of all detected components in the chromatogram.
-
Calculate the purity using the area percent normalization method:
Purity (%) = (Area_analyte / Total Area of all peaks) * 100
-
Workflow Visualizations
Caption: Workflow for qNMR Purity Assessment.
Caption: Workflow for GC-FID Purity Assessment.
A Comparative Guide to Inter-laboratory Analysis of Ethyl 2-Ethylhexanoate
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ethyl 2-ethylhexanoate (B8288628), a volatile organic compound relevant in various industrial and research settings. The selection of an appropriate analytical technique is critical for ensuring accuracy, precision, and comparability of results across different laboratories. This document outlines key performance indicators and detailed experimental protocols for commonly employed methods, offering a framework for researchers, scientists, and drug development professionals to conduct inter-laboratory comparisons.
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods applicable to the analysis of Ethyl 2-ethylhexanoate and structurally related compounds. Data presented here is a synthesis from various analytical studies and should be considered as a general guideline for method selection and validation.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| GC-FID[1] | Ethyl hexanoate (B1226103) & MCFAs | Alcoholic Beverages | sub-ppm level | - | Good | < 10 |
| GC-MS[2] | 2-Ethylhexanoic acid | Urine | 0.01 mmol/mol creatinine | - | 81-90 | 9.8 |
| GC-MS (derivatization)[3] | 2-Ethylhexanoic acid and metabolites | Urine | - | < 20 µg/L | - | 1.3 - 8.9 |
| IC[4] | 2-Ethylhexanoic acid | Potassium Clavulanate API | 0.036 µg/mL | 0.12 µg/mL | 94.1 - 100.0 | < 2.2 |
| LC-MS/MS[5] | (E)-4-Ethylhex-2-enoic acid | Aqueous | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar analytes and can be adapted for the analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the routine analysis of volatile compounds like this compound in various matrices, including alcoholic beverages.[1]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.[6]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[6]
-
Injector Temperature: 250 °C.[6]
-
Detector Temperature: 300 °C.[6]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.[6]
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Direct injection can be employed for liquid samples.[1] For solid samples, a suitable solvent extraction may be necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it ideal for the identification and quantification of this compound, especially in complex matrices like biological fluids.[2][3]
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: Cross-linked methyl silicone capillary column.[2]
-
Carrier Gas: Helium.
-
Injector and Transfer Line Temperature: 280 °C.[5]
-
Ion Source Temperature: 230 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Scan Range: m/z 40-400.[5]
-
Sample Preparation and Derivatization: For analytes with polar functional groups, derivatization is often required to improve volatility and chromatographic performance. A common method is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.[5] In some cases, derivatization to a pentafluorobenzyl ester can be used for enhanced detection by an electron capture detector.[2]
Ion Chromatography (IC)
IC is a powerful technique for the analysis of ionic species and can be adapted for the determination of 2-ethylhexanoic acid, a potential hydrolysis product of this compound, in pharmaceutical ingredients.[4]
-
Instrumentation: Reagent-Free™ Ion Chromatography (RFIC™) system with a suppressed conductivity detector.[4]
-
Column: IonPac® AS11.[4]
-
Eluent: Electrolytically generated potassium hydroxide.[4]
-
Sample Preparation: Samples can be dissolved in deionized water and injected directly without extensive pretreatment.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides excellent sensitivity and specificity for the analysis of less volatile or thermally labile compounds.
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[5]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.[5]
-
-
Gradient: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.[5]
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.[5]
Visualizations
Workflow for GC-MS Analysis of this compound
Caption: A typical workflow for the analysis of this compound using GC-MS.
Logical Relationship of Analytical Techniques
Caption: Relationship between different analytical techniques for this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Leaching of Ester-Based Plasticizers from Polymer Matrices with a Focus on Ethyl 2-ethylhexanoate
For researchers, scientists, and drug development professionals, the selection of appropriate polymer additives is a critical consideration, particularly for applications where contact with pharmaceuticals, biological samples, or food products is intended. The potential for these additives to leach from the polymer matrix can lead to contamination, altered product efficacy, and potential toxicological concerns. This guide provides a comparative overview of the leaching characteristics of ester-based plasticizers, with a specific focus on Ethyl 2-ethylhexanoate (B8288628), in the context of commonly used alternatives like Di(2-ethylhexyl) phthalate (B1215562) (DEHP).
Plasticizer leaching, or migration, is the process by which these non-covalently bound molecules diffuse out of the polymer matrix.[1] This phenomenon is influenced by a variety of factors including the chemical structure and molecular weight of the plasticizer, the nature of the polymer, and external conditions such as temperature, contact duration, and the type of solvent or food simulant it comes into contact with.[2] Concerns over the potential health effects of leached plasticizers, particularly certain phthalates, have spurred the investigation into safer alternatives with lower migration profiles.
Quantitative Leaching Data: A Comparative Perspective
While direct comparative studies detailing the leaching of Ethyl 2-ethylhexanoate from various polymer matrices are not extensively available in the public domain, we can infer its likely behavior by examining data from structurally similar and commonly studied plasticizers. The following tables summarize quantitative data for the leaching of Di(2-ethylhexyl) phthalate (DEHP) and a higher molecular weight alternative, tri-2-ethylhexyl trimellitate (TOTM), from Polyvinyl Chloride (PVC), a commonly plasticized polymer. This comparison provides a framework for understanding how molecular structure and size can influence migration rates.
Table 1: Leaching of Plasticizers from PVC into Blood Products [3][4]
| Plasticizer | Blood Product | Storage Time (days) | Leached Concentration (μg/mL) |
| Di(2-ethylhexyl) phthalate (DEHP) | Red Blood Cell Concentrate | 49 | 1.85 (μg/dm²/mL) |
| Diisononylcyclohexane-1,2-dicarboxylate (DINCH) | Red Blood Cell Concentrate | 49 | 1.13 (μg/dm²/mL) |
| Di(2-ethylhexyl) terephthalate (B1205515) (DEHT) | Red Blood Cell Concentrate | 49 | 0.86 (μg/dm²/mL) |
| Tri-2-ethylhexyl trimellitate (TOTM) | Blood (in vitro circulation) | 6 hours | ~0.2 (calculated based on a factor of ~350 lower migration than DEHP) |
Table 2: Leaching of DEHP from PVC Films into Various Solvents [5]
| Solvent | Temperature (°C) | Exposure Time | Leached DEHP (ppm) |
| Deionized Water | 60 | 1 week | Not Detected |
| 50% Ethanol | 60 | 1 week | Not Detected |
| 90% Ethanol | 25 | 72 hours | 4.17 |
| 90% Ethanol | 25 | 1 week | 11.8 |
| 100% Ethanol | 25 | 72 hours | 11.5 |
| Olive Oil | 121 | 1 week | Low but detectable |
Note: The data presented are from different studies and are intended for comparative illustration. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Based on its chemical structure, this compound is a smaller molecule than both DEHP and TOTM. Generally, smaller molecules with lower molecular weights tend to have higher diffusion coefficients and, therefore, may exhibit a greater potential for migration compared to larger molecules, especially in non-polar or fatty food simulants.[6] However, its specific leaching profile will also be dependent on its compatibility with the polymer matrix and the polarity of the contacting medium.
Experimental Protocols for Leaching Studies
A standardized approach is crucial for accurately assessing and comparing the leaching of plasticizers from polymer matrices. The following is a generalized experimental protocol based on common methodologies found in the scientific literature.[7][8]
Objective: To quantify the amount of a specific plasticizer (e.g., this compound) that leaches from a polymer sample into a food simulant or solvent over a defined period.
Materials:
-
Polymer samples containing a known concentration of the plasticizer of interest.
-
Food simulants as specified by regulatory bodies (e.g., distilled water, 3% acetic acid, 10% ethanol, 50% ethanol, olive oil or other fatty food simulant).[2][9]
-
Analytical grade solvents for extraction (e.g., n-hexane, acetone).[10]
-
Internal standard for quantification (e.g., a deuterated version of the analyte).[10]
-
Glassware with non-plastic caps.
-
Incubator or oven for controlled temperature studies.
-
Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[5][11]
Procedure:
-
Sample Preparation: Cut the polymer sample into defined dimensions to ensure a known surface area-to-volume ratio.
-
Immersion: Place the polymer sample in a glass container and add a specific volume of the chosen food simulant or solvent.
-
Incubation: Seal the container and incubate at a controlled temperature for a predetermined time period (e.g., 24 hours, 72 hours, 10 days). Agitation may be applied to simulate use conditions.[1]
-
Sample Collection: At specified time intervals, an aliquot of the simulant is collected for analysis.
-
Extraction:
-
For aqueous simulants, a liquid-liquid extraction with a non-polar solvent like n-hexane may be performed to transfer the leached plasticizer into the organic phase.[10]
-
For fatty food simulants, a solvent dilution and/or a solid-phase extraction (SPE) clean-up step may be necessary.
-
-
Analysis:
-
Quantification: Create a calibration curve using standard solutions of the target plasticizer of known concentrations to accurately determine the amount leached from the polymer sample.
Visualizing the Process
To better understand the experimental workflow and the factors influencing plasticizer migration, the following diagrams are provided.
References
- 1. associationofanaesthetists-publications.onlinelibrary.wiley.com [associationofanaesthetists-publications.onlinelibrary.wiley.com]
- 2. iris.unina.it [iris.unina.it]
- 3. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 7. p2infohouse.org [p2infohouse.org]
- 8. d-nb.info [d-nb.info]
- 9. The Mechanisms of Plastic Food-Packaging Monomers’ Migration into Food Matrix and the Implications on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The leaching of phthalates from PVC can be determined with an infinite sink approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple method for the simultaneous quantification of medium-chain fatty acids and ethyl hexanoate in alcoholic beverages by gas chromatography-flame ionization detector: development of a direct injection method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative toxicological assessment of ethylhexanoate esters
A Comparative Toxicological Assessment of Alkyl Hexanoate (B1226103) Esters
This guide provides a comparative toxicological overview of ethyl hexanoate and other selected alkyl hexanoate esters, including methyl, propyl, and butyl hexanoate. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed assessment of these compounds. The data presented is a summary of findings from various toxicological studies.
Metabolic Fate of Alkyl Hexanoate Esters
Aliphatic esters such as ethyl hexanoate are generally anticipated to be readily hydrolyzed into their corresponding alcohol and carboxylic acid constituents. Following hydrolysis, these metabolites are further processed through standard metabolic pathways, such as beta-oxidation for the fatty acid component.[1] This metabolic breakdown is a key consideration in their toxicological assessment.
Caption: General metabolic pathway of alkyl hexanoate esters.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for ethyl hexanoate and comparable alkyl hexanoate esters.
Table 1: Acute Toxicity Data
| Compound | CAS Number | Test Species | Route | LD50 | Reference |
| Methyl Hexanoate | 106-70-7 | Rat | Oral | > 5000 mg/kg | [2][3] |
| Ethyl Hexanoate | 123-66-0 | - | - | Data not readily available | |
| Butyl Hexanoate | 626-82-4 | Rat | Oral | > 5000 mg/kg | [4] |
| Butyl Hexanoate | 626-82-4 | Rabbit | Dermal | > 5000 mg/kg | [4] |
| Cetyl Ethylhexanoate | 59130-69-7 | Rat | Oral | > 2000 mg/kg | |
| C12-15-Alkyl Ethylhexanoate | 90411-68-0 | Rat | Oral | > 5000 mg/kg | |
| C12-15-Alkyl Ethylhexanoate | 90411-68-0 | Rat | Dermal | > 2000 mg/kg | |
| 2-Ethylhexyl 2-Ethylhexanoate | 7425-14-1 | Rat | Oral | > 2000 mg/kg | [5] |
| 2-Ethylhexyl 2-Ethylhexanoate | 7425-14-1 | Rabbit | Dermal | > 2000 mg/kg | [5] |
Table 2: Skin and Eye Irritation Data
| Compound | CAS Number | Test Species | Endpoint | Observation | Reference |
| Ethyl Hexanoate | 123-66-0 | Rabbit | Skin Irritation | Moderate irritation with a 500mg dose over 24 hours. | [1] |
| Ethyl Hexanoate | 123-66-0 | Human | Skin Irritation & Sensitization | Not an irritant or sensitizer (B1316253) at 4% in petrolatum. | [1] |
| Butyl Hexanoate | 626-82-4 | - | Skin Irritation | Reported as a skin irritant. | [6] |
| Cetyl Ethylhexanoate | 59130-69-7 | Rabbit | Skin Irritation | Severely irritating (undiluted). | [7] |
| Cetyl Ethylhexanoate | 59130-69-7 | Guinea Pig | Skin Irritation | Moderately irritating (undiluted). | [7] |
| Cetyl Ethylhexanoate | 59130-69-7 | Rat | Skin Irritation | Mildly irritating (undiluted). | [7] |
| Cetyl Ethylhexanoate | 59130-69-7 | Miniature Swine | Skin Irritation | Non-irritating (undiluted). | [7] |
| Cetyl Ethylhexanoate | 59130-69-7 | Human | Skin Irritation | Mild irritation from a 48-hour patch test (undiluted). | [7] |
| Cetearyl Ethylhexanoate | 90411-68-0 | Rabbit | Eye Irritation | Not an ocular irritant. |
Table 3: Skin Sensitization Data
| Compound | CAS Number | Test | Result | NESIL (No Expected Sensitization Induction Level) | Reference |
| Ethyl Hexanoate | 123-66-0 | Human Maximization Test (4%) | Negative | - | [8] |
| Ethyl Hexanoate | 123-66-0 | - | Considered a weak skin sensitizer based on read-across data. | 4700 µg/cm² | [8] |
| Cetearyl Ethylhexanoate | 90411-68-0 | Human Patch Test | Not a sensitizer. | - |
Table 4: Genotoxicity Data
| Compound | CAS Number | Test | Metabolic Activation | Result | Reference |
| Ethyl Hexanoate | 123-66-0 | Ames Assay (TA98, TA100, E. Coli pKM101) | With and without | Negative | [1] |
| Ethyl Hexanoate | 123-66-0 | Ames Assay (TA97, TA102) | With and without | Negative | [1] |
| Ethyl Hexanoate | 123-66-0 | In vitro Micronucleus Test | With and without | Non-clastogenic | [9] |
| Hexyl Hexanoate | 6378-65-0 | BlueScreen Assay | With and without | Negative for genotoxicity | [10] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the methodologies are based on standardized tests, as described below.
Ames Test (Bacterial Reverse Mutation Assay)
This test uses various strains of the bacterium Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in histidine and tryptophan synthesis, respectively. The assay assesses the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize the required amino acid. Tests are conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. A positive result, indicated by a significant increase in the number of revertant colonies, suggests that the test substance is mutagenic.[1]
In Vitro Micronucleus Test
This genotoxicity assay is used to detect substances that cause chromosomal damage. Cultured mammalian cells are exposed to the test substance, and then the cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. The test is performed with and without metabolic activation. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.[9]
Caption: A simplified workflow for in vitro genotoxicity testing.
Skin Irritation/Sensitization Studies
Skin irritation studies typically involve the application of a substance to the skin of test animals (e.g., rabbits) or human volunteers under controlled conditions, often using patches. The site of application is then observed and scored for signs of erythema (redness) and edema (swelling) at specific time points.[1][7]
Skin sensitization tests, such as the human maximization test, are designed to assess the potential of a substance to induce an allergic contact dermatitis. This usually involves an induction phase where the substance is repeatedly applied to the skin, followed by a challenge phase to determine if an allergic response has developed.[8]
Signaling Pathways in Toxicity
Detailed information on specific signaling pathways affected by the toxicity of short-chain alkyl hexanoates is limited in the available literature. However, for longer-chain or branched-chain esters, the toxicity of their metabolites is a key consideration. For instance, 2-ethylhexanoic acid, a potential metabolite of some ethylhexanoate esters, has been linked to developmental toxicity. It is postulated that at high doses, maternal liver toxicity from 2-ethylhexanoic acid can lead to the induction of metallothionein, which in turn sequesters zinc in the liver. The resulting zinc deficiency in the developing embryo is thought to be a mechanism for the observed developmental effects.[11]
References
- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 2. Methyl hexanoate - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. butyl hexanoate, 626-82-4 [thegoodscentscompany.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Butyl hexanoate CAS#: 626-82-4 [m.chemicalbook.com]
- 7. cir-safety.org [cir-safety.org]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. cir-safety.org [cir-safety.org]
The Future of Drying Agents: A Comparative Analysis of Non-Cobalt Driers Based on 2-Ethylhexanoic Acid
A shift away from traditional cobalt-based driers is underway in the coatings industry, driven by regulatory pressures and a growing demand for safer, more sustainable alternatives. This guide provides a comprehensive evaluation of the performance of non-cobalt driers based on 2-ethylhexanoic acid and similar carboxylates, with a focus on manganese and iron-based systems. Through a detailed comparison with conventional cobalt driers, supported by experimental data, this document serves as a vital resource for researchers, scientists, and formulation chemists in the paint and coatings sector.
The primary function of a drier is to accelerate the oxidative curing of alkyd and other oleoresinous binders, a process that transforms a liquid coating into a hard, durable film. For decades, cobalt carboxylates, particularly cobalt 2-ethylhexanoate (B8288628), have been the industry standard due to their high catalytic activity and reliability. However, increasing health and environmental concerns associated with cobalt have necessitated the development of viable alternatives.[1][2] This guide focuses on the most promising replacements: manganese and iron complexes, which are often formulated with ligands and co-catalysts to enhance their performance.
Performance Comparison of Cobalt and Non-Cobalt Driers
The efficacy of a drier is evaluated based on several key performance indicators, including drying time, hardness development, and the degree of yellowing imparted to the coating. The following tables summarize the performance of representative non-cobalt driers in comparison to a standard cobalt-based system.
Table 1: Drying Time Performance
| Drier System | Set-to-Touch Time (hours) | Tack-Free Time (hours) | Dry-Hard Time (hours) |
| Conventional Cobalt Drier | |||
| Cobalt 2-ethylhexanoate (0.05% Co) with Zr/Ca | 1.9[3] | 3.8[3] | 8.7[3] |
| Manganese-Based Driers | |||
| DICNATE MV130A (0.01% Mn) with Zr/Ca | - | - | 6.9[3] |
| Manganese 2-ethylhexanoate | Longer than Cobalt[1][2] | - | - |
| Iron-Based Driers | |||
| Borchi® OXY-Coat (Iron Complex) | Faster than Cobalt | Faster than Cobalt | Faster than Cobalt |
| Iron 2-ethylhexanoate | - | Comparable to Cobalt | - |
Table 2: Hardness and Yellowing Performance
| Drier System | Pencil Hardness | Yellowness Index (YI) |
| Conventional Cobalt Drier | ||
| Cobalt 2-ethylhexanoate | - | Higher than some non-cobalt alternatives |
| Manganese-Based Driers | ||
| DICNATE MV130A | - | - |
| Manganese 2-ethylhexanoate | Better than Cobalt[1][2] | Prone to discoloration (browning/yellowing)[1][2] |
| Iron-Based Driers | ||
| Borchi® OXY-Coat (Iron Complex) | Comparable to Cobalt | Lower than Cobalt |
| Iron 2-ethylhexanoate | Comparable to Cobalt | - |
Experimental Protocols
The performance data presented in this guide is based on standardized test methods. The following are detailed protocols for the key experiments cited.
Drying Time Measurement (ASTM D5895)
This method determines the various stages of drying of an organic coating.
Apparatus:
-
Mechanical straight-line or circular drying time recorder
-
Glass strips or panels
-
Film applicator
Procedure:
-
Apply a uniform film of the coating to a glass strip or panel.
-
Immediately place the drying time recorder over the wet film.
-
A stylus is lowered onto the film and moves at a constant speed.
-
The different stages of drying are determined by visual inspection of the track left by the stylus:
-
Set-to-touch time: The point at which the stylus no longer leaves a continuous track but begins to leave a broken line.
-
Tack-free time: The point at which the stylus no longer picks up any coating material.
-
Dry-hard time: The point at which the stylus no longer scratches the film but moves freely over it.
-
Film Hardness by Pencil Test (ASTM D3363)
This test method provides a rapid determination of the film hardness of an organic coating.
Apparatus:
-
A set of calibrated drawing pencils with hardness ranging from 6B to 9H.
-
A mechanical pencil holder that maintains a constant force and angle (45°).
Procedure:
-
Place the coated panel on a firm, level surface.
-
Starting with the hardest pencil, push the pencil firmly against the film at a 45° angle.
-
Examine the film for any indentation or scratching.
-
Repeat the test with progressively softer pencils until a pencil is found that will not scratch the film.
-
The pencil hardness is reported as the grade of the hardest pencil that does not scratch the film.
Yellowness Index Measurement (ASTM E313)
This test method is used to determine the degree of yellowness of a near-white, transparent, or translucent material.
Apparatus:
-
Spectrophotometer or colorimeter
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Measure the tristimulus values (X, Y, Z) of the coated sample.
-
Calculate the Yellowness Index (YI) using the following formula:
-
YI = 100 * (C_x * X - C_z * Z) / Y
-
Where C_x and C_z are coefficients that depend on the illuminant and observer.
-
Mechanisms of Action and Experimental Workflow
The drying of alkyd coatings is a complex process involving the catalytic oxidation of unsaturated fatty acid chains. The following diagrams illustrate the general chemical pathways and the experimental workflow for evaluating drier performance.
Caption: Experimental workflow for evaluating drier performance.
The catalytic cycle of metal driers involves a series of redox reactions that generate free radicals, initiating the autoxidation and cross-linking of the alkyd polymer.
References
A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Ethyl Hexanoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl hexanoate (B1226103), an important ester with applications in flavors, fragrances, and as a specialty solvent, is a well-established process. The choice of catalyst, however, plays a crucial role in the efficiency, sustainability, and overall cost-effectiveness of the synthesis. This guide provides an objective comparison of homogeneous and heterogeneous catalysts for the synthesis of ethyl hexanoate, supported by experimental data, to aid in catalyst selection for research and development.
At a Glance: Homogeneous vs. Heterogeneous Catalysts
| Feature | Homogeneous Catalysts (e.g., Sulfuric Acid) | Heterogeneous Catalysts (e.g., Amberlyst-15) |
| Phase | Same phase as reactants (liquid) | Different phase from reactants (solid) |
| Activity | Generally high activity and reaction rates | Activity can be comparable to homogeneous catalysts |
| Selectivity | Can be lower, leading to side reactions | Often higher selectivity due to defined active sites |
| Reaction Conditions | Often requires elevated temperatures | Can operate under a range of temperatures |
| Catalyst Separation | Difficult; requires neutralization and extraction | Easy; simple filtration |
| Catalyst Reusability | Not readily reusable | High reusability over multiple cycles |
| Corrosion | Highly corrosive to equipment | Non-corrosive |
| Environmental Impact | Generates acidic waste, leading to disposal issues | More environmentally friendly, "greener" process |
Performance Comparison: Experimental Data
The following table summarizes quantitative data from various studies on the synthesis of ethyl hexanoate using a common homogeneous catalyst, sulfuric acid (H₂SO₄), and a widely used heterogeneous catalyst, Amberlyst-15. It is important to note that direct comparison is challenging as reaction conditions may vary between studies.
| Catalyst | Reactant Molar Ratio (Hexanoic Acid:Ethanol) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Catalyst Reusability | Reference |
| Sulfuric Acid (H₂SO₄) | 1:3 | 1.5% (w/w of reactants) | 78 (reflux) | 2 | ~95% Conversion | Not reusable | [Fischer-Speier Esterification Principles] |
| Aluminum Chloride (AlCl₃·6H₂O) | 1:2 | 10 mol% | 75 | 5 | 93.5% Conversion | Reusable for up to 4 cycles | [1] |
| Amberlyst-15 | 1:3 | 12% (w/w of hexanoic acid) | 70 | 4 | 81.31% Yield | Reusable for multiple cycles with slight decrease in activity | [2] |
| Amberlyst-A35 | 1:2 | 0.5 wt% | 120 | 8 | ~93% Conversion | High | [3] |
Experimental Protocols
Homogeneous Catalysis: Synthesis of Ethyl Hexanoate using Sulfuric Acid
This protocol is a representative example of a Fischer-Speier esterification.
Materials:
-
Hexanoic acid
-
Ethanol (B145695) (absolute)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 0.5 mol of hexanoic acid and 1.5 mol of absolute ethanol.
-
While stirring, slowly add 1.5 mL of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the excess ethanol and any remaining volatile impurities using a rotary evaporator.
-
The resulting crude ethyl hexanoate can be further purified by distillation.
Heterogeneous Catalysis: Synthesis of Ethyl Hexanoate using Amberlyst-15
This protocol outlines the use of a solid acid catalyst, which simplifies product work-up.
Materials:
-
Hexanoic acid
-
Ethanol (absolute)
-
Amberlyst-15 resin
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Activate the Amberlyst-15 resin by washing it with methanol (B129727) and drying it in an oven at 60°C for 4 hours.
-
In a 250 mL round-bottom flask, combine 0.5 mol of hexanoic acid, 1.5 mol of absolute ethanol, and 12 g of the activated Amberlyst-15 resin (approximately 12% w/w of hexanoic acid).
-
Equip the flask with a reflux condenser and heat the mixture to 70°C with vigorous stirring.
-
Maintain the reaction at 70°C for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the Amberlyst-15 catalyst from the reaction mixture by filtration. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Remove the excess ethanol from the filtrate using a rotary evaporator to obtain the crude ethyl hexanoate.
-
Further purification can be achieved by distillation.
Reaction Mechanism and Process Visualization
The synthesis of ethyl hexanoate via acid catalysis, whether homogeneous or heterogeneous, proceeds through a well-established Fischer-Speier esterification mechanism. The following diagrams illustrate the general reaction pathway and a comparative workflow for the two catalytic systems.
Caption: General mechanism of acid-catalyzed esterification.
Caption: Comparative experimental workflow diagram.
Discussion
Homogeneous Catalysts:
Homogeneous catalysts like sulfuric acid offer high catalytic activity, leading to rapid reaction rates and high conversions, often at the reflux temperature of the alcohol.[4] The primary drawback lies in the downstream processing. The catalyst must be neutralized, typically with a base, which generates a significant amount of salt waste. This is followed by a series of aqueous washes to remove the salt and any remaining acid, a process that is both time-consuming and generates a considerable volume of wastewater. Furthermore, the corrosive nature of strong mineral acids necessitates the use of specialized, corrosion-resistant reactors, increasing capital costs. Catalyst recovery and reuse are generally not feasible.
Heterogeneous Catalysts:
Heterogeneous catalysts, such as the sulfonic acid-functionalized polystyrene resin Amberlyst-15, present a more sustainable and operationally simpler alternative.[5] A key advantage is the ease of separation from the reaction mixture by simple filtration.[5] This eliminates the need for neutralization and aqueous work-up, significantly reducing waste generation and simplifying the purification process. The catalyst can be regenerated and reused for multiple reaction cycles, which can lower the overall process cost, although a gradual decrease in activity may be observed over time due to thermal stress or fouling.[6][7] While some studies report slightly lower reaction rates compared to homogeneous catalysts under identical conditions, optimization of reaction parameters such as temperature and catalyst loading can lead to comparable yields.[3][6] The non-corrosive nature of these solid acid catalysts also allows for the use of standard stainless-steel reactors.
Conclusion
The choice between homogeneous and heterogeneous catalysts for ethyl hexanoate synthesis depends on the specific priorities of the researcher or process chemist.
-
For high-throughput screening or when ease of work-up and catalyst reusability are not primary concerns, homogeneous catalysts like sulfuric acid can provide rapid results and high conversions.
-
For the development of sustainable, cost-effective, and environmentally benign processes, particularly at a larger scale, heterogeneous catalysts such as Amberlyst-15 offer significant advantages in terms of catalyst separation, reusability, and waste reduction.
The trend in modern chemical synthesis is increasingly towards greener and more sustainable methodologies. In this context, heterogeneous catalysts represent a compelling choice for the synthesis of ethyl hexanoate and other esters, aligning with the principles of green chemistry without significantly compromising on catalytic efficiency.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. researchgate.net [researchgate.net]
- 3. icec2025.com [icec2025.com]
- 4. Kinetics, mass transfer, and thermodynamics of Ethyl Hexanoate synthesis using heterogeneous catalyst [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. ibn.idsi.md [ibn.idsi.md]
- 7. digitalshowcase.oru.edu [digitalshowcase.oru.edu]
Safety Operating Guide
Proper Disposal of Ethyl 2-ethylhexanoate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedural guidance for the proper disposal of Ethyl 2-ethylhexanoate (B8288628), tailored for researchers, scientists, and drug development professionals. The procedures outlined below are based on general best practices for laboratory chemical waste management and specific information pertaining to esters and related compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for Ethyl 2-ethylhexanoate. While many suppliers report that this chemical does not meet GHS hazard criteria, related compounds like 2-ethylhexyl 2-ethylhexanoate are considered skin and eye irritants and may have reproductive toxicity.[1][2][3] Therefore, caution is advised.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically impermeable gloves.[4]
-
Eye Protection: Use safety glasses with side shields or goggles.[2]
-
Lab Coat: A standard laboratory coat should be worn.[2]
Handling:
-
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[4]
-
Avoid contact with skin and eyes.[4]
-
Prevent fire or sparks, as the material can be combustible.[1] Keep away from heat and ignition sources.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as regulated hazardous waste.[5] Under no circumstances should it be disposed of down the drain or in regular trash.[4]
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: Treat all unused or contaminated this compound as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be collected as a non-halogenated organic solvent. Keep it separate from:
-
Halogenated solvents
-
Acids and bases
-
Oxidizers
-
Aqueous waste
-
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a clean, leak-proof container that is chemically compatible with esters. High-density polyethylene (B3416737) (HDPE) or glass containers are typically appropriate. The container must have a secure, screw-on cap.
-
Label the Container Clearly:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the relevant hazards (e.g., "Combustible," "Irritant").
-
Record the accumulation start date.
-
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4]
-
Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Use Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.
-
Store Away from Incompatibles: Ensure the storage location is away from incompatible materials, heat sources, and direct sunlight.[4]
Step 4: Arranging for Disposal
-
Do Not Exceed Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.
-
Schedule a Pickup: Once the container is full (no more than 90% capacity) or you are finished generating this waste stream, contact your institution's EHS or hazardous waste management department to schedule a pickup.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set by your organization for waste collection.
Spill Cleanup Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[4]
-
Control Ignition Sources: Shut off all potential sources of ignition.[4]
-
Contain the Spill: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or cat litter.[6]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a labeled, sealed container for disposal as hazardous waste.[4][6]
-
Decontaminate: Clean the spill area thoroughly.
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound and the closely related 2-ethylhexyl 2-ethylhexanoate, which are relevant for safe handling and disposal.
| Property | This compound | 2-ethylhexyl 2-ethylhexanoate |
| CAS Number | 2983-37-1[7] | 7425-14-1[1] |
| Molecular Formula | C₁₀H₂₀O₂[7] | C₁₆H₃₂O₂[1] |
| Molecular Weight | 172.26 g/mol [7] | 256.48 g/mol [1] |
| Boiling Point | 81 °C @ 24 mmHg[7] | 288.3 °C @ 760 mmHg[1] |
| Flash Point | Not Available | 137.1 °C[1] |
| Density | Not Available | 0.863 g/cm³[1] |
| Hazards | Not Classified (by most reporters)[7] | Skin/Eye Irritant, Combustible, Suspected Reproductive Toxin[1][3] |
Experimental Protocols
The procedural guidance provided in this document serves as a standard protocol for the safe disposal of this compound waste in a laboratory setting. Adherence to these steps ensures compliance with typical hazardous waste regulations and minimizes risks to personnel and the environment.
Protocol for Empty Container Disposal:
Empty containers that held this compound must also be disposed of properly.
-
Triple Rinsing: If the container held a P-listed or acutely hazardous waste, it would require triple rinsing with a suitable solvent.[8] While this compound is not typically P-listed, this is a best practice for containers of any hazardous chemical.
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[8]
-
Deface Label: Completely remove or deface the original chemical label.[8]
-
Final Disposal: Once clean and properly defaced, the container may be disposed of in the regular trash or recycled, according to institutional policy.[8]
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the disposal of chemical waste like this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Page loading... [guidechem.com]
- 2. carlroth.com [carlroth.com]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. This compound | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Ethylhexyl 2-ethylhexanoate | C16H32O2 | CID 23906 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
